13-Dihydrocarminomycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H30NO10+ |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]azanium |
InChI |
InChI=1S/C26H29NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9-10,13,15-16,21,28-30,32,34-35H,6-8,27H2,1-2H3/p+1/t9-,10?,13-,15-,16-,21+,26-/m0/s1 |
InChI Key |
YXBSCYMMPXQFDS-XELZYMDQSA-O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origin of 13-Dihydrocarminomycin: An Intermediate in Anthracycline Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
13-Dihydrocarminomycin is a key, yet often overlooked, intermediate in the biosynthesis of the potent anthracycline chemotherapeutics, carminomycin and doxorubicin (B1662922). Its discovery is intrinsically linked to the broader elucidation of the complex enzymatic pathways within Streptomyces species, the primary producers of these clinically significant anti-cancer agents. This technical guide provides an in-depth exploration of the discovery, origin, and biochemical significance of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development.
Introduction
The anthracycline antibiotics, a class of compounds characterized by a tetracyclic aglycone linked to a sugar moiety, represent a cornerstone of cancer chemotherapy. Carminomycin and its hydroxylated derivative, doxorubicin, are among the most effective and widely used agents in this class. The intricate biosynthetic pathways that construct these complex molecules have been a subject of intense research for decades. Within this pathway lies this compound, a transient metabolite whose identification was pivotal in understanding the final tailoring steps that lead to the mature, biologically active anthracyclines.
This guide will detail the initial discovery and isolation of this compound from its natural source and subsequently delve into its established role as a biosynthetic intermediate, focusing on the enzymatic transformations that govern its formation and consumption.
Discovery and Origin
Initial Isolation from the Carminomycin Complex
This compound was first reported as a naturally occurring product in 1980 by a team of Russian scientists.[1] It was isolated as a minor component from the "carminomycin complex" produced by an unspecified strain of Actinomyces (now known as Streptomyces). The researchers successfully separated dihydrocarminomycin (B1670587) and its corresponding aglycone, dihydrocarminomycinone, from the main carminomycin components.[1] The structural elucidation of these compounds was achieved through a combination of infrared (IR) and ultraviolet (UV) spectroscopy, as well as proton magnetic resonance (PMR) spectroscopy. The identity of the isolated natural product was confirmed by comparison with a synthetically prepared standard.[1]
Natural Producer Organism
The primary source of this compound, as an intermediate in anthracycline biosynthesis, is the Gram-positive soil bacterium Streptomyces peucetius. This organism is renowned for its ability to produce a wide array of secondary metabolites, including daunorubicin (B1662515) and doxorubicin. The discovery of this compound's role in the biosynthetic pathway solidified S. peucetius as its principal origin in the context of biochemical research.
Biosynthetic Pathway of this compound
The formation and conversion of this compound are critical steps in the late stages of doxorubicin biosynthesis. This process is primarily mediated by a versatile cytochrome P450 enzyme, DoxA.
The established biosynthetic sequence is as follows:
-
Formation from 13-Deoxycarminomycin: The precursor, 13-deoxycarminomycin, undergoes hydroxylation at the C-13 position. This reaction is catalyzed by the DoxA enzyme, introducing a hydroxyl group to form this compound.
-
Oxidation to Carminomycin: Subsequently, the same DoxA enzyme catalyzes the oxidation of the newly formed hydroxyl group at C-13 of this compound, converting it into a ketone functionality. This oxidation product is carminomycin.
This two-step conversion highlights the dual functionality of the DoxA enzyme.
Signaling Pathway Diagram
References
The 13-Dihydrocarminomycin Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Biosynthetic Machinery and its Potential for Therapeutic Innovation
This technical guide provides a comprehensive overview of the biosynthetic pathway of 13-dihydrocarminomycin (B1207085), a key intermediate in the production of the potent anticancer agents daunorubicin (B1662515) and doxorubicin (B1662922). This document is intended for researchers, scientists, and drug development professionals actively working in the fields of natural product biosynthesis, metabolic engineering, and oncology drug discovery. Herein, we detail the enzymatic steps, precursor molecules, and relevant quantitative data. Furthermore, we provide detailed experimental protocols for the study of this pathway and visualizations of the core processes to facilitate a deeper understanding of this critical biosynthetic route.
Introduction to this compound and its Significance
This compound is a member of the anthracycline family of natural products, a class of compounds renowned for their potent anticancer activities.[1] It is a direct precursor to 13-dihydrodaunorubicin (B1199899) and is structurally closely related to carminomycin, differing only by the reduction of the C-13 carbonyl group to a hydroxyl group. This modification is a critical step in the biosynthetic pathway leading to several clinically important anthracyclines. Understanding the biosynthesis of this compound is paramount for the targeted genetic engineering of producing organisms, such as Streptomyces peucetius, to enhance the yield of desired therapeutic compounds or to generate novel, more efficacious, and less toxic drug candidates.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is intricately linked to the well-studied daunorubicin and doxorubicin biosynthetic pathway in Streptomyces peucetius. The overall process can be divided into three main stages:
-
Polyketide Backbone Synthesis: The formation of the tetracyclic aglycone core.
-
Deoxysugar Biosynthesis: The synthesis of the activated sugar donor, TDP-L-daunosamine.
-
Post-PKS Tailoring Steps: A series of enzymatic modifications including glycosylation, methylation, and the final ketoreduction to yield this compound.
Stage 1: Assembly of the Aglycone Backbone
The biosynthesis of the aglycone of this compound, carminomycinone, is initiated by a type II polyketide synthase (PKS). This multi-enzyme complex catalyzes the iterative condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units. The key components of this PKS are encoded by the dps (daunorubicin polyketide synthase) gene cluster in S. peucetius.
The minimal PKS required for the synthesis of the polyketide chain consists of:
-
Ketosynthase α (KSα) and Ketosynthase β (KSβ)/Chain Length Factor (CLF): These enzymes are responsible for the decarboxylative condensation of malonyl-CoA units.
-
Acyl Carrier Protein (ACP): This protein carries the growing polyketide chain.
Following the assembly of the polyketide chain, a series of cyclization and aromatization reactions, catalyzed by enzymes such as cyclases and aromatases, lead to the formation of the tetracyclic intermediate, aklanonic acid. Further enzymatic modifications, including hydroxylations and decarboxylations, convert aklanonic acid into the key intermediate, ε-rhodomycinone, which serves as the aglycone acceptor for glycosylation.
Stage 2: Biosynthesis of TDP-L-daunosamine
The sugar moiety attached to the aglycone is L-daunosamine. Its biosynthesis starts from glucose-1-phosphate and proceeds through a series of enzymatic steps to produce the activated sugar donor, TDP-L-daunosamine. This pathway involves enzymes for dehydration, amination, and epimerization reactions.
Stage 3: Tailoring Steps Leading to this compound
The final stages of the pathway involve a series of tailoring reactions that modify the aglycone and attach the deoxysugar.
-
Glycosylation: The glycosyltransferase DnrS catalyzes the attachment of L-daunosamine from TDP-L-daunosamine to the C-7 hydroxyl group of ε-rhodomycinone, forming rhodomycin (B1170733) D.
-
Hydroxylation and Methylation: Subsequent enzymatic modifications, including hydroxylation and methylation, convert rhodomycin D to carminomycin. The 4-O-methylation of carminomycin to daunorubicin is catalyzed by the S-adenosyl-L-methionine-dependent methyltransferase DnrK.
-
C-13 Ketoreduction: The final step in the formation of this compound is the reduction of the C-13 carbonyl group of carminomycin. This reaction is catalyzed by the ketoreductase DnrU, a key enzyme that appears to be specific for the C-13 carbonyl of daunorubicin, doxorubicin, and their precursors.[2][3][4]
The overall biosynthetic pathway is depicted in the following diagram:
Caption: Overview of the this compound biosynthetic pathway.
Quantitative Data
Quantitative analysis of anthracycline biosynthesis is often focused on the final products, such as doxorubicin. However, understanding the flux through intermediate pathways is crucial for metabolic engineering. The following tables summarize available quantitative data related to anthracycline production in engineered Streptomyces peucetius strains.
Table 1: Doxorubicin Titers in Engineered S. peucetius Strains
| Strain | Genotype | Doxorubicin Titer (µg/mL) | Fold Increase | Reference |
| Wild-type | - | ~4.2 | - | [3] |
| dnrX dnrU double mutant | Increased DXR production, blocked C-13 reduction | - | 3-4x over dnrU+ | [2] |
| dnrX dnrU dnrH triple mutant | Further enhanced DXR production | - | Increased over double mutant | [2] |
| Overexpression of dnrV and doxA in dnrX dnrU background | Enhanced late-stage oxidation | - | 36-86% increase | [2] |
Table 2: Kinetic Parameters of DoxA from Streptomyces sp. strain C5
| Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| 13-Deoxydaunorubicin | 22,000 | [1] |
| 13-Dihydrodaunorubicin | 14,000 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of DnrU Ketoreductase
This protocol describes the expression of the dnrU gene in E. coli and the subsequent purification of the His-tagged DnrU protein.
Caption: Workflow for heterologous expression and purification of DnrU.
Methodology:
-
Gene Amplification and Cloning: The dnrU gene is amplified from S. peucetius genomic DNA using PCR with primers containing appropriate restriction sites. The PCR product is then ligated into a pET expression vector (e.g., pET-28a) that provides an N-terminal hexahistidine (His6) tag.
-
Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of IPTG to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged DnrU is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-DnrU protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C. The purity and concentration of the protein are assessed by SDS-PAGE and a Bradford assay, respectively.
In Vitro Enzyme Assay for DnrU Ketoreductase Activity
This protocol describes a spectrophotometric assay to measure the activity of the purified DnrU enzyme by monitoring the oxidation of the NADPH cofactor.
Principle: The reduction of the C-13 carbonyl of carminomycin by DnrU is dependent on the cofactor NADPH, which is oxidized to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time to determine the enzyme activity.
Reagents:
-
Purified His-tagged DnrU protein
-
Carminomycin (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, a known concentration of carminomycin (e.g., 100 µM), and NADPH (e.g., 200 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer.
-
Initiate the reaction by adding a small volume of the purified DnrU enzyme to the cuvette and mix quickly.
-
Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
Perform control reactions without the enzyme or without the substrate to account for any non-enzymatic degradation of NADPH or background absorbance changes.
HPLC Analysis of this compound Production
This protocol outlines a method for the extraction and quantification of this compound and related anthracyclines from S. peucetius culture broths using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for HPLC analysis of this compound.
Methodology:
-
Sample Preparation: A known volume of the S. peucetius culture is centrifuged to separate the mycelium from the supernatant. The anthracyclines can be extracted from the supernatant and/or the mycelium using an organic solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol.
-
Extraction and Concentration: The organic extract is collected and the solvent is evaporated to dryness under reduced pressure. The dried extract is then redissolved in a known volume of the HPLC mobile phase.
-
HPLC Analysis: The reconstituted sample is filtered through a 0.22 µm syringe filter and injected onto a C18 reverse-phase HPLC column. The separation of anthracyclines is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Detection and Quantification: The eluting compounds are monitored using a UV-Vis detector at a wavelength where anthracyclines have a strong absorbance, typically around 495 nm. The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of a purified this compound standard.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound represents a critical juncture in the production of some of the most important anticancer drugs used in modern medicine. A thorough understanding of the enzymes involved, particularly the DnrU ketoreductase, opens up exciting possibilities for the rational design of novel anthracycline derivatives with improved therapeutic indices. Future research should focus on the detailed kinetic characterization of DnrU and other tailoring enzymes in the pathway. Furthermore, the application of synthetic biology and metabolic engineering approaches, guided by the knowledge presented in this guide, will be instrumental in developing next-generation anthracycline-based therapies with enhanced efficacy and reduced side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction of anthracycline cardiotoxicity after chemotherapy by biomarkers kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
what is the chemical structure of 13-Dihydrocarminomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dihydrocarminomycin is an anthracycline antibiotic and a derivative of carminomycin. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and purification, where available in public literature, are also presented. Furthermore, this guide includes visualizations of pertinent logical workflows to aid in the understanding of its characteristics and potential applications in research and drug development.
Chemical Structure and Identification
This compound is a metabolite of carminomycin, an anthracycline antibiotic. The chemical structure is characterized by a tetracyclic aglycone, dihydrocarminomycinone, linked to an amino sugar.
IUPAC Name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-[(1R)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione
SMILES (for 13-(S)-Dihydrocarminomycin): C--INVALID-LINK--[C@@]1(O)C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O2">C@Hc3c(O)c4C(=O)c5c(O)cccc5C(=O)c4c(O)c3C1
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₉NO₁₀ | Axios Research |
| Molecular Weight | 515.52 g/mol | Axios Research |
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely available in the public domain. However, studies on the carminomycin complex have reported the isolation and characterization of dihydrocarminomycin. Comparison of its Infrared (IR) and Ultraviolet (UV) spectra with a synthetically prepared standard has been mentioned, although the specific spectral data were not provided in the available literature.[1] Similarly, while 13C-NMR spectrometry was used to confirm the structure of a related component, the specific data for this compound is not detailed.[1]
Experimental Protocols
Synthesis of this compound
A method for the preparation of a dihydro derivative of carminomycin, which corresponds to this compound, involves the chemical reduction of carminomycin.
Workflow for the Synthesis of this compound
References
An In-Depth Technical Guide to 13-Dihydrocarminomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dihydrocarminomycin is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely utilized in oncology. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, and relevant experimental methodologies. The information is intended to support researchers and professionals in drug development and cancer research by consolidating key data and procedural outlines for the study of this compound.
Core Molecular Data
This compound, specifically the 13-(S) stereoisomer, is a derivative of Carminomycin. Its fundamental molecular characteristics are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₂₉NO₁₀ | [1][2][3] |
| Molecular Weight | 515.52 g/mol | [1][2][3] |
| Chemical Name | (8S,10S)-10-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,6,8,11-tetrahydroxy-8-((S)-1-hydroxyethyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | [2][4] |
| Synonyms | 13-(S)-Dihydrocarminomycin | [2][4] |
| CAS Number | Not Available | [1][2] |
Mechanism of Action
As an anthracycline, the primary mechanism of action of this compound is the inhibition of Topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the Topoisomerase II-DNA cleavage complex, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks. These breaks trigger a cascade of cellular events culminating in apoptosis and cell death. This process is particularly effective in rapidly proliferating cancer cells.
A secondary, and clinically significant, mechanism of action is the generation of reactive oxygen species (ROS). This occurs through the enzymatic reduction of the quinone moiety of the anthracycline molecule, leading to a futile redox cycle that produces superoxide (B77818) radicals. In cardiac tissue, which has lower levels of antioxidant enzymes, this ROS production can lead to significant cardiotoxicity.
Signaling Pathway for Topoisomerase II Inhibition
The following diagram illustrates the logical workflow of Topoisomerase II inhibition by an anthracycline like this compound.
Caption: Workflow of Topoisomerase II poisoning by this compound.
Signaling Pathway for Anthracycline-Induced Cardiotoxicity
The cardiotoxic effects of anthracyclines are primarily driven by oxidative stress in cardiomyocytes. The following diagram outlines the key steps in this process.
Caption: Key events in anthracycline-induced cardiotoxicity.
Experimental Protocols
While specific, validated protocols for the synthesis and purification of this compound are not widely published, this section provides established methodologies for the in vitro evaluation of anthracycline compounds. These protocols can be adapted for the study of this compound.
General Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear cell culture plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Topoisomerase II Inhibition Assay (Plasmid-Based)
This assay determines the ability of a compound to inhibit the catalytic activity of Topoisomerase II.
Objective: To assess if this compound acts as a Topoisomerase II poison by detecting the linearization of plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)
-
This compound
-
Etoposide (positive control)
-
Stop solution (containing SDS and Proteinase K)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the desired concentration of this compound or etoposide.
-
Add the Topoisomerase II enzyme to initiate the reaction.
-
Include a control reaction with no compound and one with no enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution. The SDS will denature the enzyme, and the Proteinase K will digest it, releasing the DNA.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the different DNA forms (supercoiled, relaxed, and linear) are well separated.
-
-
Visualization:
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
The presence of a linear DNA band in the lanes with the compound indicates that it is a Topoisomerase II poison.
-
Concluding Remarks
This compound is a promising subject for further investigation within the field of anthracycline-based chemotherapy. The methodologies and data presented in this guide are intended to provide a foundational resource for researchers. While the general mechanisms of action for anthracyclines are well-established, further studies are required to elucidate the specific nuances of this compound's biological activity, including its efficacy in various cancer models and its detailed cardiotoxicity profile. The provided experimental protocols offer a starting point for such investigations, which will be crucial for determining the potential clinical utility of this compound.
References
An In-Depth Technical Guide to 13-Dihydrocarminomycin (CAS Number: 62182-86-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dihydrocarminomycin, a metabolite of the anthracycline antibiotic carminomycin, is a compound of interest in oncological research. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and relevant experimental methodologies. It is intended to serve as a valuable resource for professionals engaged in cancer research and the development of novel therapeutic agents. This guide details its known cytotoxic effects, enzymatic interactions, and the broader context of anthracycline-induced signaling pathways, particularly those related to cardiotoxicity. All quantitative data are presented in structured tables, and key experimental protocols are outlined. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the compound's mechanism of action and experimental application.
Chemical and Physical Properties
This compound is an organic compound belonging to the anthracycline family. It is structurally characterized by a tetracyclic aglycone linked to an amino sugar moiety. The key distinction from its parent compound, carminomycin, is the reduction of the C-13 ketone to a hydroxyl group.
| Property | Value | Reference |
| CAS Number | 62182-86-9 | - |
| Molecular Formula | C₂₆H₂₉NO₁₀ | [1][2][3] |
| Molecular Weight | 515.52 g/mol | [1][2][3] |
| Synonyms | Carminomycinol, RP 32999, Dihydrokarminomycin | [1][2] |
| Appearance | Solid (form may vary) | [2] |
| Storage Conditions | 2-8°C, protected from light | - |
Biological Activity and Mechanism of Action
As a member of the anthracycline class, this compound is expected to exert its biological effects through mechanisms similar to other well-studied anthracyclines like doxorubicin (B1662922) and daunorubicin. The primary mechanism of action for anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly proliferating cancer cells.
Antitumor Activity
This compound has demonstrated significant antitumor activity against a range of experimental tumor models. In vivo studies in mice have shown its efficacy against lymphosarcoma L10-1, sarcoma 180, Garding-Passy melanoma, lymphoid leukosis L-1210, and lymphocytic leukosis P-388. However, in some models, such as L-1210 leukemia and Garding-Passy melanoma, its efficacy was reported to be lower than that of carminomycin.
| Cell Line/Tumor Model | Activity Metric | Value | Reference |
| L1210 (lymphoid leukosis) | IC₅₀ | 0.06 µg/mL | - |
| Various murine tumor models | Antitumor Activity | Active | - |
Enzymatic Interactions
This compound is a substrate for DoxA, a cytochrome P-450 monooxygenase involved in the biosynthesis of doxorubicin. DoxA catalyzes the oxidation of this compound.
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| DoxA | This compound | 280 | 7.5 | 30 | - |
Cardiotoxicity
A significant limitation of anthracycline chemotherapy is dose-dependent cardiotoxicity. While specific data for this compound is scarce, it is presumed to share this toxicity profile. Experiments in albino mice have shown that intravenous administration can induce myocardial changes, including swelling of muscle fibers and degeneration of myofibrils. The underlying mechanisms are believed to involve the generation of reactive oxygen species (ROS) and interference with cellular calcium homeostasis, leading to cardiomyocyte apoptosis.
Signaling Pathways
The biological effects of anthracyclines, including their therapeutic and toxic actions, are mediated through the modulation of various cellular signaling pathways.
Anthracycline-Induced Cardiotoxicity: ROS Generation and DNA Damage
A primary mechanism of anthracycline-induced cardiotoxicity is the generation of reactive oxygen species (ROS) within cardiomyocytes. This leads to oxidative stress, DNA damage, and ultimately, apoptosis.
Calcium Dysregulation and Apoptosis in Cardiomyocytes
Anthracyclines can disrupt intracellular calcium homeostasis, leading to mitochondrial dysfunction and the activation of apoptotic pathways.
Experimental Protocols
The following sections provide representative methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Synthesis and Purification
Objective: To synthesize this compound by reduction of carminomycin and purify the product.
Workflow Diagram:
Protocol:
-
Dissolution: Dissolve carminomycin in a suitable solvent system (e.g., a mixture of methanol (B129727) and water).
-
Reduction: Cool the solution in an ice bath and add potassium borohydride (KBH₄) portion-wise with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) to neutralize the excess borohydride.
-
Extraction: Adjust the pH of the solution to slightly basic (pH 8-9) and extract the product into an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.
-
Purification: Concentrate the organic extracts and purify the crude product using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of chloroform and methanol).
-
Characterization: Characterize the purified this compound using spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity.
Note: This is a representative protocol. Specific reaction conditions, solvent volumes, and purification parameters may require optimization.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line (e.g., L1210).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression model.
In Vivo Antitumor Activity
Objective: To evaluate the antitumor efficacy of this compound in a murine tumor model.
Protocol:
-
Tumor Implantation: Inoculate mice (e.g., BALB/c or nude mice) with a suspension of tumor cells (e.g., L1210) either subcutaneously or intraperitoneally.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control, typically via intravenous or intraperitoneal injection, according to a predetermined schedule (e.g., daily for a set number of days).
-
Monitoring: Monitor the mice daily for signs of toxicity and measure tumor volume (for solid tumors) or survival time (for disseminated tumors). Body weight should also be recorded regularly.
-
Endpoint: At the end of the study, euthanize the mice and, for solid tumors, excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth inhibition or the increase in lifespan in the treatment groups to the control group to assess the antitumor activity.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively documented in publicly available literature. As a metabolite of carminomycin, its pharmacokinetic profile is likely influenced by the metabolism of the parent drug. Further studies are required to fully characterize its pharmacokinetic behavior.
Conclusion
This compound is a biologically active anthracycline with demonstrated antitumor properties. This technical guide provides a consolidated overview of its chemical characteristics, biological activities, and relevant experimental methodologies. The provided signaling pathway diagrams offer a visual representation of the complex mechanisms underlying anthracycline action and toxicity. While there are gaps in the publicly available data, particularly concerning detailed pharmacokinetic and physicochemical properties, this document serves as a foundational resource for researchers and professionals in the field of oncology and drug development. Further investigation into this compound is warranted to fully elucidate its therapeutic potential.
References
13-Dihydrocarminomycin: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dihydrocarminomycin is a derivative of carminomycin, an anthracycline antibiotic. Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. The modification at the C-13 position, resulting in a dihydro derivative, can significantly influence the biological activity, toxicity profile, and physicochemical properties of the parent compound. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its characterization. Due to the limited availability of specific experimental data for this particular analog, the methodologies presented are based on established techniques for the analysis of related anthracycline compounds.
Physicochemical Properties
The available data for this compound is summarized in the table below. It is important to note that this compound is often available as a mixture of diastereomers, and the specific stereochemistry, such as in 13-(S)-Dihydrocarminomycin, can influence its properties.[1]
| Property | Value | Source |
| Chemical Name | (8S,10S)-10-(((2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,6,8,11-tetrahydroxy-8-((S)-1-hydroxyethyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | [1][2][3] |
| Molecular Formula | C₂₆H₂₉NO₁₀ | [4] |
| Molecular Weight | 515.52 g/mol | [2][3][4] |
| CAS Number | Not consistently available | [1][2][3][4] |
| Appearance | Solid (predicted) | [5] |
| Solubility | Slightly soluble in Chloroform (B151607) and DMSO (predicted for a related compound) | [5] |
| Melting Point | Data not available | |
| Boiling Point | 713.1±60.0 °C (predicted for a related compound) | [5] |
| pKa | 6.48±0.60 (predicted for a related compound) | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of anthracycline analogs.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column is commonly used for the separation of anthracyclines.[6][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[8] The exact composition and gradient program would require optimization.
-
Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the anthracycline chromophore (typically in the range of 230-260 nm and 480-500 nm) is used for quantification.[9]
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.22 µm filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (CDCl₃), should be used.
-
Sample Preparation: A sufficient concentration of the sample (typically 1-10 mg) is dissolved in the deuterated solvent.
-
Data Acquisition: Standard pulse sequences for ¹H and ¹³C NMR are used. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to aid in the complete assignment of proton and carbon signals.[10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Expected Absorptions: Characteristic peaks for hydroxyl (-OH), amine (-NH₂), carbonyl (C=O), and aromatic (C=C) functional groups are expected.[12][13][14][15]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the ionization efficiency of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a novel anthracycline derivative like this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. 13-(S) Dihydrocarminomycin | CAS No- NA | Simson Pharma Limited [br.simsonpharma.com]
- 3. 13-(S) Dihydrocarminomycin | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. This compound (Mixture of Diastereomers) | Axios Research [axios-research.com]
- 5. 76034-18-9 CAS MSDS (13-Deoxocarminomycin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. A HPLC method for the simultaneous determination of seven anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. chuma.cas.usf.edu [chuma.cas.usf.edu]
- 11. researchgate.net [researchgate.net]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 14. jackwestin.com [jackwestin.com]
- 15. eng.uc.edu [eng.uc.edu]
13-Dihydrocarminomycin: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: 13-Dihydrocarminomycin, an anthracycline antibiotic, has been noted for its cytostatic effects against various cancer cell lines. As a metabolite of the known anticancer agent Carminomycin, its mechanism of action is of significant interest to the oncology research community. This technical guide synthesizes the currently available, albeit limited, scientific information regarding the molecular mechanisms through which this compound exerts its effects on cancer cells. The primary modes of action for anthracyclines, including DNA intercalation and topoisomerase inhibition, are explored in the context of this specific compound. Due to the sparse direct research on this compound, this guide also extrapolates potential mechanisms based on the well-documented activities of its parent compound and other closely related anthracyclines.
Introduction
This compound is a derivative of Carminomycin, an anthracycline antibiotic isolated from Actinomadura carminata. Anthracyclines represent a cornerstone in cancer chemotherapy, with prominent members like Doxorubicin and Daunorubicin being widely used in the treatment of a broad spectrum of malignancies. These agents are known to exert their cytotoxic effects through multiple mechanisms, primarily by interfering with DNA replication and repair. While Carminomycin has demonstrated significant antitumor activity, the specific contributions and mechanisms of its metabolite, this compound, are less well-characterized. This guide aims to consolidate the existing data and provide a framework for understanding its potential as an anticancer agent.
Core Mechanism of Action
Based on the established mechanisms of anthracyclines, the anticancer effects of this compound are likely mediated through two primary pathways: DNA intercalation and inhibition of topoisomerase II.
DNA Intercalation
The planar aromatic structure of the anthracycline molecule allows it to insert itself between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with the processes of transcription and replication. This physical obstruction of the DNA template is a hallmark of anthracycline activity and is a probable mechanism for this compound.
Logical Relationship: DNA Intercalation and its Consequences
Caption: DNA intercalation by this compound leading to apoptosis.
Topoisomerase II Inhibition
Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Anthracyclines are known to stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response and ultimately leads to apoptosis. This is a highly probable and significant mechanism of action for this compound.
Signaling Pathway: Topoisomerase II Inhibition
Caption: Inhibition of Topoisomerase II by this compound.
Quantitative Data
Scientific literature providing specific quantitative data on the cytotoxic and mechanistic effects of this compound is exceptionally scarce. The majority of available information is from commercial suppliers and lacks the detail of peer-reviewed studies.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| L1210 (Murine Leukemia) | Growth Inhibition | IC50 | 0.06 µg/mL | Commercial Supplier Data |
Note: This data should be interpreted with caution as it has not been independently verified in a peer-reviewed publication.
Experimental Protocols
Due to the limited availability of published research specifically on this compound, detailed experimental protocols are not available. However, standard assays used to evaluate the mechanism of action of anthracyclines can be adapted for the study of this compound.
Topoisomerase II Inhibition Assay (General Protocol)
Objective: To determine if this compound inhibits the catalytic activity of Topoisomerase II.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), ATP, and purified human Topoisomerase II alpha.
-
Drug Incubation: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., Etoposide) and a negative control (vehicle).
-
Enzyme Reaction: Initiate the reaction by adding Topoisomerase II and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.
-
Visualization: Stain the gel with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Inhibition of Topoisomerase II activity will be observed as a decrease in the amount of relaxed and catenated DNA forms and an increase in the supercoiled form.
Experimental Workflow: Topoisomerase II Inhibition Assay
Caption: Workflow for a standard Topoisomerase II inhibition assay.
Conclusion and Future Directions
The available evidence, though limited, suggests that this compound likely functions as a typical anthracycline, inducing cytotoxicity in cancer cells through DNA intercalation and inhibition of Topoisomerase II. However, the designation of its "weak antitumor activity" by some sources warrants further investigation to understand its potency and potential clinical utility relative to its parent compound, Carminomycin, and other established anthracyclines.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound across a broad panel of human cancer cell lines.
-
Detailed Mechanistic Studies: Performing in-depth studies to confirm and quantify its effects on DNA intercalation, Topoisomerase II activity, and the induction of specific apoptotic pathways.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties.
-
In Vivo Efficacy Studies: Evaluating its antitumor activity in preclinical animal models of cancer.
A more robust and detailed understanding of the mechanism of action of this compound will be crucial in determining its potential for future drug development efforts in oncology.
The Antitumor Potential of 13-Dihydrocarminomycin: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on limited publicly available research. A comprehensive understanding of the antitumor properties of 13-Dihydrocarminomycin requires further dedicated investigation.
Introduction
This compound, a derivative of the anthracycline antibiotic carminomycin, has been investigated for its potential as an antitumor agent. Anthracyclines as a class are well-established and potent chemotherapeutic agents, known to exert their cytotoxic effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II. This technical overview synthesizes the available preclinical data on this compound, providing insights into its comparative efficacy and highlighting areas where further research is critically needed.
In Vivo Antitumor Activity
The primary evidence for the antitumor properties of this compound comes from a comparative study in murine models. This research evaluated the efficacy of this compound against a panel of transplantable tumors and compared it to its parent compound, carminomycin.
Comparative Efficacy Data
The study demonstrated that this compound possesses significant antitumor activity against several cancer models. However, its efficacy relative to carminomycin varied depending on the tumor type.
| Tumor Model | Efficacy of this compound | Comparative Efficacy vs. Carminomycin |
| Lymphosarcoma L10-1 | High Antitumor Activity | Not specified |
| Sarcoma 180 | High Antitumor Activity | Not specified |
| Garding-Passy Melanoma | High Antitumor Activity | Inferior |
| Lymphoid Leukosis L-1210 | High Antitumor Activity | Inferior |
| Lymphocytal Leukosis P-388 | High Antitumor Activity | Not specified |
Table 1: Summary of In Vivo Antitumor Activity of this compound in Mice. This table summarizes the reported antitumor effects of this compound against various transplantable tumor models in mice, as compared to carminomycin.[1]
Experimental Protocols
Detailed experimental protocols for the aforementioned in vivo studies are not extensively described in the available literature. However, based on general practices for testing anthracycline derivatives in preclinical settings, the methodology likely involved the following steps.
General In Vivo Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the in vivo antitumor efficacy of a compound like this compound.
Figure 1: Generalized In Vivo Antitumor Efficacy Workflow. This diagram outlines the typical steps involved in evaluating the antitumor activity of a test compound in a murine tumor model.
Signaling Pathways: An Area for Future Research
Currently, there is no specific information available in the scientific literature regarding the signaling pathways that are modulated by this compound. The antitumor effects of anthracyclines are generally attributed to their ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. It is plausible that this compound shares this mechanism of action with its parent compound and other anthracyclines.
Hypothetical Signaling Cascade Post-DNA Damage
The diagram below illustrates a hypothetical signaling pathway that could be activated by an anthracycline like this compound, assuming a DNA damage-induced mechanism of action.
Figure 2: Hypothetical DNA Damage-Induced Signaling Pathway. This diagram depicts a potential mechanism of action for this compound, leading to cell cycle arrest and apoptosis. This pathway is speculative and requires experimental validation.
Conclusion and Future Directions
The existing data suggests that this compound exhibits notable antitumor properties, warranting further investigation. However, the current body of research is limited. To fully elucidate the therapeutic potential of this compound, future studies should focus on:
-
In Vitro Cytotoxicity: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.
-
Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound to understand its mechanism of action beyond general DNA damage.
-
Pharmacokinetics and Toxicology: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
-
Advanced In Vivo Models: Evaluating its efficacy in patient-derived xenograft (PDX) models to better predict clinical outcomes.
A more robust and detailed understanding of these aspects will be crucial for determining the potential of this compound as a viable candidate for further drug development.
References
The Biological Activity of 13-Dihydrocarminomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dihydrocarminomycin, an anthracycline antibiotic, is a metabolite of carminomycin. This document provides a comprehensive overview of its biological activity, drawing from available preclinical data. The core focus is on its antitumor properties, presumed mechanism of action as a topoisomerase II inhibitor, and the associated cellular signaling pathways. This guide synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of the key biological processes to support further research and development efforts.
Introduction
Anthracycline antibiotics represent a cornerstone of cancer chemotherapy. This compound is a derivative of carminomycin, an anthracycline with known antitumor activity. The biological activity of this compound has been evaluated in preclinical models, demonstrating its potential as an anticancer agent. This document serves as an in-depth technical resource, summarizing the current understanding of its biological effects and providing detailed experimental context.
Antitumor Activity
In Vitro Cytotoxicity
The cytotoxic potential of this compound has been evaluated against murine leukemia cells.
| Cell Line | IC50 Value | Reference |
| L1210 (lymphoid leukemia) | 0.06 µg/mL | [1] |
In Vivo Antitumor Efficacy
Studies in mice with transplantable tumors have demonstrated the in vivo antitumor activity of this compound against a range of cancer models. A comparative study with its parent compound, carminomycin, revealed notable differences in efficacy depending on the tumor type.
| Tumor Model | Treatment Regimen | Results | Comparative Efficacy vs. Carminomycin | Reference |
| Lymphosarcoma L10-1 | Not specified | High antitumor activity | Not specified | [2] |
| Sarcoma 180 | Not specified | High antitumor activity | Not specified | [2] |
| Garding-Passy melanoma | Not specified | High antitumor activity | Much inferior | [2] |
| Lymphoid leukosis L-1210 | Not specified | High antitumor activity | Much inferior | [2] |
| Lymphocytal leukosis P-388 | Not specified | High antitumor activity | Not specified | [2] |
Mechanism of Action
While specific studies on the mechanism of action of this compound are limited, as an anthracycline, its primary mode of action is presumed to be the inhibition of topoisomerase II.
Topoisomerase II Poisoning
Anthracyclines are well-established topoisomerase II poisons. They intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA lesions trigger downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis.
Mechanism of Topoisomerase II Poisoning.
Signaling Pathways
The induction of DNA double-strand breaks by this compound is expected to activate several downstream signaling pathways that govern cell fate. The following diagrams illustrate the putative pathways based on the known effects of anthracyclines.
DNA Damage Response (DDR) Pathway
The presence of DNA double-strand breaks activates the DNA Damage Response (DDR) pathway, primarily through the activation of ATM and ATR kinases, which in turn phosphorylate downstream effectors like Chk1 and Chk2 to initiate cell cycle arrest and DNA repair or apoptosis.
DNA Damage Response Pathway.
Apoptosis Signaling Pathway
Persistent DNA damage triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspases and modulation of the Bcl-2 family of proteins.
Intrinsic Apoptosis Pathway.
NF-κB and PI3K/Akt Signaling Pathways
Anthracyclines have also been shown to modulate the NF-κB and PI3K/Akt signaling pathways, which are critical for cell survival and proliferation. Inhibition of these pathways can contribute to the overall antitumor effect.
NF-κB and PI3K/Akt Pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against adherent cancer cell lines.
Workflow:
MTT Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex.
Workflow:
Topoisomerase II Assay Workflow.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human topoisomerase IIα
-
Assay buffer (containing ATP and MgCl2)
-
This compound
-
SDS solution
-
Proteinase K
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
In a reaction tube, combine supercoiled plasmid DNA, topoisomerase II assay buffer, and varying concentrations of this compound.
-
Add purified topoisomerase IIα to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding SDS.
-
Add proteinase K to digest the protein and incubate at 50°C for 30 minutes.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates topoisomerase II poisoning.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of a cancer cell population.
Workflow:
Cell Cycle Analysis Workflow.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cultured cells with this compound at a desired concentration for a specific time period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in cold PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound exhibits significant antitumor activity in preclinical models, likely through the mechanism of topoisomerase II poisoning, a hallmark of anthracycline antibiotics. This activity is expected to trigger a cascade of cellular events, including the DNA damage response and apoptosis, and may involve the modulation of key survival pathways such as NF-κB and PI3K/Akt.
Further research is warranted to fully elucidate the biological activity of this compound. Specifically, comprehensive in vitro cytotoxicity screening against a broader panel of human cancer cell lines is needed to identify sensitive tumor types. Detailed mechanistic studies are required to confirm its interaction with topoisomerase II and to map the specific signaling pathways it modulates. Such investigations will be crucial in determining the therapeutic potential of this compound and guiding its future development as a potential anticancer agent.
References
Introduction to 13-Dihydrocarminomycin and DNA Intercalation
An In-depth Technical Guide on the DNA Intercalation Mechanism of 13-Dihydrocarminomycin and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the DNA intercalation mechanism of the anthracycline antibiotic this compound and its close structural analogs, such as 13-Dihydrodaunorubicin, Daunorubicin, and Doxorubicin. Due to the limited availability of direct research on this compound, this guide synthesizes data from its better-studied relatives to infer its mechanism of action. The guide covers the thermodynamics of binding, detailed experimental protocols for characterization, and visual representations of the molecular interactions and experimental workflows.
This compound belongs to the anthracycline family of compounds, a class of potent anti-cancer agents known for their ability to interfere with DNA replication and transcription.[1][2] The primary mechanism of action for many anthracyclines is DNA intercalation, a process where the planar aromatic chromophore of the molecule inserts itself between the base pairs of the DNA double helix.[1][2] This insertion leads to a distortion of the DNA structure, causing it to unwind and elongate, which subsequently disrupts the cellular machinery that relies on the DNA template, ultimately leading to cell death.[1][3]
The binding of these small molecules to DNA is a non-covalent interaction driven by a combination of forces, including π-π stacking interactions between the aromatic rings of the drug and the DNA bases, van der Waals forces, and hydrophobic interactions.[1] For many anthracyclines, the initial interaction is often an electrostatic attraction between the positively charged amino sugar moiety and the negatively charged phosphate (B84403) backbone of DNA.[2] Following this initial association, the planar ring system intercalates into the hydrophobic core of the double helix.[2]
Quantitative Data on DNA Binding of Anthracycline Analogs
| Compound | Binding Affinity Constant (K) (M⁻¹) | Thermodynamic Parameters | Experimental Conditions |
| Daunorubicin | 0.10 - 0.12 x 10⁶ | ΔCₚ: -140 to -160 cal mol⁻¹ K⁻¹ | 37°C, in the presence of 10% serum |
| Doxorubicin | 0.13 - 0.16 x 10⁶ | ΔCₚ: -140 to -160 cal mol⁻¹ K⁻¹ | 37°C, in the presence of 10% serum |
Note: The data presented above are for Daunorubicin and Doxorubicin and should be considered as approximations for the binding characteristics of this compound. The binding affinity can be influenced by specific experimental conditions such as temperature, pH, and ionic strength.
A study on the enzymatic oxidation of various anthracyclines reported the following kinetic parameter for this compound, which relates to its processing by the enzyme DoxA rather than its direct DNA binding affinity.[4]
| Compound | Enzyme | Kinetic Parameter (kcat/Km) (M⁻¹s⁻¹) |
| This compound | DoxA | 280 |
Experimental Protocols for Studying DNA Intercalation
The interaction between small molecules like this compound and DNA can be characterized using a variety of biophysical techniques. Below are detailed protocols for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of the drug upon binding to DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) of the maximum wavelength of the drug.[5]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA should be determined spectrophotometrically by measuring the absorbance at 260 nm.
-
-
Titration:
-
Keep the concentration of this compound constant in a quartz cuvette.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate for 5 minutes.
-
-
Data Acquisition:
-
Record the UV-Visible absorption spectrum (typically in the range of 300-600 nm for anthracyclines) after each addition of DNA.
-
-
Data Analysis:
-
Plot the absorbance at the maximum wavelength against the DNA concentration to determine the binding constant (Kb) using the Wolfe-Shimer equation or similar models.[6]
-
Fluorescence Spectroscopy
The intrinsic fluorescence of anthracyclines is often quenched upon intercalation into DNA. This quenching can be used to determine binding parameters.
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of this compound and ct-DNA as described for UV-Vis spectroscopy.
-
-
Titration:
-
In a fluorescence cuvette, maintain a constant concentration of this compound.
-
Add increasing concentrations of ct-DNA.
-
-
Data Acquisition:
-
Excite the sample at the appropriate wavelength (e.g., ~480 nm for daunorubicin) and record the emission spectrum (e.g., ~550-650 nm).[7]
-
-
Data Analysis:
-
Use the Stern-Volmer equation to analyze the fluorescence quenching and calculate the binding constant.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is sensitive to the chiral environment of molecules. Binding of a drug to the chiral DNA molecule can induce a CD signal in the absorption region of the achiral drug molecule and can also alter the intrinsic CD spectrum of the DNA, providing information about the binding mode and conformational changes.[8][9]
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of this compound and ct-DNA in a suitable buffer.
-
-
Titration:
-
Record the CD spectrum of the DNA solution alone.
-
Add increasing amounts of the this compound solution to the DNA solution.
-
-
Data Acquisition:
-
Record the CD spectrum of the mixture after each addition, typically in the range of 220-600 nm.
-
-
Data Analysis:
Visualizations of Mechanisms and Workflows
Proposed DNA Intercalation Mechanism of this compound
Caption: Proposed mechanism of this compound DNA intercalation.
Experimental Workflow for UV-Visible Spectroscopic Titration
Caption: Workflow for UV-Visible spectroscopic titration experiment.
Experimental Workflow for Fluorescence Quenching Assay
Caption: Workflow for fluorescence quenching assay.
Conclusion
While direct experimental data on the DNA intercalation of this compound is limited, a comprehensive understanding of its mechanism can be inferred from the behavior of its close structural analogs, Daunorubicin and Doxorubicin. The evidence strongly suggests that this compound acts as a DNA intercalator, a mechanism that is central to its presumed cytotoxic effects. The experimental protocols and data analysis methods detailed in this guide provide a robust framework for the further investigation and characterization of the DNA binding properties of this compound and other novel anthracycline derivatives. Such studies are crucial for the rational design of new and more effective anti-cancer therapies.
References
- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 2. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 3. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 4. CHEBI:75296 [ebi.ac.uk]
- 5. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. Allosteric, chiral-selective drug binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments [experiments.springernature.com]
The Core Mechanism of Topoisomerase II Inhibition by 13-Dihydrocarminomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-(S)-Dihydrocarminomycin is an anthracycline antibiotic, a class of potent anti-cancer agents known for their vibrant red color and profound cytotoxic effects. As a derivative of carminomycin and closely related to the clinically significant daunorubicin (B1662515), 13-Dihydrocarminomycin is of considerable interest in the study of drug-resistant cancers and as a reference standard in pharmaceutical development. This technical guide provides an in-depth exploration of the core mechanism of topoisomerase II inhibition by this compound, including its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.
Mechanism of Action: A Topoisomerase II Poison
This compound, like other anthracyclines, functions as a topoisomerase II poison.[1][2] This mechanism is distinct from catalytic inhibition. Instead of blocking the enzyme's ability to bind to DNA or hydrolyze ATP, topoisomerase II poisons trap the enzyme in an intermediate stage of its catalytic cycle.[3][4]
The key steps are as follows:
-
Intercalation: The planar aromatic chromophore of the this compound molecule intercalates into the DNA double helix.[5]
-
Formation of the Cleavage Complex: Topoisomerase II, a homodimeric enzyme, creates a transient double-strand break in the DNA to resolve topological problems like supercoiling and catenation.[3] This process involves the formation of a covalent bond between a tyrosine residue in each enzyme subunit and the 5'-phosphate end of the cleaved DNA, creating what is known as the cleavage complex.
-
Stabilization of the Cleavage Complex: this compound binds to this transient enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[1][2]
-
Induction of Apoptosis: The accumulation of these stabilized cleavage complexes leads to permanent, lethal double-strand breaks in the DNA. When a replication fork collides with one of these complexes, the damage is converted into a form that triggers the apoptotic cell death cascade, preferentially eliminating rapidly proliferating cancer cells.
This mechanism underscores the potency of anthracyclines as chemotherapeutic agents.
Quantitative Data
| Compound | Assay | Cell Line | IC50 |
| This compound | Cytotoxicity | L1210 (Murine Leukemia) | 0.06 µg/mL |
For the purpose of comparison, the following table presents the topoisomerase II inhibitory activities of the closely related and clinically used anthracyclines, doxorubicin (B1662922) and daunorubicin.
| Compound | Assay | Enzyme Source | IC50 |
| Doxorubicin | Topoisomerase II Inhibition | Human | 2.67 µM |
| Daunorubicin | Topoisomerase II Inhibition | Not Specified | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize topoisomerase II inhibitors like this compound. These protocols are based on established methods for studying anthracyclines and can be adapted for this compound.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this process is indicative of a compound's effect on the enzyme's catalytic activity.
Materials:
-
Human Topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA)
-
10 mM ATP solution
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) Gel in TAE buffer
-
Ethidium (B1194527) Bromide or other DNA stain
-
This compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would consist of:
-
2 µL of 10x Topoisomerase II Reaction Buffer
-
2 µL of 10 mM ATP
-
200 ng of kDNA
-
Variable concentrations of this compound (and a solvent control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add 2 µL of human topoisomerase II enzyme to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 4 µL of Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light.
Expected Results:
-
Control (no enzyme): A single band of high molecular weight kDNA in the well.
-
Positive Control (enzyme, no inhibitor): Appearance of lower molecular weight bands corresponding to decatenated minicircles.
-
Inhibitor: A dose-dependent decrease in the formation of decatenated minicircles, with an increase in the amount of kDNA remaining in the well.
Topoisomerase II Cleavage Assay
This assay directly assesses the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.
Materials:
-
Human Topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 50 mM MgCl2, 1 mM EDTA, 25% glycerol)
-
10 mM ATP solution
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
Stop Buffer/Loading Dye
-
1% Agarose Gel in TAE buffer
-
Ethidium Bromide or other DNA stain
-
This compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would consist of:
-
2 µL of 10x Topoisomerase II Cleavage Buffer
-
2 µL of 10 mM ATP
-
200-300 ng of supercoiled plasmid DNA
-
Variable concentrations of this compound (and a solvent control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add 2 µL of human topoisomerase II enzyme to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Add 2 µL of 10% SDS to each reaction and mix gently.
-
Add 1 µL of Proteinase K and incubate at 37°C for 30-60 minutes to digest the enzyme.
-
Add Stop Buffer/Loading Dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis.
-
Stain the gel and visualize.
Expected Results:
-
Control (no enzyme): A band corresponding to supercoiled plasmid DNA.
-
Positive Control (enzyme, no inhibitor): Primarily supercoiled and some relaxed plasmid DNA.
-
Inhibitor (Topoisomerase II Poison): A dose-dependent increase in the amount of linear and/or nicked (open-circular) DNA, resulting from the stabilization of the cleavage complex.
Conclusion
This compound is a member of the anthracycline family that exerts its cytotoxic effects through the well-established mechanism of topoisomerase II poisoning. By intercalating into DNA and stabilizing the transient cleavage complex, it induces lethal double-strand breaks, leading to apoptosis in rapidly dividing cells. While specific quantitative data on its direct enzymatic inhibition remains to be fully elucidated, its potent cytotoxic activity is evident. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other potential topoisomerase II inhibitors, which are crucial for the development of novel and more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of 13-Dihydrocarminomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of 13-Dihydrocarminomycin and its analogs. Due to the limited availability of specific data for this compound, this guide leverages information on the closely related anthracycline, 13-deoxy, 5-iminodoxorubicin (DIDOX), to illustrate the anticipated biological activity and provide comprehensive experimental protocols. Anthracyclines, as a class of compounds, are well-documented for their potent anticancer effects, primarily mediated through the inhibition of topoisomerase II, which ultimately leads to apoptotic cell death in rapidly proliferating cancer cells.
Data Presentation: In Vitro Efficacy
Quantitative data on the in vitro efficacy of anthracycline derivatives are crucial for evaluating their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
The following table summarizes the available in vitro efficacy data for the related compound, 13-deoxy, 5-iminodoxorubicin (DIDOX), which shares structural similarities with this compound, particularly at the C-13 position. This data is presented to provide a representative example of the expected potency of this class of compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| 13-deoxy, 5-iminodoxorubicin (DIDOX) | Human primary CD4+ T cells | T cell proliferation | 1.25 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for key in vitro assays relevant to the evaluation of this compound's anticancer activity.
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines and determine its IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or analog)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Following the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound (or analog)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound (or analog)
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
This assay determines the ability of this compound to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase II Assay Buffer
-
ATP solution
-
This compound (or analog)
-
Stop Buffer/Loading Dye
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing 10X Assay Buffer, ATP, and supercoiled plasmid DNA.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Add human Topoisomerase II to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding Stop Buffer/Loading Dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA compared to the no-inhibitor control.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of this compound.
Methodological & Application
13-Dihydrocarminomycin synthesis and purification protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dihydrocarminomycin, an alcohol derivative of the anthracycline antibiotic carminomycin, is a compound of interest in anticancer research due to its modified side chain which can influence its biological activity and toxicity profile. This document provides detailed protocols for the chemical synthesis of this compound via the reduction of carminomycin, followed by a comprehensive multi-step purification procedure. The methodologies are designed to be reproducible in a standard medicinal chemistry or natural product laboratory setting. Quantitative data regarding expected yields and purity are summarized, and key experimental workflows are visually represented.
Introduction
Anthracycline antibiotics, such as doxorubicin (B1662922) and daunorubicin, are mainstays in cancer chemotherapy. Carminomycin is a closely related analogue that also exhibits potent antitumor activity. Modification of the C-13 ketone group in these molecules has been a strategy to develop new analogues with improved therapeutic indices. The reduction of this ketone to a hydroxyl group yields the corresponding 13-dihydro derivative. This structural change can affect the compound's interaction with its biological targets and its metabolic fate, potentially leading to altered efficacy and reduced cardiotoxicity. These application notes provide a practical guide for the synthesis and purification of this compound, a key derivative for further pharmacological evaluation.
Synthesis of this compound
The synthesis of this compound is achieved through the stereoselective reduction of the C-13 ketone of carminomycin. A common and effective method for this transformation is the use of a mild reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride.
Experimental Protocol: Reduction of Carminomycin
Materials:
-
Carminomycin hydrochloride
-
Methanol (B129727) (anhydrous)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium borohydride (NaBH4)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Dichloromethane (B109758) (CH2Cl2)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve carminomycin hydrochloride (1 equivalent) in anhydrous methanol (approximately 10-20 mL per 100 mg of carminomycin) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.
-
Addition of Reducing Agent: Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) or sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the stirred solution over a period of 10-15 minutes. Note: The use of NaBH3CN can offer milder reaction conditions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v). The product, this compound, should have a slightly different Rf value than the starting material. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the dropwise addition of 0.1 M HCl until the effervescence ceases.
-
Neutralization and Extraction: Neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Quantitative Data: Synthesis
| Parameter | Expected Value |
| Starting Material | Carminomycin |
| Product | This compound |
| Reducing Agent | Sodium Cyanoborohydride or Sodium Borohydride |
| Solvent | Methanol |
| Reaction Time | 1-2 hours |
| Estimated Yield | 70-85% |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude product obtained from the synthesis requires purification to remove unreacted starting material, byproducts, and salts. A multi-step purification protocol involving silica (B1680970) gel chromatography followed by preparative high-performance liquid chromatography (HPLC) is recommended for obtaining high-purity this compound.
Experimental Protocol: Purification
Part 1: Silica Gel Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in dichloromethane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., dichloromethane with 1-2% methanol) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing methanol in dichloromethane. A typical gradient could be from 2% to 10% methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield a partially purified product.
Part 2: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity (>98%), preparative HPLC is recommended.
Materials:
-
Partially purified this compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA) (for mobile phase modification)
-
Preparative C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the partially purified product in the HPLC mobile phase.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile in water (e.g., 40:60 mixture of acetonitrile/0.2% aqueous phosphoric acid).
-
Flow Rate: Dependent on the column size, typically 5-20 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 480 nm).
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.
-
Lyophilization: Lyophilize the collected fractions to obtain the pure this compound as a solid.
Quantitative Data: Purification
| Parameter | Method | Expected Outcome |
| Initial Purity (Crude) | TLC/HPLC | 50-70% |
| Purification Step 1 | Silica Gel Chromatography | Purity > 90% |
| Purification Step 2 | Preparative HPLC | Purity > 98% |
| Overall Recovery | - | 40-60% from crude |
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
The protocols detailed in these application notes provide a reliable method for the synthesis and high-purity isolation of this compound. The reduction of carminomycin using sodium borohydride or sodium cyanoborohydride is an efficient synthetic step, and the subsequent multi-step chromatographic purification ensures a product suitable for rigorous biological and pharmacological studies. Researchers and drug development professionals can utilize these methods to produce this compound for further investigation into its potential as a novel anticancer agent.
Application Notes and Protocols for the Isolation of 13-Dihydrocarminomycin from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dihydrocarminomycin is an anthracycline antibiotic and a key intermediate in the biosynthesis of the potent anticancer drugs daunorubicin (B1662515) and doxorubicin (B1662922). The isolation of this compound from bacterial cultures, primarily from genetically modified strains of Streptomyces peucetius, is a critical step for research into novel anthracycline derivatives and for the development of improved cancer chemotherapeutics. Mutants of S. peucetius, particularly those with a non-functional doxA gene, are known to accumulate this compound in their culture filtrates.[1] This document provides detailed protocols for the cultivation of a Streptomyces peucetius mutant, followed by the extraction and purification of this compound.
Data Presentation
Table 1: Optimized Culture Conditions for Anthracycline Production by Streptomyces peucetius
| Parameter | Optimized Value | Reference |
| Carbon Source | Glucose, Fructose, Maltose, Soluble Starch | [2] |
| Nitrogen Source | Soy Peptone, Beef Extract, Nitrate | [2][3] |
| pH | 6.0 - 7.5 | [3][4] |
| Temperature | 28 - 35°C | [3][4][5] |
| Incubation Time | 5 - 8 days | [4] |
| Agitation | 200 - 280 rpm | [5][6] |
Table 2: Doxorubicin Production Yields in Engineered Streptomyces peucetius Strains
| Strain | Culture Method | Doxorubicin Yield (mg/L) | Reference |
| S. peucetius 33-24 (mutant) | Shake Flask | 850 | [1] |
| S. peucetius 33-24 (mutant) | 5-L Fermenter | 1100 | [1] |
| S. peucetius △U1/drrC (engineered) | Shake Flask | 1406 | [5][7] |
| S. peucetius △U1/drrC (engineered) | 10-L Fermenter | 1461 | [5][7] |
Experimental Protocols
Protocol 1: Cultivation of Streptomyces peucetius (doxA mutant) for this compound Production
This protocol is adapted from established methods for the cultivation of Streptomyces peucetius for anthracycline production.[3][5][8][9]
1. Media Preparation:
-
Seed Medium (per liter):
-
Corn Starch: 5 g
-
Glucose: 5 g
-
Soybean Flour: 30 g
-
Dry Yeast Powder: 1 g
-
NaCl: 1 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 1 g
-
Adjust pH to 7.2 before autoclaving.
-
-
Production Medium (APM Medium, per liter):
-
Glucose: 60 g
-
Yeast Extract: 8 g
-
Malt Extract: 20 g
-
NaCl: 2 g
-
MOPS Sodium Salt: 15 g
-
MgSO₄: 0.1 g
-
FeSO₄·7H₂O: 0.01 g
-
ZnSO₄·7H₂O: 0.01 g
-
Adjust pH to 6.2 before autoclaving.
-
2. Inoculum Preparation:
-
Prepare a stock of Streptomyces peucetius (doxA mutant) spores or mycelial fragments stored in 20% glycerol (B35011) at -80°C.
-
Inoculate 25 mL of sterile seed medium in a 250 mL baffled flask with the stock culture.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 40-48 hours.
3. Fermentation:
-
Transfer 5% (v/v) of the seed culture to a 2 L baffled flask containing 500 mL of production medium.
-
Incubate at 28°C on a rotary shaker at 220 rpm for 7 days.
-
Monitor the production of this compound periodically by taking samples and analyzing them via HPLC.
Protocol 2: Extraction and Purification of this compound
This protocol is a generalized procedure based on methods for extracting and purifying anthracyclines from fermentation broths.[10][11][12]
1. Extraction:
-
At the end of the fermentation, harvest the culture broth and separate the mycelia from the supernatant by centrifugation at 10,000 x g for 20 minutes.
-
Adjust the pH of the supernatant to 8.0-8.5 using a suitable base (e.g., NaOH).
-
Extract the supernatant three times with an equal volume of ethyl acetate (B1210297) or a chloroform-methanol mixture (e.g., 3:1 v/v).
-
Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
2. Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Apply the dissolved extract to a silica (B1680970) gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing the purified compound and evaporate the solvent.
-
The final product can be further purified by recrystallization or preparative HPLC if necessary.
Protocol 3: HPLC Analysis of this compound
This protocol provides a general method for the analysis of anthracyclines by HPLC.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient could be from 10% to 90% acetonitrile over 30 minutes.
3. Sample Preparation:
-
Dissolve the dried extract or purified fractions in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 495 nm (for anthracyclines)
-
Column temperature: 25°C
Visualizations
Caption: Workflow for isolating this compound.
Caption: Biosynthesis pathway leading to Daunorubicin.
References
- 1. Enhanced doxorubicin production by Streptomyces peucetius using a combination of classical strain mutation and medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nutrient effects on anthracycline production by Streptomyces peucetius in a defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Streptomyces peucetius var. caesius N47 cultivation and epsilon-rhodomycinone production using experimental designs and response surface methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. The Streptomyces peucetius dpsY and dnrX Genes Govern Early and Late Steps of Daunorubicin and Doxorubicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0306541A1 - Process for obtaining daunorubicin-hydrochloride from fermentation broths - Google Patents [patents.google.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Extraction of daunorubicin and doxorubicin and their hydroxyl metabolites: self-association in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 13-Dihydrocarminomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dihydrocarminomycin is an anthracycline antibiotic and a metabolite of carminomycin, a compound known for its potent antitumor activity. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The methodology is based on established analytical procedures for structurally related anthracyclines, such as doxorubicin (B1662922) and daunorubicin, and their metabolites.
Principle
The proposed method utilizes a reversed-phase C18 column to separate this compound from its parent compound and other potential impurities. The separation is achieved by employing a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer, which allows for the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are performed using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents and Solvents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
-
Reference Standard: this compound reference standard of known purity.
Preparation of Solutions
-
Mobile Phase:
-
Buffer Preparation (10 mM KH₂PO₄, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Composition: Prepare the mobile phase by mixing the prepared buffer and acetonitrile in a ratio of 65:35 (v/v). Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
-
Sample Preparation: The sample preparation procedure will depend on the matrix (e.g., bulk drug, formulation, biological sample). For a bulk drug substance, a procedure similar to the standard solution preparation can be followed. For formulations, it may involve extraction and filtration steps to remove excipients.
Chromatographic Conditions
A summary of the proposed HPLC conditions is presented in the table below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM KH₂PO₄ (pH 3.0) : Acetonitrile (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 15 minutes |
Method Validation Parameters (Based on Related Compounds)
The following tables summarize typical validation parameters for the HPLC analysis of anthracyclines, providing an expected performance range for the proposed method.
Table 1: Linearity and Range
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Daunorubicin | 7.25 - 43.5 | > 0.999 | |
| Doxorubicin | 0.2 - 10 | 0.9986 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Compound | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Daunorubicin | 0.29 | 0.88 | |
| Doxorubicin | - | 0.2 |
Table 3: Precision (Repeatability)
| Compound | Concentration (µg/mL) | % RSD | Reference |
| Daunorubicin | Multiple Levels | < 2.0 | |
| Doxorubicin | 0.75, 4, 8 | < 2.0 |
Table 4: Accuracy (Recovery)
| Compound | Spiked Concentration (µg/mL) | Recovery (%) | Reference |
| Daunorubicin | Multiple Levels | 98 - 102 | |
| Doxorubicin | 0.75, 4, 8 | 98.5 - 101.1 |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Data Analysis and System Suitability
-
System Suitability: Before sample analysis, the chromatographic system should be evaluated to ensure its performance. This is typically done by injecting a standard solution multiple times. The system suitability parameters to be monitored include retention time, peak area repeatability (RSD ≤ 2.0%), theoretical plates (N > 2000), and tailing factor (T ≤ 2.0).
-
Calibration Curve: A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.
-
Quantification: The concentration of this compound in the samples is determined by interpolating the peak area of the sample chromatogram into the linear regression equation of the calibration curve.
Conclusion
The proposed RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The detailed protocol and chromatographic conditions serve as a strong starting point for method implementation and validation in a laboratory setting. By leveraging the established analytical knowledge of related anthracycline compounds, this application note offers a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important pharmaceutical compound. It is recommended to perform a full method validation according to ICH guidelines to ensure the suitability of this method for its intended purpose.
Application Notes and Protocols for the Determination of 13-Dihydrocarminomycin Concentration in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dihydrocarminomycin is an anthracycline antibiotic and a metabolite of carminomycin, belonging to a class of potent antineoplastic agents that includes the widely used chemotherapy drugs doxorubicin (B1662922) and daunorubicin.[1] Accurate quantification of this compound in various solutions, including biological matrices and pharmaceutical formulations, is critical for pharmacokinetic studies, drug metabolism research, and quality control in drug development. These application notes provide detailed protocols for the determination of this compound concentration using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and UV-Vis Spectrophotometry.
Quantitative Data Summary
| Parameter | Compound | Value | Application |
| Excitation Wavelength (λex) | Daunorubicin & other 13-dihydro metabolites | 480 nm | HPLC-FLD |
| Emission Wavelength (λem) | Daunorubicin & other 13-dihydro metabolites | 560 nm | HPLC-FLD |
| Excitation Wavelength (λex) | Doxorubicin | 470 nm | HPLC-FLD |
| Emission Wavelength (λem) | Doxorubicin | 560 - 595 nm | HPLC-FLD |
| UV Absorption Maximum (λmax) | Daunorubicin Derivatives | 254 nm | HPLC-UV |
| UV-Vis Absorption Maximum (λmax) | Carmine (related chromophore) | ~303 nm, ~520 nm | UV-Vis Spec. |
Data compiled from references[2][3][4][5][6][7][8]. It is strongly recommended to determine the specific λmax for a pure standard of this compound in the desired solvent.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is adapted from established protocols for other anthracyclines and their 13-dihydro metabolites and is the recommended method for its high sensitivity and specificity.[2][9]
1. Principle
This compound is separated from other components in the sample solution using reverse-phase HPLC. The concentration is then quantified by its natural fluorescence.
2. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Orthophosphoric acid (H₃PO₄)
-
Chloroform
-
1-Heptanol
-
Sample solvent (e.g., water, buffer, plasma)
3. Equipment
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Fluorescence detector
-
Reverse-phase HPLC column (e.g., Supelcosil LC-CN, 5 µm, 25 cm x 4.6 mm)[9]
-
Data acquisition and processing software
4. Preparation of Solutions
-
Mobile Phase: Prepare an isocratic mobile phase. A common mobile phase for related compounds consists of a mixture of organic solvents and an acidic aqueous buffer. A starting point could be a mixture of acetonitrile and a dilute orthophosphoric acid solution. The exact ratio should be optimized to achieve good separation.
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Store protected from light at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
5. Sample Preparation (for biological matrices like plasma)
-
To 1 mL of plasma sample, add an internal standard if desired.
-
Perform a liquid-liquid extraction by adding a mixture of chloroform/1-heptanol (9:1 v/v).[9]
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
6. HPLC-FLD Instrument Settings
-
Column: Supelcosil LC-CN, 5 µm, 25 cm x 4.6 mm[9]
-
Flow Rate: 1.0 mL/min (can be optimized)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detector:
7. Data Analysis
-
Inject the series of working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: UV-Vis Spectrophotometry
This method is less sensitive and specific than HPLC-FLD but can be used for relatively pure solutions with higher concentrations of this compound.
1. Principle
The concentration of this compound in a solution is determined by measuring its absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a standard curve, based on the Beer-Lambert law.
2. Materials and Reagents
-
This compound analytical standard
-
Solvent (e.g., methanol, ethanol, or an appropriate buffer) compatible with the sample and the compound.
3. Equipment
-
UV-Vis Spectrophotometer (double-beam recommended)
-
Quartz cuvettes (1 cm path length)
4. Procedure
-
Determination of λmax:
-
Prepare a moderately concentrated solution of this compound standard in the chosen solvent.
-
Scan the absorbance of the solution across the UV-Vis spectrum (e.g., 200-700 nm) to identify the wavelength of maximum absorbance (λmax). Based on related compounds, expect a maximum in the range of 480-520 nm.[6][10]
-
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound of known concentration.
-
Create a series of dilutions from the stock solution to generate at least five standards of different concentrations.
-
Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.
-
Plot a graph of absorbance versus concentration. The result should be a linear relationship that passes through the origin.
-
-
Sample Measurement:
-
Dilute the unknown sample solution with the same solvent if necessary to ensure its absorbance falls within the linear range of the standard curve.
-
Measure the absorbance of the sample at λmax.
-
-
Calculation:
-
Determine the concentration of this compound in the sample by using the equation of the line from the standard curve (y = mx + c, where y is absorbance and x is concentration) or by reading the concentration directly from the graph.
-
Visualization of Experimental Workflow and Mechanism of Action
Experimental Workflow
The following diagram illustrates the general workflow for determining this compound concentration using the HPLC-FLD method.
Mechanism of Action: Anthracycline Signaling Pathway
Anthracyclines like this compound exert their cytotoxic effects primarily through interaction with cellular DNA. The planar ring structure of the molecule intercalates into the DNA double helix, leading to a cascade of events that ultimately result in cell death.[11][12][13]
References
- 1. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absorption [Carmine] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Anthracycline Cardiac Injury: Can we identify strategies for cardio-protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
Application Notes and Protocols for 13-Dihydrocarminomycin In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro evaluation of 13-Dihydrocarminomycin, an anthracycline antibiotic with demonstrated antitumor properties. The following sections include a summary of its cytotoxic activity, detailed protocols for key cell-based assays, and a description of the likely signaling pathways involved in its mechanism of action.
Introduction to this compound
This compound, also known as Dihydrocarminomycin, is a metabolite of carminomycin and belongs to the anthracycline class of antibiotics. It has exhibited notable antitumor activity against various cancer cell lines in preclinical studies. Its mechanism of action is believed to be similar to other anthracyclines, primarily involving interaction with DNA and the inhibition of key cellular processes, leading to cell death.
Quantitative Data Summary
Currently, publicly available quantitative data on the in vitro effects of this compound is limited. The following table summarizes the known data.
| Cell Line | Assay Type | Parameter | Value | Reference |
| L1210 (Murine lymphoid leukemia) | Cytotoxicity | IC50 | 0.06 µg/mL | [1] |
Note: Further research is required to generate more comprehensive quantitative data regarding the effects of this compound on apoptosis induction and cell cycle distribution across a broader range of cancer cell lines.
Experimental Protocols
The following are detailed protocols for standard in vitro assays relevant to the evaluation of this compound. These are based on established methodologies for anthracycline compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines such as L1210 or HeLa.
Materials:
-
This compound
-
Cancer cell line (e.g., L1210, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours for fixation.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Signaling Pathways and Visualizations
The primary mechanism of action for anthracyclines like this compound involves several key cellular processes.
General Mechanism of Action for Anthracyclines:
-
DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix, which physically obstructs DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: These compounds can form a stable complex with DNA and the enzyme topoisomerase II. This prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, and induce apoptosis.
The culmination of these events leads to the activation of cell death pathways, primarily apoptosis.
Caption: General mechanism of action for anthracyclines.
Caption: Experimental workflow for in vitro assays.
References
Application Notes and Protocols for 13-Dihydrocarminomycin Dose-Response Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dihydrocarminomycin is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in the treatment of various cancers. These compounds primarily exert their cytotoxic effects through the inhibition of DNA topoisomerase II, intercalation into DNA, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. This document provides detailed application notes and protocols for setting up a comprehensive dose-response experiment to evaluate the in vitro efficacy of this compound.
The following protocols outline methods for determining the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines, and for assessing its effects on cell viability, apoptosis, and cell cycle progression.
Recommended Cell Lines and Starting Concentrations
Based on studies of the parent compound, carminomycin, the following human cancer cell lines are suggested for initial screening:
-
A549 (Non-small cell lung cancer): Known to be sensitive to anthracyclines.
-
PC3 (Prostate cancer): Another cell line showing susceptibility to this class of compounds.
-
HCT116 (Colon cancer): Useful for studying effects on cell signaling pathways.
Initial dose-response experiments should encompass a broad concentration range, followed by a more focused range around the estimated IC50. Based on the low nanomolar potency of carminomycin, a suggested starting range for this compound is 0.1 nM to 1 µM .
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Materials:
-
Selected cancer cell lines (e.g., A549, PC3, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should span the expected effective range (e.g., 0.1 nM to 1 µM). Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide, PI).[1][2][3]
Materials:
-
Cells treated with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5][6][7][8]
Materials:
-
Cells treated with this compound at various concentrations for 24 or 48 hours.
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Data Presentation
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (nM) |
| A549 | 24 | |
| 48 | ||
| 72 | ||
| PC3 | 24 | |
| 48 | ||
| 72 | ||
| HCT116 | 24 | |
| 48 | ||
| 72 |
Table 2: Apoptosis Induction by this compound (48-hour treatment)
| Cell Line | Concentration | % Early Apoptosis | % Late Apoptosis/Necrosis |
| A549 | Control | ||
| 0.5 x IC50 | |||
| 1 x IC50 | |||
| 2 x IC50 | |||
| PC3 | Control | ||
| 0.5 x IC50 | |||
| 1 x IC50 | |||
| 2 x IC50 |
Table 3: Cell Cycle Distribution after this compound Treatment (24-hour treatment)
| Cell Line | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | Control | |||
| 0.5 x IC50 | ||||
| 1 x IC50 | ||||
| 2 x IC50 | ||||
| PC3 | Control | |||
| 0.5 x IC50 | ||||
| 1 x IC50 | ||||
| 2 x IC50 |
Visualizations
References
- 1. [Mechanism of the myeloinhibitory effect of carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The toxicological evaluation of carminomycin - an antineoplastic anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and Structural Studies of the Carminomycin 4-O-Methyltransferase DnrK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biochemical and Structural Studies of the Carminomycin 4- O-Methyltransferase DnrK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro toxicity studies with mitomycins and bleomycin on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of IC50 for 13-Dihydrocarminomycin in Murine Leukemia (L1210) Cells
Introduction
13-Dihydrocarminomycin is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in the treatment of various cancers. These compounds primarily exert their cytotoxic effects through intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic compound. This application note provides a detailed protocol for determining the IC50 value of this compound in the L1210 murine leukemia cell line, a widely used model for hematological malignancies. The protocol is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Data Summary
The cytotoxic activity of this compound against L1210 cells is summarized in the table below. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cell population under the specified experimental conditions.
| Compound | Cell Line | IC50 Value |
| This compound | L1210 (Murine Leukemia) | 0.06 µg/mL |
Mechanism of Action: Anthracycline Pathway
Anthracyclines, including this compound, employ a multi-faceted approach to induce cancer cell death. The primary mechanisms include:
-
DNA Intercalation: The planar ring structure of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This distorts the DNA structure, thereby obstructing the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA torsional stress during replication. This "poisoning" of the enzyme leads to the accumulation of double-strand breaks in the DNA.
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of highly reactive superoxide (B77818) and hydroxyl radicals. This surge in ROS induces oxidative stress, causing damage to DNA, proteins, and lipids, which culminates in apoptosis.
Application Notes and Protocols: Experimental Use of 13-Dihydrocarminomycin in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dihydrocarminomycin is an anthracycline antibiotic, structurally related to the well-characterized chemotherapeutic agents daunorubicin (B1662515) and doxorubicin. As a metabolite of carminomycin, it is anticipated to exhibit similar mechanisms of anti-leukemic activity. Anthracyclines are known to exert their cytotoxic effects through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. These application notes provide a summary of the expected biological effects of this compound in leukemia cell lines based on data from closely related anthracyclines and detailed protocols for its experimental evaluation.
Data Presentation
The following tables summarize quantitative data for daunorubicin, a closely related anthracycline, in various leukemia cell lines. It is hypothesized that this compound will exhibit comparable efficacy.
Table 1: Comparative Cytotoxicity (IC50) of Daunorubicin in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Citation |
| HL-60 | Acute Promyelocytic Leukemia | 2.52 | [1] |
| U937 | Histiocytic Lymphoma | 1.31 | [1] |
| KG-1 | Acute Myelogenous Leukemia | ~1.5 | [1] |
| THP-1 | Acute Monocytic Leukemia | ~2.0 | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | ~0.5 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 12.7±3.3 μM (related compound) | [2] |
| MV4-11 | Acute Myeloid Leukemia | 11.6±2.7 μM (related compound) | [2] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Table 2: Daunorubicin-Induced Apoptosis in Leukemia Cell Lines
| Cell Line | Treatment Conditions | Percentage of Apoptotic Cells | Citation |
| MOLT-4 | 10 µM Daunorubicin, 4h treatment + 4h recovery | 27.48% ± 2.46 | [3] |
| CCRF-CEM | 10 µM Daunorubicin, 4h treatment + 4h recovery | 14.15% | [3] |
| SUP-B15 | 10 µM Daunorubicin, 4h treatment + 4h recovery | 25.75% ± 1.74 | [3] |
| HL-60 | 5 µM MCS-C2 (related compound), 12h | 34% | [4] |
| MV4-11 | 5 µM MNKI-8e + 0.1 µM Ara-C (combination) | 23% (early and late apoptotic) | [5] |
Table 3: Daunorubicin-Induced Cell Cycle Arrest in Leukemia Cell Lines
| Cell Line | Treatment Conditions | Cell Cycle Phase Distribution (G1:S:G2/M) | Citation |
| MOLT-4 | 10 µM Daunorubicin, 4h treatment + 4h recovery | 15.5 : 42 : 42.5 | [6] |
| ML-1 | Daunorubicin (concentration not specified) | Blockage in G2/M phase | [7] |
Mandatory Visualization
Caption: Workflow for assessing the anti-leukemic effects of this compound.
Caption: Proposed signaling cascade for this compound-induced apoptosis in leukemia cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Leukemia cell lines (e.g., MOLT-4, HL-60, K562)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours. Include an untreated control.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated leukemia cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with this compound for the desired time (e.g., 24, 48 hours).
-
Harvest approximately 1 x 10^6 cells and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of apoptosis by analyzing the expression of key apoptotic proteins.
Materials:
-
Treated and untreated leukemia cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound | PLOS One [journals.plos.org]
- 4. Induction of apoptosis in human leukemia cells by MCS-C2 via caspase-dependent Bid cleavage and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-cycle Disturbance and Induction of Programmed Death by New Formamidine Analogs of Daunorubicin | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Studying Drug Metabolism with 13-Dihydrocarminomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dihydrocarminomycin is the primary metabolite of the anthracycline antibiotic carminomycin, a potent antineoplastic agent. The study of this compound is crucial for a comprehensive understanding of the pharmacokinetics, efficacy, and potential toxicity of its parent compound. This document provides detailed application notes and experimental protocols for investigating the metabolism of this compound, focusing on in vitro methodologies and analytical techniques.
The metabolic transformation of xenobiotics is a critical determinant of their therapeutic and toxicological profiles. For anthracyclines like carminomycin, metabolism primarily involves the reduction of a side-chain carbonyl group to a hydroxyl group, yielding alcohol metabolites such as this compound.[1] This conversion is predominantly catalyzed by cytosolic carbonyl reductases.[2][3] Further metabolic steps may include methylation and other conjugation reactions. Understanding the kinetics and pathways of this compound formation and subsequent metabolism is essential for predicting drug exposure, inter-individual variability, and potential drug-drug interactions.
Metabolic Pathway of Carminomycin and this compound
The metabolism of carminomycin is a multi-step process. The initial and primary metabolic route is the reduction of the C-13 ketone group to a secondary alcohol, forming this compound. This reaction is catalyzed by NADPH-dependent carbonyl reductases found in the cytoplasm. Subsequently, both carminomycin and this compound can undergo 4-O-methylation, a reaction catalyzed by methyltransferases.
Quantitative Data
Understanding the enzymatic kinetics of the metabolic reactions is fundamental. The following table summarizes a key kinetic parameter for a related reaction involving this compound.
| Substrate | Enzyme | Reaction | kcat/Km (M⁻¹s⁻¹) |
| This compound | DoxA | Oxidation | 280 |
Note: This value represents the catalytic efficiency of the bacterial enzyme DoxA in oxidizing this compound and may not be directly representative of mammalian metabolic pathways.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Carminomycin in Human Liver S9 Fraction
This protocol is designed to study the formation of this compound from carminomycin using a subcellular liver fraction that contains both microsomal and cytosolic enzymes.
Materials:
-
Carminomycin hydrochloride
-
Human Liver S9 Fraction (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (e.g., Daunorubicin)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following components in order:
-
Phosphate buffer (to final volume)
-
Human Liver S9 Fraction (final protein concentration 0.5-1.0 mg/mL)
-
Carminomycin (from a stock solution in water or DMSO, final concentration 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Analytical Method for Quantification of this compound by LC-MS/MS
This protocol outlines a general approach for the development of a sensitive and specific LC-MS/MS method for the simultaneous quantification of carminomycin and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carminomycin: Precursor ion (e.g., m/z of [M+H]⁺) -> Product ion
-
This compound: Precursor ion (e.g., m/z of [M+H]⁺) -> Product ion
-
Internal Standard (e.g., Daunorubicin): Precursor ion -> Product ion
-
Note: Specific MRM transitions need to be optimized by direct infusion of the analytical standards.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of carminomycin and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The study of this compound is integral to understanding the overall metabolic profile of carminomycin. The provided protocols for in vitro metabolism and LC-MS/MS analysis offer a robust framework for researchers to investigate the formation and fate of this key metabolite. These studies will contribute to a more complete understanding of the pharmacology of carminomycin and can aid in the development of safer and more effective anthracycline-based cancer therapies. Further investigations are warranted to determine a more comprehensive set of pharmacokinetic parameters for this compound and to explore its potential biological activities.
References
- 1. Anthracyclines and their metabolism in human liver microsomes and the participation of the new microsomal carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthracycline secondary alcohol metabolite formation in human or rabbit heart: biochemical aspects and pharmacologic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 13-Dihydrocarminomycin in Fluorescence Microscopy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dihydrocarminomycin, a member of the anthracycline family of compounds, possesses intrinsic fluorescence, making it a valuable tool for various fluorescence microscopy applications. This property allows for the direct visualization and quantification of the drug's cellular uptake, subcellular localization, and interaction with biological targets without the need for external fluorescent labeling. These application notes provide an overview of the utility of this compound in fluorescence microscopy and detailed protocols for its use in cellular imaging studies. Anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515), are known DNA damaging agents that autofluoresce and can be readily detected in cells[1].
Applications in Fluorescence Microscopy
-
Cellular Uptake and Distribution Studies: The inherent fluorescence of this compound enables real-time monitoring and quantification of its accumulation in living or fixed cells. This is crucial for understanding the pharmacokinetics of the drug at a cellular level.[1]
-
Subcellular Localization: High-resolution imaging techniques, such as confocal microscopy, can precisely determine the localization of this compound within different cellular compartments, such as the nucleus, cytoplasm, and mitochondria. This information provides insights into its mechanism of action and potential off-target effects.[2]
-
Drug Efflux and Multidrug Resistance (MDR) Studies: Fluorescence microscopy can be employed to visualize the extrusion of this compound from cancer cells, a hallmark of multidrug resistance. Comparing the fluorescence intensity between drug-sensitive and resistant cell lines can help in studying the efficacy of MDR inhibitors.[2]
-
High-Content Screening (HCS): The fluorescent properties of this compound are amenable to automated high-content imaging systems, allowing for the rapid screening of compound libraries that may modulate its uptake or activity.
Quantitative Data
| Property | Daunorubicin | Doxorubicin | Epirubicin | Notes |
| Excitation Maximum | ~480-560 nm[1] | ~470 nm[3][4] | ~254 nm[3] | The broad excitation spectrum allows for flexibility in the choice of laser lines or filters. The 488 nm laser is commonly used.[3] |
| Emission Maximum | ~575-680 nm[1] | ~560 nm[3][4] | ~565 nm[3] | The emission is typically in the orange-red region of the spectrum. |
| Common Filter Sets | Texas Red, mCherry[1] | FITC, Texas Red[1] | - | The choice of filter set should be optimized based on the specific microscope configuration. |
| Autofluorescence | Strong intrinsic fluorescence[1] | Strong intrinsic fluorescence[3][4] | Strong intrinsic fluorescence[3] | This autofluorescence is a key feature utilized in these studies.[1][3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake
This protocol details the steps for visualizing the uptake of this compound in real-time in living cells.
Materials:
-
Cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope (confocal or widefield) equipped with a suitable filter set (e.g., Texas Red) and environmental chamber (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Drug Treatment: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh, pre-warmed culture medium containing the desired final concentration of this compound (e.g., 1-10 µM).
-
Incubation and Imaging: Immediately place the dish on the microscope stage within the environmental chamber.
-
Image Acquisition: Begin acquiring images at different time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the drug uptake and distribution. Use the appropriate laser line and emission filter for this compound fluorescence.
-
Data Analysis: Quantify the fluorescence intensity within the cells or specific subcellular regions over time using image analysis software (e.g., ImageJ, CellProfiler).
Protocol 2: Subcellular Localization in Fixed Cells
This protocol describes the method for fixing cells after treatment with this compound to visualize its subcellular distribution with higher resolution.
Materials:
-
Cell culture medium
-
This compound stock solution
-
Cover slips
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (or Hoechst 33342 for nuclear counterstaining)[1]
-
Fluorescence microscope (confocal is recommended for high-resolution imaging)
Procedure:
-
Cell Seeding: Seed cells on cover slips placed in 6-well plates and allow them to adhere and grow to the desired confluency.
-
Drug Treatment: Treat the cells with this compound at the desired concentration and for the desired duration (e.g., 2 hours).
-
Fixation:
-
Remove the drug-containing medium and wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Nuclear Staining (Optional): If a nuclear counterstain is desired and not included in the mounting medium, incubate the fixed cells with a Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature. Wash three times with PBS.
-
Mounting: Carefully invert the cover slip onto a drop of mounting medium on a microscope slide.
-
Imaging: Acquire images using a fluorescence microscope. Use the DAPI/blue channel for the nucleus and the red channel for this compound. Z-stack acquisition on a confocal microscope is recommended for 3D visualization of subcellular localization.
Visualizations
Caption: Workflow for fluorescence microscopy studies.
References
- 1. Uptake Assays to Monitor Anthracyclines Entry into Mammalian Cells [bio-protocol.org]
- 2. Examination by laser scanning confocal fluorescence imaging microscopy of the subcellular localisation of anthracyclines in parent and multidrug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing 13-Dihydrocarminomycin-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dihydrocarminomycin is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating a wide range of cancers. The primary mechanism of action for anthracyclines involves the induction of severe DNA damage in cancer cells, ultimately leading to apoptosis. This document provides detailed application notes and experimental protocols for assessing the DNA damage induced by this compound, focusing on methods to detect DNA strand breaks and the activation of cellular DNA damage response (DDR) pathways.
Mechanism of Action: DNA Damage Induction
This compound, like other anthracyclines, exerts its cytotoxic effects through multiple mechanisms that converge on causing DNA lesions. The principal mechanisms include:
-
Topoisomerase II Poisoning: Anthracyclines intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide (B77818) radicals and hydrogen peroxide. These ROS can induce oxidative damage to DNA bases and cause single-strand breaks (SSBs) and DSBs.
-
DNA Adduct Formation: Anthracyclines can form covalent adducts with DNA, further disrupting its structure and function.
These DNA lesions trigger a complex cellular signaling network known as the DNA Damage Response (DDR), which attempts to repair the damage or, if the damage is too extensive, initiates programmed cell death.
Key Experimental Protocols for Assessing DNA Damage
Two primary and widely accepted methods for quantifying DNA damage induced by agents like this compound are the Comet Assay (Single Cell Gel Electrophoresis) and the γ-H2AX Foci Formation Assay.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.
Experimental Protocol: Alkaline Comet Assay
This protocol is optimized for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites.
Materials:
-
Fully frosted microscope slides
-
Normal Melting Point (NMP) Agarose (B213101)
-
Low Melting Point (LMP) Agarose
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Cell scrapers
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for the desired duration. Include a negative (vehicle) control and a positive control (e.g., H₂O₂).
-
Slide Preparation:
-
Coat frosted microscope slides with a layer of 1% NMP agarose in water. Let it solidify.
-
Harvest and resuspend treated cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of cell suspension with 90 µL of 1% LMP agarose (at 37°C).
-
Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify.
-
-
Cell Lysis:
-
Gently remove the coverslips and immerse the slides in cold Lysis Solution.
-
Incubate at 4°C for at least 1 hour (can be left overnight). This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Carefully remove slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are submerged.
-
Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C.
-
Perform electrophoresis at 25V and ~300 mA for 20-30 minutes at 4°C.[1]
-
-
Neutralization and Staining:
-
Gently remove the slides and place them on a tray.
-
Wash the slides three times for 5 minutes each with Neutralization Buffer.
-
Stain the DNA by adding a few drops of a suitable DNA stain and incubate for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software to quantify parameters like tail length, percent DNA in the tail, and tail moment.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Tail Moment (± SD) | % DNA in Tail (± SD) |
| Vehicle Control | 0 | 1.5 ± 0.4 | 3.2 ± 1.1 |
| This compound | 0.1 | 8.7 ± 1.9 | 15.4 ± 3.5 |
| This compound | 1 | 25.3 ± 4.2 | 42.1 ± 6.8 |
| This compound | 10 | 58.1 ± 7.5 | 75.9 ± 8.2 |
| Positive Control (H₂O₂) | 100 | 45.6 ± 6.1 | 68.3 ± 7.4 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Experimental Workflow:
Caption: Workflow for the Comet Assay.
γ-H2AX Foci Formation Assay
The phosphorylation of the histone variant H2AX on serine 139 (to form γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks.[2] Immunofluorescent staining of γ-H2AX allows for the visualization and quantification of these DSBs as distinct nuclear foci.
Experimental Protocol: Immunofluorescence Staining of γ-H2AX
Materials:
-
Cells cultured on glass coverslips or in microplates
-
This compound
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or in an appropriate imaging plate and allow them to adhere.
-
Treat cells with this compound at various concentrations and for different time points. Include appropriate controls.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.
-
The next day, wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorochrome-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A cell with more than 5-10 distinct foci is typically considered positive for significant DNA damage.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Duration (h) | Mean γ-H2AX Foci per Cell (± SD) | % of γ-H2AX Positive Cells (± SD) |
| Vehicle Control | 0 | 4 | 1.2 ± 0.5 | 5.3 ± 2.1 |
| This compound | 0.1 | 4 | 8.5 ± 2.1 | 35.8 ± 5.6 |
| This compound | 1 | 4 | 22.1 ± 4.8 | 85.2 ± 7.9 |
| This compound | 1 | 24 | 12.4 ± 3.3 | 58.7 ± 6.4 |
| Positive Control (Etoposide) | 10 | 4 | 28.9 ± 5.5 | 92.1 ± 4.3 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Experimental Workflow:
Caption: Workflow for γ-H2AX Foci Formation Assay.
Signaling Pathways in Response to this compound-Induced DNA Damage
The induction of DNA double-strand breaks by this compound activates a complex signaling cascade, primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[3]
Caption: DNA Damage Response to this compound.
Pathway Description:
-
Damage Induction: this compound induces DSBs and SSBs through topoisomerase II inhibition and ROS production.
-
Sensing the Damage: DSBs are primarily recognized by the MRN complex (MRE11-RAD50-NBS1), which in turn recruits and activates the ATM kinase.[4] SSBs are coated by Replication Protein A (RPA), which recruits and activates the ATR kinase.
-
Signal Transduction: Activated ATM and ATR phosphorylate a multitude of downstream targets. Key among these are the checkpoint kinases CHK2 and CHK1, respectively. Both ATM and ATR also phosphorylate H2AX at the sites of damage, creating γ-H2AX foci that serve as docking sites for DNA repair proteins.
-
Effector Activation and Cellular Outcomes:
-
Phosphorylation of CHK1 and CHK2 leads to the inactivation of CDC25 phosphatases, resulting in cell cycle arrest at the G1/S or G2/M checkpoints. This provides time for the cell to repair the DNA damage.[4]
-
ATM and ATR also phosphorylate and stabilize the tumor suppressor protein p53. Activated p53 can induce the expression of genes that promote cell cycle arrest (e.g., p21) or, if the damage is irreparable, apoptosis (e.g., BAX, PUMA).
-
The formation of γ-H2AX foci is crucial for the recruitment of DNA repair factors to the site of damage, initiating repair processes such as non-homologous end joining (NHEJ) and homologous recombination (HR).
-
Summary
The protocols and information provided in these application notes offer a robust framework for investigating the DNA-damaging properties of this compound. The Comet Assay and the γ-H2AX Foci Formation Assay are powerful tools for quantifying DNA strand breaks, while an understanding of the underlying DDR signaling pathways is essential for elucidating the cellular response to this potent anti-cancer agent. These methods are critical for preclinical drug development, mechanism of action studies, and for identifying potential biomarkers of drug response and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Reactive Oxygen Species (ROS) Following 13-Dihydrocarminomycin Treatment
Introduction
13-Dihydrocarminomycin is an anthracycline antibiotic, a class of potent chemotherapeutic agents used in cancer treatment. A primary mechanism of action for anthracyclines involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can induce cellular damage and trigger programmed cell death (apoptosis) in cancer cells.[1][2][3] However, this ROS production is also a key contributor to the cardiotoxic side effects associated with anthracycline therapy.[4][5][6] Therefore, the accurate measurement of ROS levels after this compound treatment is critical for researchers, scientists, and drug development professionals to understand its therapeutic efficacy and off-target toxicities.
These application notes provide detailed protocols for quantifying both general intracellular ROS and specific mitochondrial superoxide (B77818), the primary sources of anthracycline-mediated oxidative stress.[6][7]
Mechanism of Anthracycline-Induced ROS Production and Apoptosis
Anthracyclines like this compound can induce ROS through enzymatic redox cycling. The quinone moiety of the drug is reduced to a semiquinone radical by mitochondrial enzymes, such as NADPH-cytochrome P450 reductase.[6] This semiquinone then reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide anion (O₂•−) in the process. This cycle repeats, leading to a significant accumulation of superoxide within the mitochondria. The superoxide is then converted to hydrogen peroxide (H₂O₂) and other ROS, which can damage DNA, lipids, and proteins, ultimately leading to the activation of apoptotic signaling pathways.[2][6][8]
Caption: Proposed signaling pathway for this compound-induced ROS and apoptosis.
Experimental Protocols
Accurate ROS detection requires appropriate tools and careful execution. Below are detailed protocols for two of the most common and reliable methods for measuring intracellular ROS.
Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
DCFH-DA is a cell-permeable probe that measures total ROS activity, including hydroxyl radicals and nitrogen dioxide.[9] Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10][11]
A. General Experimental Workflow
Caption: General experimental workflow for measuring cellular ROS.
B. Materials
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
Cell culture medium (e.g., DMEM), serum-free
-
This compound
-
Black, clear-bottom 96-well plates (for plate reader) or appropriate plates/slides for microscopy/flow cytometry
C. Protocol Steps
-
Cell Seeding:
-
This compound Treatment:
-
Remove the culture medium and replace it with a medium containing the desired concentrations of this compound. Include wells for an untreated (vehicle) control and a positive control (e.g., 10 µM doxorubicin).[13]
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Preparation of DCFH-DA Solution:
-
Prepare a 10 mM stock solution of DCFH-DA by dissolving 4.85 mg in 1 mL of DMSO.[9][13] Store aliquots at -20°C, protected from light.
-
Crucially, prepare the working solution fresh right before use. [9] Dilute the 10 mM stock solution to a final concentration of 10-25 µM in pre-warmed, serum-free medium.[10][13] The optimal concentration should be determined for each cell line.
-
-
DCFH-DA Staining:
-
Remove the drug-containing medium and wash the cells once with warm, serum-free medium.[9][13]
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[11][13]
-
Remove the staining solution and wash the cells twice with PBS.[9][13] Add 500 µL (for 24-well plates) or 100 µL (for 96-well plates) of PBS to each well.
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy: Immediately capture images using a fluorescence microscope with a standard GFP filter set (Excitation/Emission: ~485/530 nm).[11][13]
-
Plate Reader: Measure fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[11][13]
-
Flow Cytometry: After staining, detach adherent cells (if applicable), resuspend in PBS, and analyze immediately using a flow cytometer (e.g., FL-1 channel).[11][15][16] This method allows for the quantification of fluorescence on a per-cell basis.
-
Normalization: For plate reader data, it is recommended to normalize the fluorescence intensity to the protein concentration in each well (e.g., using a Bradford assay) to account for differences in cell number.[13]
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
MitoSOX™ Red is a fluorogenic probe that selectively targets mitochondria and is oxidized by superoxide, but not by other ROS, producing red fluorescence.[17][18][19] This makes it highly specific for detecting the primary ROS generated by anthracyclines.
A. Materials
-
MitoSOX™ Red Mitochondrial Superoxide Indicator
-
Dimethyl sulfoxide (DMSO)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cell culture medium
B. Protocol Steps
-
Preparation of MitoSOX™ Red Stock Solution:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in Protocol 1 (Steps 1 & 2).
-
-
Preparation of MitoSOX™ Red Working Solution:
-
On the day of the experiment, dilute the 5 mM stock solution to a final working concentration of 0.5-5 µM in a suitable buffer, such as pre-warmed HBSS containing Ca²⁺ and Mg²⁺.[17][18][21] The optimal concentration should be empirically determined for your specific cell type. A common starting concentration is 3-5 µM.[18]
-
-
MitoSOX™ Red Staining:
-
Remove the drug-containing medium and wash cells with warm buffer.
-
For adherent cells: Add the MitoSOX™ Red working solution to cover the cells and incubate for 10-30 minutes at 37°C, protected from light.[19][21]
-
For suspension cells: Centrifuge the cell suspension (1x10⁶ cells/mL), resuspend the pellet in 1 mL of the MitoSOX™ Red working solution, and incubate for 30 minutes at room temperature, protected from light.[18][19]
-
After incubation, wash the cells three times with warm buffer (e.g., PBS or HBSS).[18][21]
-
-
Data Acquisition and Analysis:
Data Presentation and Interpretation
Quantitative data should be organized clearly to facilitate comparison between different treatment groups.
Table 1: Comparison of Common Fluorescent Probes for ROS Detection
| Probe Name | Detected Species | Excitation (nm) | Emission (nm) | Target Location | Notes |
|---|---|---|---|---|---|
| DCFH-DA | General ROS (H₂O₂, •OH, •NO₂)[9] | ~485-495 | ~519-535 | Cytoplasm | Cost-effective, widely used for total ROS.[9][11] |
| MitoSOX™ Red | Superoxide (O₂•−)[17][18] | ~510 | ~580 | Mitochondria | Highly specific for mitochondrial superoxide.[17][21] |
| Dihydroethidium (DHE) | Superoxide (O₂•−)[20] | ~500-530 | ~590-620 | Cytoplasm/Nucleus | A common alternative for superoxide detection.[20] |
Table 2: Example Data Structure for Plate Reader Quantification of ROS
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Fold Change vs. Control |
|---|---|---|---|---|
| Untreated Control | 0 | 15,230 | 850 | 1.0 |
| This compound | 1 | 28,950 | 1,230 | 1.9 |
| This compound | 5 | 65,400 | 3,100 | 4.3 |
| This compound | 10 | 98,760 | 5,400 | 6.5 |
| Positive Control (H₂O₂) | 100 | 115,800 | 6,200 | 7.6 |
Logical Relationship: Drug Action to Cellular Outcome
The following diagram illustrates the causal chain from drug administration to the measurable cellular responses.
Caption: Logical flow from drug treatment to cellular outcomes.
References
- 1. Reactive Oxygen Species-Mediated Mechanisms of Action of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive and negative regulation of apoptotic pathways by cytotoxic agents in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Frontiers | Cardiac Energetics Before, During, and After Anthracycline-Based Chemotherapy in Breast Cancer Patients Using 31P Magnetic Resonance Spectroscopy: A Pilot Study [frontiersin.org]
- 6. Molecules and Mechanisms to Overcome Oxidative Stress Inducing Cardiovascular Disease in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Oxidative Stress in the Mechanisms of Anthracycline-Induced Cardiotoxicity: Effects of Preventive Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioquochem.com [bioquochem.com]
- 11. doc.abcam.com [doc.abcam.com]
- 12. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 13. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 14. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 15. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 16. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 17. apexbt.com [apexbt.com]
- 18. 2.5. MitoSOX Assay [bio-protocol.org]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 13-Dihydrocarminomycin in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dihydrocarminomycin (B1207085) is an anthracycline antibiotic, a cardiotoxic metabolite of carminomycin.[1] As a member of the anthracycline class of compounds, which includes potent and widely used chemotherapeutic agents like doxorubicin (B1662922) and daunorubicin, this compound has been investigated for its potential as an anticancer agent. These application notes provide an overview of its known biological activities, potential mechanisms of action, and generalized protocols for its evaluation in a drug discovery context.
Antitumor Activity
Preclinical studies have demonstrated that this compound exhibits antitumor activity across a range of murine cancer models.[1][2] Its efficacy has been noted in both solid tumors and hematological malignancies.
Key Findings:
-
Broad Spectrum Activity: High antitumor activity has been observed against lymphosarcoma L10-1, sarcoma 180, Garding-Passy melanoma, lymphoid leukosis L-1210, and lymphocytal leukosis P-388 in mice.[1][2]
-
Comparative Efficacy: While effective, its potency against leukosis L-1210 and Garding-Passy melanoma was found to be inferior to its parent compound, carminomycin.[2]
-
Toxicity Profile: In preclinical animal studies, this compound displayed toxicity comparable to carminomycin. However, a notable difference was the delayed onset of mortality in treated animals.[2]
Quantitative Data Summary
The available quantitative data for this compound is limited. The following table summarizes the key reported value.
| Assay Type | Cell Line/Model | Parameter | Value | Reference |
| In Vitro Cytotoxicity | L1210 | IC₅₀ | 0.06 µg/mL | [1] |
Postulated Mechanism of Action
While the specific molecular mechanism of this compound has not been fully elucidated, it is hypothesized to follow the general mechanism of other anthracyclines. This primarily involves the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Caption: Postulated mechanism of action for this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound and its derivatives in a drug discovery setting.
Protocol 1: Chemical Synthesis via Reduction
This protocol describes the chemical reduction of carminomycin to synthesize this compound.[2]
Materials:
-
Carminomycin
-
Potassium borohydride (B1222165) (KBH₄)
-
Anhydrous solvent (e.g., methanol (B129727) or ethanol)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve carminomycin in an appropriate anhydrous solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of potassium borohydride to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess KBH₄ by the slow addition of an acidic solution (e.g., dilute HCl) until the pH is neutral.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound from the crude reaction mixture using column chromatography.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to determine the IC₅₀ value of this compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., L1210)
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in dilute HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include vehicle-only wells as a negative control.
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: General workflow for an in vitro cytotoxicity assay.
Applications in Drug Discovery
This compound serves as a lead compound for the development of novel anthracycline analogs. Its established antitumor activity provides a foundation for medicinal chemistry efforts aimed at:
-
Improving Efficacy: Modifying the chemical structure to enhance potency against a broader range of cancer types.
-
Reducing Cardiotoxicity: A major limitation of anthracyclines is their cardiotoxicity. The synthesis of derivatives that retain antitumor activity while exhibiting a more favorable safety profile is a key objective.
-
Overcoming Drug Resistance: Developing analogs that can evade the mechanisms of drug resistance that often limit the long-term effectiveness of existing anthracyclines.
The enzymatic conversion of this compound by enzymes like DoxA also presents an avenue for biosynthetic and chemoenzymatic approaches to generate novel derivatives.[1] Further investigation into its specific interactions with DNA and topoisomerase II, as well as its impact on cellular signaling pathways, will be crucial for the rational design of next-generation anticancer agents based on this scaffold.
References
Troubleshooting & Optimization
troubleshooting 13-Dihydrocarminomycin solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 13-Dihydrocarminomycin, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an anthracycline antibiotic, structurally related to carminomycin and daunorubicin.[1] It is often used as a reference standard in analytical research and for quality control applications in drug development.[1]
Q2: What are the basic chemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉NO₁₀ | |
| Molecular Weight | 515.52 g/mol | |
| Chemical Name | (8S,10S)-10-(((2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,6,8,11-tetrahydroxy-8-((S)-1-hydroxyethyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | [1] |
Q3: I am observing a precipitate after dissolving this compound in my buffer. What is the likely cause?
Precipitation of anthracyclines like this compound in aqueous buffers is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: Anthracyclines often have limited solubility in neutral aqueous buffers such as Phosphate-Buffered Saline (PBS).[2][3]
-
pH Instability: These compounds are more stable in slightly acidic conditions and can degrade and precipitate at a pH above 8.[4][5]
-
Dimerization/Aggregation: Some anthracyclines, like doxorubicin (B1662922), are known to form dimers or aggregates in neutral buffers, leading to precipitation.[6]
-
High Concentration: Exceeding the solubility limit of the compound in a particular solvent will cause it to precipitate.
-
Improper Storage: Storing aqueous solutions of anthracyclines, especially at room temperature, can lead to degradation and precipitation. It is not recommended to store aqueous solutions for more than a day.[2][3]
Troubleshooting Guide: Solubility Issues
Problem: My this compound is not dissolving or is precipitating out of solution.
This guide will walk you through a systematic approach to troubleshoot and resolve solubility problems with this compound.
Step 1: Verify Your Solvent and Preparation Method
First, review your dissolution protocol. For cell culture and other biological experiments, the recommended method is to prepare a concentrated stock solution in an organic solvent, which is then diluted into your aqueous experimental medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common and recommended solvent for creating high-concentration stock solutions of anthracyclines.[2][3]
-
Ethanol or Methanol: These can also be used, though DMSO is generally preferred for achieving higher concentrations.[7]
NOTE: Direct dissolution in aqueous buffers like PBS is often problematic and can lead to precipitation.[8][9]
Step 2: Consult Solubility Data of Related Compounds
Quantitative solubility data for this compound is not widely published. However, data from the closely related anthracyclines, Doxorubicin and Daunorubicin, can provide a valuable reference point.
| Compound | Solvent | Approximate Solubility | Reference |
| Doxorubicin HCl | DMSO | ~10 mg/mL | [2][3] |
| Water | ~10 mg/mL | [3] | |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [2][3] | |
| Daunorubicin HCl | DMSO | ~10 mg/mL | [7] |
| Water | Soluble to 50 mM | [10] | |
| PBS (pH 7.2) | ~10 mg/mL | [7] |
This data should be used as a guideline. The actual solubility of this compound may vary.
Step 3: Follow a Step-by-Step Troubleshooting Workflow
Use the following diagram to diagnose and resolve your solubility issue.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound (e.g., 5.16 mg for 1 mL of a 10 mM solution) and place it in a sterile amber vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial. For 5.16 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear. Gentle warming (to 37°C) can be applied if necessary, but avoid high temperatures.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes. Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol for Preparing a Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): Perform a serial dilution of the DMSO stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM in your experiment, you could perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of medium).
-
Direct Addition: Add the diluted compound directly to your cell culture flask or plate and gently mix.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Immediate Use: Use the prepared working solution immediately. Do not store anthracyclines in aqueous solutions.[2][3]
General Mechanism of Action
While a specific signaling pathway for this compound is not well-documented, as an anthracycline, its mechanism of action is expected to be similar to that of related compounds like doxorubicin and daunorubicin.
Caption: General mechanism of anthracycline antibiotics.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
proper storage and stability of 13-Dihydrocarminomycin
This technical support center provides guidance on the proper storage, stability, and handling of 13-Dihydrocarminomycin for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Immediately upon receipt, it is recommended to store this compound in a freezer at -20°C.[][][3] This is in line with the storage conditions for its parent compound, Carminomycin, which is stable for at least four years at this temperature.[3]
Q2: What are the recommended conditions for short-term storage of this compound solutions?
A: For short-term storage, solutions of anthracyclines like Doxorubicin (B1662922), a structurally related compound, are typically refrigerated at 2-8°C and protected from light.[4] Reconstituted Doxorubicin solutions are stable for up to 15 days under these conditions.[4] It is advisable to follow a similar practice for this compound solutions.
Q3: Is this compound sensitive to light?
A: Yes, anthracyclines as a class of compounds are known to be sensitive to light.[4][5] The related compound 13-Deoxocarminomycin is explicitly stated to be light-sensitive. Therefore, it is crucial to protect this compound, both in solid form and in solution, from light exposure to prevent photodegradation.
Q4: What solvents are suitable for dissolving this compound?
Q5: How does pH affect the stability of this compound in aqueous solutions?
A: The stability of anthracyclines is significantly influenced by pH.[6][7] Degradation can occur under both acidic and alkaline conditions. For instance, doxorubicin's stability is dependent on the pH of the admixture solution.[6] It is recommended to maintain the pH of aqueous solutions within a neutral range and to perform stability studies at the specific pH of your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity | Degradation of the compound due to improper storage (temperature, light exposure). | Ensure storage at -20°C for the solid compound and 2-8°C for solutions, always protected from light. Prepare fresh solutions for critical experiments. |
| Instability in the experimental medium (e.g., inappropriate pH). | Check the pH of your medium. Perform a pilot stability test of this compound in your specific buffer or medium. | |
| Unexpected peaks in HPLC analysis | Presence of degradation products. | Review storage and handling procedures. Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.[8][9] |
| Contamination of the sample or solvent. | Use high-purity solvents and clean labware. Run a blank to check for solvent impurities. | |
| Poor solubility | Incorrect solvent choice. | Test solubility in alternative solvents such as DMSO or chloroform (B151607). Gentle warming or sonication may aid dissolution, but monitor for degradation. |
| Color change of the solution | Degradation of the compound. | A color change can indicate chemical degradation. Discard the solution and prepare a fresh one from a properly stored stock. |
Storage and Stability Data
Recommended Storage Conditions
| Form | Temperature | Light Condition | Duration |
| Solid | -20°C | Protect from light | Long-term (based on Carminomycin stability)[3] |
| Solution (in appropriate solvent) | 2-8°C | Protect from light | Short-term (days to weeks, stability should be verified)[4] |
| Frozen Solution | -20°C | Protect from light | Intermediate-term (weeks to months, stability should be verified)[10][11][12] |
Factors Affecting Stability of Anthracyclines
| Factor | Effect | Recommendation |
| Temperature | Higher temperatures accelerate degradation.[5] | Store at recommended low temperatures. |
| Light | Can cause photodegradation.[4][5] | Protect from light at all times using amber vials or by wrapping containers in foil. |
| pH | Stability is pH-dependent; degradation occurs in acidic and alkaline conditions.[6] | Maintain a neutral pH for aqueous solutions unless the experimental protocol requires otherwise. Buffer solutions may be necessary. |
| Oxidation | Susceptible to oxidation. | Use degassed solvents if necessary and consider storing under an inert atmosphere for long-term solution storage. |
| Metal Ions | Certain metal ions can catalyze degradation.[13] | Use high-purity water and reagents to minimize metal ion contamination. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for this compound.
-
Column Selection: A reversed-phase C18 column is a common starting point for anthracycline analysis.[14]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: UV-Vis detection at a wavelength corresponding to the maximum absorbance of this compound (for many anthracyclines, this is around 254 nm or in the visible range).
-
Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies.[8][9]
-
Acid Hydrolysis: Incubate the drug solution in a dilute acid (e.g., 0.1 N HCl).
-
Base Hydrolysis: Incubate the drug solution in a dilute base (e.g., 0.1 N NaOH).
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures.
-
Photodegradation: Expose the drug solution to UV light.
-
-
Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a stability study of this compound.
References
- 3. caymanchem.com [caymanchem.com]
- 4. globalrph.com [globalrph.com]
- 5. Radiation Sterilization of Anthracycline Antibiotics in Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cyclodextrins on anthracycline stability in acidic aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Stability of refrigerated and frozen solutions of doxorubicin hydrochloride. | Semantic Scholar [semanticscholar.org]
- 12. Stability of refrigerated and frozen solutions of doxorubicin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of New RP-HPLC Method for the Determination of Dexrazoxane - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 13-Dihydrocarminomycin in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 13-Dihydrocarminomycin in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound, also known as 13-Deoxocarminomycin, is an anthracycline antibiotic.[1] Like other anthracyclines, it is susceptible to degradation in solution, which can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts. Ensuring its stability is critical for accurate experimental results and the development of safe and effective pharmaceutical formulations.
Q2: What are the main factors that contribute to the degradation of this compound in solution?
The primary factors influencing the stability of anthracyclines like this compound are pH, temperature, and exposure to light. The chemical structure of this compound, featuring a tetracyclic quinone core and an amino sugar moiety, is susceptible to hydrolysis and oxidation under various conditions.
Q3: What are the visible signs of this compound degradation?
Degradation of this compound solutions may be indicated by a change in color or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like High-Performance Liquid Chromatography (HPLC) to accurately assess the stability and purity of the solution.
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound concentration in my aqueous solution.
Possible Causes and Solutions:
-
Inappropriate pH: Anthracyclines are known to be unstable in neutral to alkaline conditions. The rate of degradation is pH-dependent.
-
Recommendation: Maintain the pH of the solution in the acidic range. The optimal pH for stability of similar anthracyclines is often between 4 and 5. Use appropriate buffer systems (e.g., acetate (B1210297) buffer) to maintain a stable pH.
-
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Recommendation: Prepare and store this compound solutions at refrigerated temperatures (2-8°C). Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
-
-
Exposure to Light: this compound is known to be light-sensitive.[2] Photodegradation can lead to the formation of various degradation products.
-
Recommendation: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of anthracyclines.
-
Recommendation: Use high-purity solvents and glassware. If metal ion contamination is suspected, consider the use of a chelating agent like EDTA, although its effectiveness for this specific compound would need to be validated.
-
Issue: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.
Possible Causes and Solutions:
-
Formation of Degradation Products: The additional peaks are likely degradation products of this compound. The primary degradation pathway for anthracyclines often involves the hydrolytic cleavage of the glycosidic bond, leading to the formation of the aglycone (the tetracyclic core) and the amino sugar.
-
Recommendation: Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway. A well-developed stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.
-
-
Interaction with Excipients: If the solution contains other components (e.g., in a formulation), these may interact with this compound and contribute to its degradation or the formation of adducts.
-
Recommendation: Conduct compatibility studies with all excipients to ensure they do not negatively impact the stability of this compound.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides a general overview of the expected stability of anthracyclines based on data for related compounds. This information should be used as a guideline, and it is highly recommended to perform specific stability studies for this compound under your experimental conditions.
| Parameter | Condition | Expected Stability of Anthracyclines |
| pH | Acidic (pH 4-5) | Generally more stable |
| Neutral (pH 7) | Less stable, increased hydrolysis | |
| Alkaline (pH > 8) | Rapid degradation | |
| Temperature | Refrigerated (2-8°C) | Recommended for storage |
| Room Temperature (~25°C) | Increased degradation rate | |
| Elevated (>40°C) | Significant and rapid degradation | |
| Light | Protected from light | Essential for stability |
| Exposed to UV/Visible light | Prone to photodegradation |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound powder
-
High-purity sterile water for injection or a suitable buffer (e.g., 50 mM acetate buffer, pH 4.5)
-
Sterile amber glass vials
-
Calibrated analytical balance and pH meter
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of powder in a sterile environment.
-
Dissolve the powder in the chosen solvent. If using a buffer, ensure the final pH is within the desired range.
-
Vortex or sonicate briefly at a controlled temperature to ensure complete dissolution.
-
Filter the solution through a sterile 0.22 µm filter into a sterile amber vial.
-
Store the stock solution at 2-8°C and protected from light.
-
It is recommended to prepare fresh solutions for critical experiments and to qualify the stability of the stock solution over its intended use period.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and keep at room temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution and keep at room temperature.
-
Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the sample solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
-
Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a suitable HPLC method. The method should be capable of separating the intact this compound from its degradation products. A photodiode array (PDA) detector is useful for peak purity analysis.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound degradation.
References
Technical Support Center: Optimizing 13-Dihydrocarminomycin Dosage for Cell Culture
Welcome to the technical support center for 13-Dihydrocarminomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound in cell culture experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is an anthracycline antibiotic.[1][2] While specific studies on its mechanism are limited in publicly available literature, as an anthracycline, it is expected to exert its cytotoxic effects primarily through the inhibition of topoisomerase II. This leads to DNA double-strand breaks and the induction of apoptosis (programmed cell death). It may also be involved in the generation of reactive oxygen species (ROS), further contributing to cellular damage.
Q2: What is a good starting concentration range for this compound in a new cell line?
For a new experiment, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line. Based on available data for similar compounds, a starting range of 0.01 µg/mL to 10 µg/mL can be considered. It is important to note that the half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is dependent on your cell line's doubling time and the specific experimental endpoint. A common starting point is a 24 to 72-hour incubation.[3] A time-course experiment (e.g., 12, 24, 48, and 72 hours) is highly recommended to determine the most effective duration for observing the desired effect, be it cell cycle arrest, apoptosis, or general cytotoxicity.[4]
Q4: I am not observing a significant effect on cell viability. What are the potential issues?
Several factors could contribute to a lack of effect. Refer to the detailed troubleshooting guide below for a comprehensive list of potential causes and solutions, covering aspects from compound stability to cell line sensitivity and assay methodology.
Troubleshooting Guides
High variability and unexpected results are common challenges in cell culture experiments. This section provides solutions to specific issues you might encounter.
High Variability in IC50 Values
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogeneous before and during plating. Use a calibrated multichannel pipette and allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[5] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[5] |
| Inconsistent Incubation Times | For endpoint assays, ensure that the incubation time with both the compound and the detection reagents is uniform across all plates.[6] |
| Pipetting Errors | Regularly calibrate pipettes and use proper pipetting techniques to minimize variability in the volumes of cells, compound, and reagents.[5] |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control in your experimental setup.[6] |
No Significant Effect on Cell Viability
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The chosen incubation period may be too short to induce a measurable response. Perform a time-course experiment to identify the optimal treatment duration.[4] |
| Inappropriate Concentration Range | The concentration range of this compound may be too low for the specific cell line. Test a broader range of concentrations in your dose-response experiment. |
| Cell Line Resistance | The target cell line may have intrinsic or acquired resistance to anthracyclines. Consider using a positive control cell line known to be sensitive to this class of drugs. |
| Compound Instability | The compound may be unstable in the cell culture medium over the incubation period. Prepare fresh solutions for each experiment and minimize exposure to light.[4] |
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
Target cell line in logarithmic growth phase
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to your experiments with this compound.
Caption: Workflow for determining the IC50 value.
References
Navigating Experimental Variability with 13-Dihydrocarminomycin: A Technical Support Guide
Researchers and drug development professionals often encounter challenges with experimental consistency when working with novel or less-characterized compounds. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving 13-Dihydrocarminomycin, a metabolite of the anthracycline antibiotic carminomycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its activity generally compare to its parent compound, Carminomycin?
This compound is the C-13 alcohol metabolite of Carminomycin. The cytotoxic activity of such metabolites can vary significantly from their parent anthracyclines. While some C-13 alcohol metabolites are less active, others, like idarubicinol (B1259273) (the metabolite of idarubicin), exhibit potent or even enhanced antitumor activity compared to the parent drug.[1] Therefore, direct comparisons of potency should be made cautiously, and researchers should not assume equivalent activity to Carminomycin.
Q2: We are observing significant variability in the IC50 value of this compound across different cancer cell lines. What could be the cause?
Inconsistent IC50 values are a common challenge in preclinical drug evaluation. Several factors can contribute to this variability:
-
Drug Resistance Mechanisms: Cell lines can exhibit varying levels of multidrug resistance (MDR). The expression of efflux pumps like P-glycoprotein can affect this compound and its parent compound differently, leading to variable intracellular drug concentrations and, consequently, different IC50 values.[2]
-
Metabolic Activity: The metabolic conversion of parent anthracyclines to their C-13 alcohol metabolites is catalyzed by cytosolic reductases.[3] The expression and activity of these enzymes can vary between cell lines, potentially influencing the baseline sensitivity to a metabolite like this compound.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition (e.g., serum concentration) can influence cellular proliferation rates and drug sensitivity. Standardizing these conditions across experiments is crucial.
Q3: Our apoptosis assays with this compound are yielding inconsistent or inconclusive results. What should we troubleshoot?
Difficulties in apoptosis assays can arise from several sources. Consider the following:
-
Assay Timing and Drug Concentration: The induction of apoptosis is both time and concentration-dependent. It is advisable to perform a time-course and dose-response experiment to identify the optimal conditions for observing apoptosis in your specific cell line.
-
Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false positives in assays that rely on membrane integrity (e.g., Annexin V/Propidium Iodide staining).
-
Mechanism of Action: While anthracyclines are known to induce apoptosis, the potency of their metabolites in this regard can differ.[4] It's also possible that at certain concentrations, other forms of cell death (e.g., necrosis) are occurring. Consider using multiple assays to assess different cell death pathways.
Q4: We are struggling with the solubility of this compound. What are the recommended solvents and storage conditions?
For anthracycline analogs, solubility can be a concern. While specific data for this compound is limited, related compounds are often soluble in DMSO for stock solutions. For aqueous buffers, solubility may be lower. It is recommended to perform solubility tests in your specific experimental buffers. For storage, related compounds are typically stored as a solid at -20°C, protected from light and moisture. Reconstituted solutions in DMSO are also stored at -20°C. Stability in aqueous solutions is often limited and should be assessed for your specific experimental timeframe.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity (IC50) Data
This guide provides a systematic approach to troubleshooting variable IC50 values.
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | - Authenticate cell lines (e.g., STR profiling).- Use cells within a consistent and low passage number range.- Regularly test for mycoplasma contamination. |
| Drug Resistance | - Profile key cell lines for the expression of MDR proteins (e.g., P-glycoprotein) via Western blot or qPCR.- Include a known P-glycoprotein inhibitor (e.g., Verapamil) as a control to assess the impact of efflux pumps.[2] |
| Experimental Protocol | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of drug addition.- Use a consistent incubation time for drug exposure.- Ensure accurate serial dilutions of the compound. |
| Data Analysis | - Use a consistent method for calculating IC50 values (e.g., non-linear regression with a sigmoidal dose-response model).- Ensure the range of concentrations tested is adequate to define the top and bottom plateaus of the dose-response curve. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Cellular Uptake Assay
This protocol can be adapted to assess the intracellular accumulation of this compound, which is fluorescent.
-
Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate or glass-bottom dish) and allow them to adhere.
-
Drug Incubation: Treat cells with a defined concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes).
-
Washing: At each time point, wash the cells thoroughly with ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorometer with appropriate excitation and emission wavelengths for anthracyclines.
-
Normalization: Normalize the fluorescence signal to the total protein content of the lysate (determined by a protein assay like BCA).
-
Controls: Include control groups such as cells incubated at 4°C (to assess passive diffusion vs. active transport) and cells co-incubated with an efflux pump inhibitor.
Data Presentation
Table 1: Comparative Cytotoxicity of Anthracyclines and their C-13 Alcohol Metabolites
This table summarizes the concept of variable activity between parent drugs and their metabolites, as reported in the literature. Actual values for this compound would need to be determined experimentally.
| Compound | Parent/Metabolite | Relative Cytotoxicity in MDR1-transfected Cells (IC50 Fold Increase vs. Parental Cells) | Reference |
| Doxorubicin (B1662922) | Parent | 12.3 | [2] |
| Doxorubicinol | Metabolite | 18.9 | [2] |
| Idarubicin | Parent | 1.8 | [2] |
| Idarubicinol | Metabolite | 7.8 | [2] |
This data illustrates that the C-13 alcohol metabolites can have different susceptibility to drug resistance mechanisms compared to the parent compounds.
Visualizations
References
- 1. Anthracyclines and their C-13 alcohol metabolites: growth inhibition and DNA damage following incubation with human tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
unexpected cytotoxicity with 13-Dihydrocarminomycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with 13-Dihydrocarminomycin. The information is structured to directly address specific issues that may arise during experimentation.
Troubleshooting Guides
Issue: Higher-than-expected cytotoxicity in target cancer cell lines.
If you are observing cytotoxicity that exceeds your expected range for the target cancer cell population, consider the following potential causes and troubleshooting steps.
Potential Causes:
-
Compound Stability and Degradation: this compound, like other anthracyclines, can be sensitive to light and temperature, leading to degradation products with altered activity.
-
Incorrect Dosing or Calculation Error: Simple errors in concentration calculation can lead to significant unexpected effects.
-
Cell Line Sensitivity: The specific cancer cell line used may be exceptionally sensitive to topoisomerase II inhibition or oxidative stress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Experimental Protocol: Verifying IC50 Values
To confirm the cytotoxic potential of your this compound stock, a standard IC50 determination assay is recommended.
-
Cell Seeding: Plate your target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in your cell culture medium. It is advisable to start from a high concentration (e.g., 10 µM) and go down to the low nanomolar range.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a commercial kit like CellTiter-Glo®.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Issue: Significant cytotoxicity observed in non-target or control cell lines.
Observing cell death in non-cancerous control cell lines or unintended cell types is a critical issue that points towards off-target effects, a known concern with anthracyclines.
Potential Causes:
-
Cardiotoxicity: Anthracyclines are known to be cardiotoxic. If you are using cardiomyocytes or related cell types as controls, you may be observing this known off-target effect.
-
Mitochondrial Damage: The compound can induce mitochondrial dysfunction and the generation of reactive oxygen species (ROS), which can be toxic to a wide range of cell types, not just cancer cells.
-
High Compound Concentration: The concentration used might be too high, leading to generalized toxicity that is not specific to cancer cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that could be causing the observed cytotoxicity?
A1: this compound is an anthracycline antibiotic. Its primary mechanisms of action, shared with other anthracyclines, include:
-
Topoisomerase II Inhibition: The compound intercalates into DNA and inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA strand breaks and subsequent cell death.
-
DNA Intercalation: By inserting itself between DNA base pairs, it disrupts DNA replication and transcription.
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the formation of ROS which cause damage to cellular components, including DNA, proteins, and lipids.[1][2]
Caption: Mechanism of action for this compound.
Q2: My results show variable cytotoxicity across different experimental batches. What could be the cause?
A2: Variability between batches can often be traced back to issues with compound stability or experimental setup.
-
Compound Stability: Ensure that your stock solution of this compound is stored correctly (typically at -20°C or -80°C in a light-protected vial). Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can all affect a cell's sensitivity to cytotoxic agents. Standardize these parameters as much as possible.
Q3: I am observing significant cell death in my cardiomyocyte control group. Is this expected?
A3: Yes, this is a known and significant issue with anthracyclines. The cardiotoxicity of this class of compounds is a major limiting factor in their clinical use.[2][3][4] The mechanism is thought to be primarily driven by the generation of ROS and subsequent mitochondrial damage in cardiomyocytes.[2] If you are working with cardiac cells, this "unexpected" cytotoxicity is likely an on-target effect for that specific cell type.
Q4: How can I mitigate the off-target effects of this compound in my experiments?
A4: While it may not be possible to completely eliminate off-target effects, you can take steps to minimize them and better understand them:
-
Dose Optimization: Use the lowest possible concentration of the compound that still elicits the desired effect in your target cells.
-
Use of Control Cell Lines: Employ a panel of different non-target cell lines to understand the breadth of the off-target cytotoxicity.
-
Antioxidant Co-treatment: In some research contexts, co-treatment with an antioxidant has been used to mitigate ROS-induced damage, though this may also interfere with the anti-cancer effects.
Quantitative Data Summary
The following table summarizes key quantitative data related to anthracycline cytotoxicity. Note that specific values for this compound may vary.
| Parameter | Value | Cell Line/Context | Source |
| IC50 of Doxorubicin | Varies (typically nM to low µM range) | Various Cancer Cell Lines | General Knowledge |
| Incidence of Heart Failure | 5% | Cumulative Doxorubicin Dose of 400 mg/m² | [2] |
| Incidence of Heart Failure | 16% | Cumulative Doxorubicin Dose of 500 mg/m² | [2] |
| Incidence of Heart Failure | 26% | Cumulative Doxorubicin Dose of 550 mg/m² | [2] |
Experimental Protocols
Protocol: Measurement of Reactive Oxygen Species (ROS)
This protocol outlines a common method for detecting intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Cell Treatment: Treat your cells with this compound at the desired concentrations for the appropriate amount of time. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
Probe Loading: After treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold-change in ROS production.
References
- 1. Unveiling the Complexities: Exploring Mechanisms of Anthracycline-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology and preventive strategies of anthracycline-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthracyclines-Induced Cardiac Dysfunction: What Every Clinician Should Know - PMC [pmc.ncbi.nlm.nih.gov]
13-Dihydrocarminomycin not showing expected activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13-Dihydrocarminomycin. If you are observing lower than expected activity in your experiments, this guide offers potential explanations and corrective actions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents. It is a metabolite of carminomycin.[1] While some studies report it to have weak antitumor activity, others have demonstrated high antitumor efficacy against specific cancer cell lines, including lymphosarcoma L10-1, sarcoma 180, Garding-Passy melanoma, lymphoid leukosis L-1210, and lymphocytal leukosis P-388.[1] A reported half-maximal inhibitory concentration (IC50) value for L1210 cells is 0.06 µg/mL.[1]
Q2: How should this compound be stored?
For optimal stability, this compound should be stored in a dry, dark environment at 2-8 °C.[1] Improper storage, such as exposure to light or elevated temperatures, can lead to degradation of the compound and a subsequent loss of activity.
Q3: My this compound is not showing the expected cytotoxic effects. What are the common reasons for this?
Several factors could contribute to a lack of expected activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the assay used to measure activity. The troubleshooting guides below provide a more in-depth exploration of these potential issues.
Troubleshooting Guides
Issue 1: Suboptimal Compound Handling and Preparation
If this compound is not handled or prepared correctly, its effective concentration in your assay may be lower than intended, leading to reduced activity.
| Potential Cause | Recommended Solution |
| Poor Solubility | Anthracycline compounds can have limited aqueous solubility.[2] Prepare a stock solution in an appropriate organic solvent like DMSO. When diluting into aqueous cell culture media, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation. |
| Compound Degradation | Anthracyclines are sensitive to light and pH changes. Protect solutions from light by using amber vials or wrapping containers in foil. Prepare fresh dilutions for each experiment from a frozen stock solution to minimize degradation. |
| Inaccurate Concentration | Ensure accurate weighing of the compound and precise dilutions. Calibrate pipettes regularly to avoid errors in concentration preparation. |
Issue 2: Experimental Design and Cell Culture-Related Problems
Inconsistencies in your experimental workflow or issues with your cell culture can significantly impact the observed activity of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to high variability in results. Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between plating each row or column of a multi-well plate.[2] |
| Edge Effects | Wells on the perimeter of 96-well plates are prone to evaporation, which can alter cell growth and drug concentration.[2] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.[2] |
| Cell Line Resistance | The cancer cell line you are using may have intrinsic or acquired resistance to anthracyclines. Consider testing a panel of cell lines with varying sensitivities. |
| Incorrect Incubation Times | Both the drug treatment duration and the final assay incubation time need to be optimized and kept consistent across experiments. |
Issue 3: Assay-Specific Interferences and Artifacts
The assay used to measure cell viability can be a source of error, particularly with compounds like anthracyclines.
| Potential Cause | Recommended Solution |
| Direct MTT Reduction by Compound | The quinone structure in anthracyclines can directly reduce MTT to formazan (B1609692), leading to a false-positive signal for cell viability.[2] To check for this, run a cell-free control containing your highest concentration of this compound with the MTT reagent. A color change indicates direct reduction.[2] |
| Incomplete Formazan Solubilization | If the purple formazan crystals in an MTT assay are not fully dissolved, absorbance readings will be inaccurate.[2] Ensure thorough mixing after adding the solubilization agent, using a plate shaker if necessary. Visually inspect wells for complete dissolution before reading the plate.[2] |
| Interference from Autofluorescence | Anthracyclines are naturally fluorescent, which can interfere with fluorescence-based assays.[2] If using such an assay, select fluorophores with emission spectra that do not overlap with that of this compound. |
Quantitative Data Summary
| Cell Line | Cancer Type | Drug | IC50 (µM) |
| BFTC-905 | Bladder Cancer | Doxorubicin | 2.3 |
| MCF-7 | Breast Cancer | Doxorubicin | 2.5 |
| M21 | Skin Melanoma | Doxorubicin | 2.8 |
| HeLa | Cervical Carcinoma | Doxorubicin | 2.9 |
| UMUC-3 | Bladder Cancer | Doxorubicin | 5.1 |
| HepG2 | Hepatocellular Carcinoma | Doxorubicin | 12.2 |
| TCCSUP | Bladder Cancer | Doxorubicin | 12.6 |
| A549 | Lung Cancer | Doxorubicin | > 20 |
| Huh7 | Hepatocellular Carcinoma | Doxorubicin | > 20 |
| VMCUB-1 | Bladder Cancer | Doxorubicin | > 20 |
| HL-60 | Acute Myeloid Leukemia | Daunorubicin | 2.52 |
| U937 | Histiocytic Lymphoma | Daunorubicin | 1.31 |
Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, incubation time, and assay methodology.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes to protect from light. Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture wells is below 0.5% to avoid solvent toxicity.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting experiments with this compound.
Caption: The mechanism of action for anthracyclines like this compound.
References
Technical Support Center: 13-Dihydrocarminomycin HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the detection of 13-Dihydrocarminomycin by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the HPLC analysis of this compound?
A1: The most frequently encountered problems include peak tailing, poor resolution between this compound and related impurities, retention time shifts, and low sensitivity. These issues often stem from the basic nature of the analyte and its interaction with the stationary phase, as well as suboptimal mobile phase conditions.
Q2: Why is peak tailing a common problem for this compound?
A2: this compound, like other anthracyclines, contains a basic amino group. This functional group can interact strongly with residual acidic silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[1][2][3][4][5] This secondary interaction mechanism, in addition to the primary hydrophobic retention, leads to asymmetrical peak shapes, characterized by a "tail."
Q3: How does the mobile phase pH affect the analysis?
A3: The mobile phase pH is a critical parameter. For basic compounds like this compound, operating at a low pH (e.g., 2.5-3.5) can suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing the secondary interactions that cause peak tailing.[1][2] Conversely, if the pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.
Q4: Can I use a gradient elution method?
A4: Yes, a gradient elution is often necessary to achieve a good separation of this compound from its potential impurities and metabolites, especially in complex matrices. A typical gradient might involve increasing the proportion of an organic solvent like acetonitrile (B52724) in an aqueous buffer over the course of the run.
Troubleshooting Guides
Issue 1: Peak Tailing
Poor peak shape, specifically tailing, can compromise the accuracy of integration and quantification.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silanols | Lower the mobile phase pH to 2.5-3.5 to protonate silanol groups.[1][2] |
| Add a competing base, such as Triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM) to mask the active silanol sites.[1] | |
| Use a modern, high-purity silica (B1680970) column with end-capping or a polar-embedded stationary phase to reduce the number of accessible silanol groups.[2] | |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing issues.
Issue 2: Retention Time Shifts
Inconsistent retention times can lead to incorrect peak identification and affect the reliability of the method.
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection and between runs. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. If using online mixing, ensure the pump is functioning correctly. For premixed mobile phases, be aware of the potential for evaporation of the more volatile organic component. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Pump Malfunction or Leaks | Check the system for leaks, especially at fittings. Inspect pump seals for wear and ensure check valves are functioning correctly. |
| Column Aging | Over time, the stationary phase can degrade, leading to changes in retention. If other causes are ruled out, a new column may be needed. |
Experimental Workflow to Diagnose Retention Time Shifts
Caption: Systematic check to resolve retention time instability.
Issue 3: Poor Resolution
Inability to separate this compound from closely related compounds or impurities.
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve the separation of early-eluting peaks. |
| Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) as this can alter selectivity. | |
| Inappropriate Gradient Profile | Modify the gradient slope. A shallower gradient provides more time for separation and can improve the resolution of complex mixtures. |
| Low Column Efficiency | Ensure the column is not old or contaminated. Consider using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates. |
| Incorrect Flow Rate | Optimize the flow rate. While a lower flow rate can sometimes improve resolution, it will also increase run time. |
Experimental Protocols
Representative HPLC Method for this compound
This protocol is a starting point based on methods for similar anthracycline compounds. Optimization will likely be required.
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC with UV or Fluorescence Detector |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 8% B; 15-30 min, 8-28% B; 30-35 min, 28% B; 35-40 min, 28-8% B; 40-45 min, 8% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm or Fluorescence (Excitation: 470 nm, Emission: 555 nm) |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 90:10 v/v) to match the initial conditions. |
Signaling Pathway of Common HPLC Problems
Caption: Relationship between root causes and observed HPLC issues.
References
Technical Support Center: Minimizing Off-Target Effects of 13-Dihydrocarminomycin
Welcome to the technical support center for 13-Dihydrocarminomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this potent anthracycline antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound?
The most significant off-target effect of this compound, like other anthracyclines, is cardiotoxicity. This can manifest as cardiomyopathy, leading to heart failure. The underlying mechanisms are multifactorial and include inhibition of topoisomerase IIβ in cardiomyocytes, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and induction of apoptosis.
Q2: How can I monitor the cardiotoxic effects of this compound in my in vitro experiments?
Several methods can be employed to monitor cardiotoxicity in vitro. These include:
-
Cell Viability Assays: To determine the concentration-dependent cytotoxic effects on cardiomyocytes.
-
Measurement of Reactive Oxygen Species (ROS): To assess oxidative stress.
-
Mitochondrial Membrane Potential Assays: To evaluate mitochondrial health.
-
Caspase Activity Assays: To quantify apoptosis.
-
Cardiac Biomarker Release: Measuring the release of proteins like cardiac troponin T and I from damaged cardiomyocytes.
Q3: Are there any known strategies to mitigate the off-target effects of this compound?
Yes, several strategies are being investigated to reduce anthracycline-induced cardiotoxicity. These include:
-
Co-administration of cardioprotective agents: Dexrazoxane is an iron-chelating agent that can reduce the formation of ROS.
-
Use of antioxidants: Compounds that can scavenge free radicals may offer protection.
-
Development of targeted drug delivery systems: Encapsulating this compound in liposomes or nanoparticles can help to concentrate the drug at the tumor site and reduce exposure to the heart.
-
Genetic approaches: Investigating the role of specific genes in conferring susceptibility or resistance to cardiotoxicity can lead to personalized medicine strategies.
Troubleshooting Guides
Issue 1: High levels of cardiomyocyte death observed at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure cardiomyocytes are healthy and properly maintained. Use appropriate culture medium and supplements. Verify the absence of contamination. |
| Drug Concentration | Perform a detailed dose-response curve to accurately determine the IC50 value in your specific cell model. Start with a wider range of concentrations. |
| Assay Sensitivity | The chosen viability assay may be overly sensitive. Consider using a complementary assay to confirm the results (e.g., LDH release assay in addition to a metabolic assay). |
Issue 2: Inconsistent results in reactive oxygen species (ROS) measurements.
| Possible Cause | Troubleshooting Step |
| Probe Instability | Some fluorescent probes for ROS are light-sensitive and can auto-oxidize. Protect the probe from light and prepare fresh solutions for each experiment. |
| Cellular Autofluorescence | Cardiomyocytes can have significant autofluorescence. Include appropriate controls (unstained cells, cells treated with vehicle) to subtract background fluorescence. |
| Timing of Measurement | ROS production can be transient. Perform a time-course experiment to identify the peak of ROS generation after treatment with this compound. |
Quantitative Data Summary
The following tables provide illustrative quantitative data based on typical findings for anthracyclines. Researchers should determine these values experimentally for this compound in their specific models.
Table 1: Illustrative Cardiotoxicity Profile of this compound vs. Doxorubicin in iPSC-Derived Cardiomyocytes
| Parameter | This compound | Doxorubicin |
| IC50 (Cardiomyocyte Viability, 48h) | ~ 5 µM | ~ 1 µM |
| Peak ROS Production (Fold Change vs. Control) | ~ 3.5-fold at 2h | ~ 5-fold at 2h |
| Mitochondrial Membrane Potential (ΔΨm) Collapse (EC50, 24h) | ~ 2 µM | ~ 0.5 µM |
| Caspase-3 Activation (Fold Change vs. Control, 24h) | ~ 4-fold | ~ 6-fold |
Table 2: Effect of a Cardioprotective Agent (Dexrazoxane) on this compound-Induced Cardiotoxicity
| Parameter (with 1 µM this compound) | Without Dexrazoxane | With Dexrazoxane (10 µM) |
| Cardiomyocyte Viability (% of Control) | 65% | 85% |
| ROS Production (Fold Change vs. Control) | 3.0 | 1.5 |
| Caspase-3 Activation (Fold Change vs. Control) | 3.5 | 1.8 |
Experimental Protocols
Protocol 1: Cardiomyocyte Viability Assay
This protocol describes the use of a resazurin-based assay to assess the viability of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) treated with this compound.
-
Cell Plating: Plate hiPSC-CMs in a 96-well plate at a density of 20,000 cells/well and culture for 48 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug solutions and incubate for 24, 48, or 72 hours. Include vehicle-only wells as a negative control.
-
Resazurin (B115843) Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.
-
Cell Plating: Plate hiPSC-CMs in a 96-well black, clear-bottom plate at a density of 20,000 cells/well and culture for 48 hours.
-
Probe Loading: Wash the cells with warm PBS. Load the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.
-
Compound Treatment: Wash the cells with PBS to remove excess probe. Add different concentrations of this compound in culture medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 2 hours.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of vehicle-treated cells to determine the fold change in ROS production.
Protocol 3: Topoisomerase II Activity Assay
This protocol is a cell-free assay to determine the effect of this compound on topoisomerase II-mediated DNA decatenation.
-
Reaction Setup: On ice, prepare a reaction mixture containing 1x Topoisomerase II reaction buffer, 1 mM ATP, 200 ng of kinetoplast DNA (kDNA), and varying concentrations of this compound.
-
Enzyme Addition: Add 2 units of human topoisomerase IIα to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 1% SDS and 50 µg/mL Proteinase K and incubate for another 30 minutes at 37°C.
-
Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing 0.5 µg/mL ethidium (B1194527) bromide. Run the gel at 80V for 2 hours.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a higher proportion of catenated DNA (remaining in the well) compared to the decatenated DNA (migrating into the gel).
Visualizations
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: General experimental workflow for in vitro cardiotoxicity assessment.
Caption: A logical approach to troubleshooting inconsistent experimental results.
Technical Support Center: Improving Reproducibility of 13-Dihydrocarminomycin Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of assays involving 13-Dihydrocarminomycin. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental use of this compound, a potent anthracycline antibiotic.
Q1: We are observing high variability in our cytotoxicity assay results. What are the potential sources of this inconsistency?
A1: High variability in cytotoxicity assays such as MTT or LDH assays can stem from several factors. Firstly, ensure consistent cell seeding density across all wells, as variations in cell number will directly impact the final readout. Use a calibrated multichannel pipette and gently mix the cell suspension between plating. Secondly, this compound, like other anthracyclines, can be sensitive to light and degradation. Ensure that stock solutions are stored correctly, protected from light, and are not subjected to repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. Lastly, incubation times for both drug treatment and assay development are critical. Adhere strictly to the optimized times for your specific cell line and assay.
Q2: Our HPLC analysis of this compound shows inconsistent peak retention times and shapes. How can we improve this?
A2: Fluctuations in HPLC results are often related to the mobile phase, column, or sample preparation. Ensure your mobile phase is freshly prepared, degassed, and of high purity. Small variations in pH or solvent composition can significantly shift retention times. The column is another critical component. Ensure it is properly equilibrated before each run and that it has not been degraded by previous use. If you observe peak tailing or fronting, it could indicate column degradation or an inappropriate mobile phase. Finally, ensure your sample preparation is consistent. Inadequate extraction or purification can introduce contaminants that interfere with the analysis.
Q3: We are experiencing high background fluorescence in our flow cytometry experiments with this compound. How can this be mitigated?
A3: Anthracyclines, including this compound, are known to be autofluorescent, which can interfere with the detection of fluorescent probes. To address this, include an "unstained" control of cells treated with this compound alone. This will allow you to set a proper baseline for fluorescence. When possible, choose fluorochromes for your antibodies or probes that emit in a spectrum with minimal overlap with the emission spectrum of this compound. Careful compensation using single-stain controls is crucial to correct for any spectral overlap.
Q4: Can this compound interfere with the chemistry of certain cytotoxicity assays?
A4: Yes, the quinone structure present in anthracyclines can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability. To check for this, run a cell-free control containing this compound at the highest concentration used in your experiment with the MTT reagent. If a color change is observed, this indicates direct reduction, and you should consider using an alternative cytotoxicity assay, such as the LDH assay, which measures membrane integrity.
Quantitative Data Summary
The following tables summarize representative IC50 values for anthracycline compounds in various cancer cell lines. While specific data for this compound is limited in publicly available literature, these values for structurally similar compounds provide a useful reference range.
Table 1: Representative IC50 Values of Anthracycline Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Doxorubicin | MCF-7 | Breast Cancer | 0.5 - 2 |
| Doxorubicin | A549 | Lung Cancer | 0.8 - 3 |
| Doxorubicin | HeLa | Cervical Cancer | 0.2 - 1.5 |
| Daunorubicin | HL-60 | Leukemia | 0.05 - 0.2 |
| Epirubicin | SK-OV-3 | Ovarian Cancer | 0.1 - 0.8 |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, incubation time, and the specific assay used.
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for the analysis of anthracyclines. Specific parameters should be optimized for this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.
-
Sample Preparation: Prepare samples by extracting this compound from the matrix of interest (e.g., cell lysate, plasma). This may involve protein precipitation followed by solid-phase extraction. The final extract should be dissolved in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection wavelength: 480 nm (or the specific absorbance maximum for this compound)
-
-
Analysis: Inject the prepared samples and standards into the HPLC system and record the chromatograms.
-
Quantification: Create a standard curve using known concentrations of the this compound standard to quantify the amount in the samples.
Visualizations
The following diagrams illustrate key concepts relevant to this compound assays.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Logical workflow for troubleshooting irreproducible assay results.
Technical Support Center: 13-Dihydrocarminomycin Studies and Autofluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence in studies involving 13-Dihydrocarminomycin.
Getting Started: Characterizing this compound's Fluorescence
Experimental Protocol: Determining Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths of this compound.
Materials:
-
This compound solution of known concentration
-
A suitable, low-fluorescence buffer (e.g., phosphate-buffered saline, PBS)
-
Quartz cuvette
-
Spectrofluorometer
Methodology:
-
Prepare a Dilute Solution: Prepare a dilute solution of this compound in the buffer. The concentration should be low enough to avoid inner filter effects.
-
Acquire Excitation Spectrum:
-
Set the spectrofluorometer to scan a range of excitation wavelengths (e.g., 300-600 nm).
-
Set a fixed emission wavelength where you expect some fluorescence (if unknown, start with a wavelength ~50 nm longer than the start of your excitation scan).
-
Run the scan to find the wavelength of maximum excitation.
-
-
Acquire Emission Spectrum:
-
Set the excitation wavelength to the maximum determined in the previous step.
-
Scan a range of emission wavelengths, starting from ~20 nm above the excitation maximum.
-
Run the scan to find the wavelength of maximum emission.
-
-
Record Data: Record the excitation and emission maxima. This data will be crucial for selecting appropriate filters and laser lines for your microscope or plate reader.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound experiments?
Autofluorescence is the natural fluorescence emitted by biological materials such as cells and tissues when they are excited by light.[1][2] This intrinsic fluorescence can interfere with the detection of the specific signal from your fluorescent drug, this compound, especially if the signals are weak.[1] It can lead to a poor signal-to-noise ratio, making it difficult to distinguish the drug's signal from the background, potentially leading to inaccurate quantification and localization.[3][4]
Q2: How can I determine if my samples have significant autofluorescence?
The most effective method is to prepare an unstained control sample.[3] This control should be treated in the exact same way as your experimental samples, including fixation and any other processing steps, but without the addition of this compound.[5] If you observe fluorescence in this unstained sample when imaging with the settings you intend to use for your experiment, then you have an autofluorescence issue.[3]
Q3: What are the common sources of autofluorescence in my cell or tissue samples?
Common endogenous fluorophores include:
-
Metabolic cofactors: NADH and flavins are major contributors, especially in metabolically active cells.[2][6]
-
Structural proteins: Collagen and elastin (B1584352) in the extracellular matrix are highly autofluorescent, typically in the blue-green spectral region.[2][7]
-
Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in aging cells and have a broad emission spectrum.[2][8]
-
Amino acids: Aromatic amino acids like tryptophan and tyrosine can contribute to UV-excited autofluorescence.[1][9]
-
Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue.[3][5]
Q4: Can my cell culture medium contribute to the background fluorescence?
Yes, components in cell culture medium like phenol (B47542) red, fetal bovine serum (FBS), and some amino acids and vitamins can be fluorescent and increase the background signal in live-cell imaging.[10][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during fluorescence studies with this compound.
Problem 1: High background fluorescence in the unstained control sample.
| Possible Cause | Suggested Solution |
| Endogenous fluorophores in the sample (e.g., collagen, flavins).[2][7] | 1. Spectral Separation: Once you know the emission spectrum of this compound, choose filter sets that maximize the collection of its signal while minimizing the collection of the autofluorescence. If your compound fluoresces in the red or far-red, this will often help avoid the more common green-yellow autofluorescence.[5][8][10] 2. Photobleaching: Intentionally expose the sample to intense light before introducing this compound to destroy the autofluorescent molecules.[12] 3. Chemical Quenching: Treat fixed samples with quenching agents like Sudan Black B or sodium borohydride. Note that these may not be compatible with all experiments and can have variable success.[8] |
| Fixation-induced autofluorescence from aldehyde fixatives.[3][5] | 1. Optimize Fixation: Reduce the fixation time to the minimum necessary to preserve morphology.[5] 2. Change Fixative: Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695) if compatible with your experimental goals.[3][10] 3. Sodium Borohydride Treatment: This can reduce aldehyde-induced autofluorescence, but results can be variable.[8][10] |
| Red blood cells in tissue samples.[8] | Perfuse the tissue with PBS before fixation to remove red blood cells.[8][10] |
Problem 2: The signal from this compound is weak and difficult to distinguish from the background.
| Possible Cause | Suggested Solution |
| Spectral overlap between this compound and autofluorescence. | 1. Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can acquire the emission spectrum of the autofluorescence (from an unstained sample) and the spectrum of this compound. A linear unmixing algorithm can then be used to computationally separate the two signals. 2. Choose a Brighter Fluorophore (if applicable): If you are labeling this compound or using it in conjunction with other fluorescent markers, choose markers that are bright and emit in a spectral region with low autofluorescence.[3][7] |
| Sub-optimal imaging parameters. | 1. Optimize Microscope Settings: Adjust the gain, exposure time, and laser power to maximize the signal from your compound while keeping the background as low as possible. Always use your unstained control to set the baseline background level. 2. Use Appropriate Filters: Ensure your filter sets are optimized for the excitation and emission spectra of this compound. |
| Low concentration of the drug at the site of interest. | Increase the concentration of this compound if experimentally permissible. |
Data on Common Autofluorescent Species
The table below summarizes the spectral properties of common endogenous fluorophores. Use this information to anticipate potential spectral overlap with this compound.
| Autofluorescent Species | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Location |
| Collagen | 350 - 450 | 420 - 520 | Extracellular matrix[2][6] |
| Elastin | 350 - 450 | 420 - 520 | Extracellular matrix[2] |
| NADH | ~340 | ~450 | Mitochondria[2] |
| Flavins (FAD) | 380 - 490 | 520 - 560 | Mitochondria[2] |
| Lipofuscin | 345 - 490 | 460 - 670 | Lysosomes, cytoplasm (aging cells)[2] |
| Tryptophan | ~280 | ~350 | Proteins[2] |
Your Experimental Data for this compound
| Parameter | Wavelength (nm) |
| Excitation Maximum | To be determined experimentally |
| Emission Maximum | To be determined experimentally |
Key Experimental Protocols
Protocol 1: Preparation of an Unstained Autofluorescence Control
Objective: To prepare a control sample to visualize and quantify endogenous autofluorescence.
Methodology:
-
Sample Preparation: Use cells or tissues from the same batch and prepare them in parallel with your experimental samples.
-
Fixation (if applicable): Apply the same fixation protocol (e.g., paraformaldehyde, methanol) as used for the experimental samples.[5]
-
Permeabilization and Blocking (if applicable): If your full protocol includes these steps, perform them on the control sample as well.
-
Omit Fluorescent Probe: Instead of adding the this compound solution, add the vehicle/buffer that the drug is dissolved in.
-
Mounting: Mount the sample using the same mounting medium as your experimental samples.
-
Imaging: Image the control sample using the exact same microscope settings (laser power, gain, exposure time, filter set) that you plan to use for your this compound-treated samples. The signal you detect is your autofluorescence background.[3]
Protocol 2: General Photobleaching to Reduce Autofluorescence
Objective: To reduce autofluorescence by exposing the sample to intense light before staining.
Methodology:
-
Sample Preparation: Prepare your fixed cell or tissue samples on slides or in imaging dishes.
-
Pre-Staining Exposure: Before incubating with this compound, place the sample on the microscope stage.
-
Illuminate: Expose the sample to broad, intense light from the microscope's light source (e.g., a mercury or xenon arc lamp) using a wide-open filter cube (e.g., DAPI or FITC) for a period ranging from several minutes to over an hour. The optimal time will need to be determined empirically.[12]
-
Check for Reduction: Periodically check the autofluorescence level until it is significantly reduced.
-
Proceed with Staining: Continue with your standard protocol for introducing this compound.
Protocol 3: Workflow for Spectral Unmixing
Objective: To computationally separate the this compound signal from the autofluorescence signal.
Prerequisites: A confocal microscope equipped with a spectral detector and analysis software capable of linear unmixing.
Methodology:
-
Acquire Reference Spectrum for Autofluorescence:
-
Place an unstained control sample on the microscope.
-
Excite the sample with the laser line you will use for your experiment.
-
Acquire a "lambda stack" or "spectral image" of a representative region. This captures the emission intensity at a range of wavelengths.
-
Use the software to define the emission spectrum of the autofluorescence from this data. Save this as your "autofluorescence" reference spectrum.
-
-
Acquire Reference Spectrum for this compound:
-
Prepare a sample with a high concentration of this compound to ensure a strong, clean signal.
-
Acquire a lambda stack of this sample using the same settings.
-
Define and save the emission spectrum of this compound.
-
-
Image Your Experimental Sample:
-
Acquire a lambda stack of your co-localized experimental sample (containing both the drug and autofluorescence).
-
-
Perform Linear Unmixing:
-
In the analysis software, open the lambda stack of your experimental sample.
-
Apply the linear unmixing algorithm, providing the reference spectra for autofluorescence and this compound that you previously saved.
-
The software will calculate the contribution of each spectrum to the total signal in every pixel and generate separate images showing the isolated signal for this compound and the autofluorescence.
-
Visualizations
Caption: A workflow for identifying and mitigating autofluorescence.
Caption: The principle of spectral unmixing to separate signals.
References
- 1. 13-Deoxycarminomycin - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 13-(S) Dihydrocarminomycin | CAS No- NA | Simson Pharma Limited [br.simsonpharma.com]
- 9. Spectrum [DiO] | AAT Bioquest [aatbio.com]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
Technical Support Center: Safe Handling of 13-Dihydrocarminomycin
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 13-Dihydrocarminomycin?
A1: While specific toxicological data for this compound is limited, it is prudent to treat it as a potent pharmaceutical compound. Based on related compounds, potential hazards include causing severe skin burns and eye damage.[1] It may also be harmful if swallowed or inhaled. Long-term health effects are not well-documented, and it should be handled as a compound of unknown potency.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive suite of PPE is mandatory. This includes a lab coat, chemical-resistant gloves (inspected before use), and tightly fitting safety goggles or a face shield.[2] For procedures that may generate aerosols or dust, a certified respirator or work within a ventilated enclosure like a fume hood is necessary.
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed, clearly labeled container. It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Access to the storage area should be restricted to authorized personnel.
Q4: What is the first aid procedure in case of accidental exposure?
A4:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] Never give anything by mouth to an unconscious person.[2]
Q5: How do I dispose of this compound waste?
A5: All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.[3] It should be collected in a designated, sealed container and disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[2] Do not dispose of it in the regular trash or down the drain.
Hazard Summary Table
Since specific quantitative data for this compound is unavailable, this table summarizes the general hazards based on related compounds.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation.[1] | Wear protective gloves and clothing.[1][2] Avoid contact with skin. |
| Serious Eye Damage/Irritation | May cause serious eye damage.[1] | Wear eye and face protection.[1][2] |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects. | Avoid release to the environment. |
Experimental Protocols
Protocol 1: Safe Weighing and Reconstitution of this compound Powder
-
Preparation: Don appropriate PPE (lab coat, double gloves, safety goggles, and respirator).
-
Work Area: Perform all manipulations within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Weighing: Use a dedicated analytical balance. Place a weigh boat on the balance and tare. Carefully transfer the required amount of this compound powder to the weigh boat using a clean spatula.
-
Reconstitution: Add the solvent to the vial containing the powder slowly to avoid splashing. Cap the vial and mix gently until the powder is completely dissolved.
-
Cleanup: Wipe down the balance and surrounding surfaces with a suitable deactivating agent (if known) or 70% ethanol. Dispose of all contaminated materials (weigh boat, pipette tips, wipes) as hazardous waste.
-
Post-Handling: Remove and dispose of outer gloves. Wash hands thoroughly with soap and water.
Protocol 2: Emergency Spill Response
-
Evacuation and Alerting: Immediately alert personnel in the vicinity of the spill. Evacuate the immediate area if the spill is large or if there is a risk of aerosolization.
-
Containment: If safe to do so, prevent the spread of the spill by using absorbent pads or other appropriate containment materials.
-
PPE: Don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.
-
Neutralization/Absorption: For a liquid spill, cover with an absorbent material (e.g., vermiculite, sand). For a solid spill, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris using a scoop or forceps. Place all materials into a labeled, sealed hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water, followed by a rinse. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional safety office.
Visual Workflow for Spill Management
Caption: Workflow for handling a this compound spill.
References
interpreting complex data from 13-Dihydrocarminomycin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Dihydrocarminomycin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anthracycline antibiotic. Like other anthracyclines, its primary mechanism of action is the inhibition of topoisomerase II. This enzyme is crucial for resolving topological issues in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to DNA strand breaks, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2] Additionally, as an anthracycline, it is known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[3][4][5]
Q2: What are the known biological activities of this compound?
This compound is recognized as a cardiotoxic metabolite of carminomycin and exhibits weak antitumor activity.[4]
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a dry, dark environment at 2-8°C. These conditions should suffice for storage durations ranging from weeks to months.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Question: My cell viability assay results with this compound are highly variable or show an unexpected increase in signal at high concentrations. What could be the cause?
Answer: Inconsistencies in tetrazolium-based assays like MTT can arise from several factors, particularly when working with quinone-containing compounds like anthracyclines.
-
Direct Reduction of MTT: The quinone structure in this compound can directly reduce the MTT reagent to its formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher viability than is accurate.
-
Troubleshooting: To confirm this, run a cell-free control experiment containing only the highest concentration of this compound and the MTT reagent. A color change indicates direct reduction. If this occurs, consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue with an automated cell counter).
-
-
Compound Precipitation: Poor aqueous solubility can cause the compound to precipitate in the cell culture medium, leading to inconsistent concentrations across wells.
-
Troubleshooting: Visually inspect the wells for any precipitate. If solubility is an issue, consider dissolving the compound in a small amount of an appropriate solvent like DMSO before diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
-
Incomplete Formazan Solubilization: If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate.
-
Troubleshooting: After adding the solubilization buffer, mix thoroughly using a multichannel pipette or a plate shaker. Visually confirm complete dissolution before taking readings.
-
Issue 2: Difficulty Interpreting Cardiotoxicity Data
Question: I am observing significant cytotoxicity in cardiomyocyte cell lines treated with this compound. How can I further investigate the mechanism of cardiotoxicity?
Answer: Cardiotoxicity is a known side effect of anthracyclines.[4] The underlying mechanisms are multifactorial and can involve the generation of reactive oxygen species (ROS) and interference with topoisomerase IIβ in cardiomyocytes.[5][6]
-
Assess Reactive Oxygen Species (ROS) Production: Anthracyclines can induce oxidative stress in cardiac cells.
-
Experimental Approach: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy. An increase in fluorescence upon treatment with this compound would indicate ROS production.
-
-
Evaluate Mitochondrial Function: Mitochondrial dysfunction is a key element of anthracycline-induced cardiotoxicity.[5][7]
-
Experimental Approach: Assess changes in mitochondrial membrane potential using a dye such as JC-1 or TMRE. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE) suggests mitochondrial depolarization.
-
-
Investigate Apoptosis Induction: Determine if the observed cytotoxicity is due to programmed cell death.
Issue 3: Development of Drug Resistance in Cell Lines
Question: My cancer cell line, which was initially sensitive to this compound, has become less responsive over time. What are the potential mechanisms of resistance?
Answer: Acquired resistance to anthracyclines is a common challenge. The mechanisms are often complex and can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in Topoisomerase II: Mutations or decreased expression of topoisomerase IIα can reduce the drug's target, leading to resistance.
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by the drug.
-
Activation of Anti-Apoptotic Pathways: Increased expression of anti-apoptotic proteins (e.g., Bcl-2 family members) can inhibit the induction of apoptosis.[10]
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| L1210 | Murine Leukemia | 0.14* | Converted from 0.06 µg/mL. |
| A549 | Human Lung Adenocarcinoma | Data not available | |
| A2780 | Human Ovarian Carcinoma | Data not available | |
| MDA-MB-231 | Human Breast Cancer | Data not available | |
| HCT116 | Human Colorectal Carcinoma | Data not available | |
| PC3 | Human Prostate Cancer | Data not available | |
| MCF7 | Human Breast Cancer | Data not available |
*Note: This value was converted from µg/mL and should be considered an estimate. Further experimental validation is recommended.
Experimental Protocols
Protocol 1: Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay determines if this compound inhibits the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing:
-
10x Topoisomerase II reaction buffer
-
kDNA (e.g., 200 ng)
-
ATP (final concentration of 1 mM)
-
Varying concentrations of this compound (and a solvent control, e.g., DMSO)
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add purified human topoisomerase IIα (2-5 units) to each tube to initiate the reaction. Include a no-enzyme control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel at a low voltage (e.g., 5 V/cm) for 2-3 hours.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated minicircles will migrate as a fast-moving band. Inhibition of topoisomerase II will result in the kDNA remaining in the well as a complex network.[2][11][12][13]
Protocol 2: Intracellular Reactive Oxygen Species (ROS) Detection
This protocol uses DCFH-DA to measure intracellular ROS levels.
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (e.g., H₂O₂).
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm PBS. Add serum-free medium containing 10-20 µM DCFH-DA and incubate at 37°C for 30 minutes in the dark.
-
Analysis:
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for inconsistent cell viability assays.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. topogen.com [topogen.com]
- 3. Generation of reactive oxygen radicals through bioactivation of mitomycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of anthracycline cardiovascular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of cardiotoxicity of cancer chemotherapeutic agents: Cardiomyopathy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis induction on human breast cancer T47D cell line by extracts of Ancorina sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 13-Dihydrocarminomycin Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for experiments involving 13-Dihydrocarminomycin.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for incubation time when first using this compound?
For initial experiments, a time-course study is highly recommended to determine the optimal incubation period for your specific cell line and experimental endpoint. A common starting point is to test a range of incubation times, such as 6, 12, 24, 48, and 72 hours.[1][2][3] The ideal duration will depend on the biological question being addressed. For instance, assessment of early signaling events may require shorter incubation times, while evaluating endpoints like cell viability or apoptosis might necessitate longer exposures.[1]
Q2: My results with this compound are inconsistent across experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
Cell Density: Ensure that cells are seeded at a consistent density across all experiments, as variations in confluency can alter cellular responses to drug treatment.
-
Reagent Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. It is advisable to use fresh aliquots for each experiment to ensure consistent potency.[4]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound should be kept constant across all wells, including vehicle controls, as high concentrations can induce cellular stress and off-target effects.[4]
-
Incubation Time Precision: Ensure that the incubation times are precisely controlled and consistent between experimental replicates.
Q3: I am observing significant cell death even at low concentrations of this compound. How can I mitigate this?
If excessive toxicity is observed, consider the following adjustments:
-
Shorter Incubation Times: High concentrations of a drug may only be suitable for short-term treatments.[5] A time-course experiment can help identify a shorter incubation period that still elicits the desired biological effect without causing widespread cell death.
-
Lower Concentrations: Perform a dose-response experiment with a wider range of lower concentrations to identify a non-toxic effective concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It may be necessary to adjust the concentration range based on the specific cell type being used.
Q4: How do I determine if the observed effect is due to this compound or its solvent?
It is crucial to include a vehicle control in your experimental setup.[4] This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the drug itself. By comparing the results from the vehicle control to the untreated control and the drug-treated samples, you can distinguish the effects of the drug from any potential effects of the solvent.[4]
Data Presentation
Table 1: Example Time-Course Effect of this compound on Cell Viability (MTT Assay)
| Incubation Time (hours) | Concentration 1 (µM) - % Viability | Concentration 2 (µM) - % Viability | Concentration 3 (µM) - % Viability |
| 6 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 4.8 |
| 12 | 92 ± 5.2 | 85 ± 6.3 | 78 ± 5.5 |
| 24 | 75 ± 6.1 | 60 ± 5.9 | 45 ± 6.7 |
| 48 | 50 ± 5.8 | 35 ± 7.2 | 20 ± 4.9 |
| 72 | 30 ± 4.9 | 15 ± 3.8 | 5 ± 2.1 |
Note: Data are representative and should be determined empirically for each cell line and experimental condition.
Table 2: Troubleshooting Common Issues with Incubation Time Optimization
| Issue | Possible Cause | Recommended Action |
| No observable effect | Incubation time is too short. | Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours). |
| Drug concentration is too low. | Conduct a dose-response experiment with a wider range of concentrations. | |
| Reagent degradation. | Use a fresh aliquot of this compound. | |
| High cell toxicity | Incubation time is too long. | Test shorter incubation times (e.g., 6, 12, 18 hours). |
| Drug concentration is too high. | Perform a dose-response experiment with lower concentrations. | |
| Inconsistent IC50 values | Variation in cell seeding density. | Standardize cell seeding protocols and ensure consistent confluency at the start of treatment. |
| Inconsistent incubation periods. | Use a precise timer and consistent handling procedures for all plates. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Treatment: Remove the overnight medium and add the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: At the end of each incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well and shake the plate to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the incubation time for each concentration.
Protocol 2: Assessing Protein Expression Changes via Western Blot
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane and incubate with the primary antibody of interest overnight.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the change in protein expression over time.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Potential signaling pathways affected by this compound.
References
selecting appropriate controls for 13-Dihydrocarminomycin experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving 13-Dihydrocarminomycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents. As a derivative of carminomycin, its primary mechanisms of action are expected to be consistent with other anthracyclines, including:
-
DNA Intercalation: Insertion into the DNA double helix, which can disrupt DNA replication and transcription.
-
Topoisomerase II Inhibition: Anthracyclines are known as "topoisomerase poisons." They stabilize the complex between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other ROS. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.
Q2: I am observing high variability in my cytotoxicity assays with this compound. What could be the cause?
A2: High variability in cytotoxicity assays with anthracyclines like this compound can stem from several factors:
-
Solubility and Stability: Anthracyclines can have limited solubility and stability in aqueous cell culture media. Ensure your stock solution, typically prepared in DMSO, is fully dissolved before diluting into your final culture medium. When diluting, add the stock solution to the pre-warmed media with gentle mixing to avoid precipitation. It is also advisable to prepare fresh dilutions for each experiment.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to anthracyclines. If you are using a new cell line, it is crucial to perform a dose-response experiment over a wide concentration range to determine the IC50 value.
-
Assay Interference: The colored nature of anthracyclines can interfere with colorimetric assays like MTT. It is essential to include a "compound only" control (media with this compound but no cells) to check for direct reduction of the assay reagent. If interference is observed, consider using alternative cytotoxicity assays such as those based on ATP measurement (e.g., CellTiter-Glo®) or live/dead staining followed by flow cytometry.
Q3: What are the essential positive and negative controls for an apoptosis assay with this compound?
A3: For a standard Annexin V and Propidium Iodide (PI) apoptosis assay using flow cytometry, the following controls are crucial:
-
Unstained, Untreated Cells: To set the baseline fluorescence and establish the gates for negative populations.
-
Annexin V only, Untreated Cells: To set the compensation for the Annexin V channel.
-
PI only, Untreated Cells: To set the compensation for the PI channel.
-
Stained, Untreated Cells: This serves as your negative control for apoptosis induction.
-
Stained, Positive Control-Treated Cells: Use a well-characterized apoptosis-inducing agent (e.g., staurosporine (B1682477) or etoposide) at a known effective concentration for your cell line. This validates that the assay is working correctly.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
Q4: How can I confirm that this compound is acting as a topoisomerase II poison in my experimental system?
A4: To confirm topoisomerase II poisoning, you can perform a DNA cleavage assay. This assay measures the ability of the drug to stabilize the covalent complex between topoisomerase II and DNA, leading to an increase in linear DNA from a supercoiled plasmid substrate.
-
Key Controls:
-
No enzyme control: Plasmid DNA alone.
-
Enzyme only control: Plasmid DNA with topoisomerase II.
-
Vehicle control: Plasmid DNA, topoisomerase II, and the vehicle (e.g., DMSO).
-
Positive control: A known topoisomerase II poison, such as etoposide (B1684455) or doxorubicin.
-
Q5: My results suggest that this compound is inducing oxidative stress. What are the appropriate controls for a ROS detection assay?
A5: When measuring cellular ROS production, for example with a fluorescent probe like DCFDA, include the following controls:
-
Untreated Cells: To establish the basal level of ROS.
-
Vehicle Control: Cells treated with the solvent for this compound.
-
Positive Control: Cells treated with a known ROS inducer, such as hydrogen peroxide (H₂O₂) or pyocyanin.
-
Negative Control/Inhibitor Control: Cells pre-treated with an antioxidant, such as N-acetyl-L-cysteine (NAC), before the addition of this compound. This helps to confirm that the observed signal is indeed due to ROS.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Prepare a high-concentration stock in 100% DMSO. When diluting into aqueous media, add the stock dropwise to pre-warmed media while vortexing to ensure rapid dispersion. Visually inspect for precipitates. |
| Assay Interference | Run a cell-free control with the highest concentration of this compound and the assay reagent (e.g., MTT) to check for direct chemical reduction. If interference occurs, switch to a non-colorimetric assay (e.g., ATP-based or live/dead staining). |
| Cell Density Variation | Optimize and maintain a consistent cell seeding density for all experiments. Overly confluent or sparse cultures can lead to variable results. |
| Incubation Time | Ensure the incubation time with the compound is consistent across all experiments. A time-course experiment can help determine the optimal endpoint. |
Issue 2: High Background in Autofluorescence-Based Assays (e.g., Flow Cytometry)
| Potential Cause | Troubleshooting Steps |
| Inherent Fluorescence of Anthracyclines | Anthracyclines are autofluorescent, primarily in the red/orange spectrum. When possible, choose fluorescent probes for your assay that emit in channels with minimal overlap (e.g., violet or far-red). |
| Compensation Issues | Always include single-stained controls for each fluorophore in your experiment to properly set up the compensation matrix. |
| Uptake Variation | Ensure consistent incubation times and conditions to allow for uniform uptake of this compound. |
Data Presentation
Table 1: Comparative Cytotoxicity of Anthracyclines in L1210 Leukemia Cells
| Compound | IC50 (µg/mL) | Reference |
| This compound | 0.06 | [1] |
| Doxorubicin | Data not directly available for L1210 in the provided context, but generally a potent anthracycline. | |
| Carminomycin | Data not directly available for L1210 in the provided context, but known to be a potent anthracycline. |
Note: IC50 values can vary significantly between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determining IC50 using an ATP-Based Luminescence Assay
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of a luciferin-based ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations, a vehicle control, and a positive control for apoptosis for the determined incubation period.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of fluorescently-labeled Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Mechanism of Action for this compound.
Caption: Logical workflow for including essential controls.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 13-Dihydrocarminomycin and Carminomycin
This guide provides a detailed comparison of the bioactivity of two anthracycline antibiotics: 13-Dihydrocarminomycin and its parent compound, Carminomycin. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
Carminomycin is a potent antineoplastic agent isolated from Actinomadura carminata. Its bioactivity stems from its ability to intercalate into DNA and inhibit topoisomerase II, leading to the induction of apoptosis. This compound is a derivative of Carminomycin, prepared by the chemical reduction of the C-13 keto group. This guide explores the comparative bioactivity of these two compounds, drawing on available preclinical data.
Mechanism of Action: The Anthracycline Pathway
Both Carminomycin and this compound, as members of the anthracycline family, are understood to share a general mechanism of action. This involves the inhibition of DNA and RNA synthesis, ultimately leading to cell death. The primary pathway involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.
Caption: General mechanism of action for anthracycline antibiotics.
In Vitro Cytotoxicity
In Vivo Antitumor Activity
Comparative studies in murine models have provided valuable insights into the differential antitumor efficacy of this compound and Carminomycin.
Data Summary: In Vivo Antitumor Activity in Murine Models
| Tumor Model | Compound | Efficacy Comparison |
| Lymphoid Leukosis L-1210 | This compound | Much inferior to Carminomycin[1] |
| Garding-Passy Melanoma | This compound | Much inferior to Carminomycin[1] |
| Lymphosarcoma L10-1 | This compound | High antitumor activity[1] |
| Sarcoma 180 | This compound | High antitumor activity[1] |
| Lymphocytal Leukosis P-388 | This compound | High antitumor activity[1] |
Note: The term "much inferior" is as stated in the cited study and implies a significantly lower therapeutic effect.
Toxicity Profile
Acute Toxicity: In studies on healthy albino mice, the intravenous administration of a single dose of this compound showed practically the same toxicity as Carminomycin.[1] However, a notable difference was the time of death, with this compound inducing mortality at later time points.[1]
Cardiotoxicity: A comparative study on the cardiotoxic effects of rubomycin, carminomycin, and dihydrocarminomycin (B1670587) in white mice revealed that all three antibiotics induced similar characteristic changes in the myocardium. These changes included swelling of muscle fibers, myofibril degeneration, and sarcoplasma vacuolization. In this comparison, dihydrocarminomycin was found to have a higher cardiotoxic effect than carminomycin.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the comparison of these two compounds.
In Vivo Antitumor Activity in Murine Leukemia Models (e.g., L-1210, P-388)
This protocol outlines the general procedure for evaluating the antitumor efficacy of compounds in murine leukemia models.
Caption: A generalized workflow for in vivo antitumor activity assays.
1. Animal Models:
-
Mice, typically specific strains like DBA/2 for L1210 and P388 leukemias, are used.
-
Animals are allowed to acclimate for a specified period before the experiment.
2. Tumor Inoculation:
-
A known number of tumor cells (e.g., 10^5 L1210 or P388 cells) are inoculated intraperitoneally (i.p.) or intravenously (i.v.) into the mice.
3. Drug Administration:
-
The test compounds (this compound and Carminomycin) and a vehicle control are administered, typically starting 24 hours after tumor inoculation.
-
Administration can be via various routes (e.g., i.v. or i.p.) and on a defined schedule (e.g., daily for a set number of days).
4. Monitoring and Endpoints:
-
Mice are monitored daily for signs of toxicity and survival.
-
The primary endpoint is typically the median survival time of the treated groups compared to the control group.
-
Efficacy is often expressed as the percentage increase in lifespan (% T/C).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture:
-
Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
3. Compound Treatment:
-
The test compounds are serially diluted to a range of concentrations and added to the wells.
-
Control wells include cells treated with vehicle only (negative control) and a known cytotoxic agent (positive control).
4. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
5. MTT Addition and Formazan (B1609692) Solubilization:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).
6. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
7. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Conclusion
The available data indicates that while this compound shares the general bioactivity profile of its parent compound, Carminomycin, there are significant differences in their in vivo antitumor efficacy and toxicity. Notably, this compound demonstrates lower efficacy against certain murine leukemia and melanoma models.[1] Furthermore, its cardiotoxicity profile appears to be more pronounced than that of Carminomycin. The modification at the C-13 position, therefore, has a discernible impact on the biological activity of the anthracycline molecule. Further research, particularly quantitative in vitro cytotoxicity studies, is necessary to provide a more complete comparative assessment.
References
A Comparative Analysis of the Cytotoxic Profiles of 13-Dihydrocarminomycin and Doxorubicin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of the anthracycline antibiotic 13-Dihydrocarminomycin and the widely used chemotherapeutic agent Doxorubicin. This analysis is based on available experimental data to inform preclinical research and drug development efforts.
Executive Summary
Doxorubicin is a well-established anticancer drug with a broad spectrum of activity, the cytotoxicity of which has been extensively characterized across numerous cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the inhibition of topoisomerase II, intercalation into DNA, and the generation of reactive oxygen species (ROS), ultimately leading to apoptotic cell death. In contrast, this compound, a derivative of carminomycin, has demonstrated antitumor activity in preclinical models. However, detailed publicly available data on its cytotoxic potency (IC50 values) against a wide range of human cancer cell lines and the specific signaling pathways it modulates remain limited, posing a challenge for a direct and comprehensive comparison with Doxorubicin. This guide synthesizes the available data, highlighting the established cytotoxic profile of Doxorubicin and the current understanding of this compound's bioactivity.
I. Comparative Cytotoxicity: In Vitro Studies
A direct comparison of the cytotoxic efficacy of this compound and Doxorubicin is hampered by the limited availability of IC50 values for this compound against human cancer cell lines in publicly accessible literature. However, historical in vivo studies have demonstrated its antitumor effects.
An early study from 1976 reported that this compound exhibited significant antitumor activity against several murine tumor models, including lymphosarcoma L10-1, sarcoma 180, Garding-Passy melanoma, lymphoid leukosis L-1210, and lymphocytal leukosis P-388. Notably, in the treatment of L-1210 leukosis and Garding-Passy melanoma, its efficacy was observed to be inferior to that of its parent compound, carminomycin.
For Doxorubicin, a wealth of in vitro cytotoxicity data is available. The half-maximal inhibitory concentration (IC50) values of Doxorubicin vary considerably depending on the cancer cell line, exposure time, and the specific cytotoxicity assay employed. The following table summarizes representative IC50 values for Doxorubicin against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time (hours) |
| A549 | Lung Carcinoma | >20 | MTT | 24 |
| MCF-7 | Breast Adenocarcinoma | 2.5 | MTT | 24 |
| HeLa | Cervical Carcinoma | 2.9 | MTT | 24 |
| HepG2 | Hepatocellular Carcinoma | 12.2 | MTT | 24 |
| UMUC-3 | Bladder Cancer | 5.1 | MTT | 24 |
| M21 | Skin Melanoma | 2.8 | MTT | 24 |
| BFTC-905 | Bladder Cancer | 2.3 | MTT | 24 |
| TCCSUP | Bladder Cancer | 12.6 | MTT | 24 |
| Huh7 | Hepatocellular Carcinoma | >20 | MTT | 24 |
| VMCUB-1 | Bladder Cancer | >20 | MTT | 24 |
Note: The IC50 values presented are indicative and can vary between studies.
II. Mechanisms of Action and Signaling Pathways
A. Doxorubicin
Doxorubicin's cytotoxic effects are attributed to several well-defined mechanisms of action that ultimately converge on the induction of apoptosis.
-
Topoisomerase II Inhibition: Doxorubicin is a potent inhibitor of topoisomerase II.[1][2] It stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks. This DNA damage triggers cell cycle arrest and activates apoptotic signaling pathways.
-
DNA Intercalation: The planar aromatic structure of Doxorubicin allows it to intercalate between DNA base pairs, distorting the DNA helix and interfering with DNA replication and transcription processes.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity.
The signaling pathways activated by Doxorubicin-induced cellular stress are complex and involve multiple interconnected cascades. A simplified representation of the key apoptotic signaling pathways is depicted below.
B. This compound
The precise mechanisms of action and the signaling pathways modulated by this compound have not been as extensively elucidated as those of Doxorubicin. As a derivative of carminomycin, it is presumed to share a similar fundamental mechanism of action with other anthracyclines, which includes topoisomerase II inhibition and DNA intercalation.
Studies on carminomycin and its derivatives suggest that their cytotoxic effects are linked to their ability to interfere with DNA and RNA synthesis.[3][4][5][6] This is consistent with the general mechanism of anthracyclines. However, without specific studies on this compound, a detailed depiction of its induced signaling pathways leading to apoptosis would be speculative. Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound.
III. Experimental Protocols
The following are generalized protocols for common in vitro cytotoxicity assays used to determine the IC50 values of anticancer agents.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or Doxorubicin) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate (B86563) dehydrogenase from cells with damaged plasma membranes, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, containing a substrate (lactate) and a tetrazolium salt, to each well of the new plate.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes. During this time, the released LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which then leads to the reduction of the tetrazolium salt into a colored formazan product.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
IV. Conclusion and Future Directions
The available evidence indicates that Doxorubicin is a potent cytotoxic agent against a wide array of human cancer cell lines, with its mechanisms of action being well-characterized. This compound has shown antitumor potential in early in vivo studies; however, a comprehensive understanding of its cytotoxic profile and molecular mechanisms remains to be established.
To facilitate a more direct and informative comparison, future research should focus on:
-
Determining the IC50 values of this compound against a broad panel of human cancer cell lines, including those for which extensive Doxorubicin data exists.
-
Investigating the specific molecular targets of this compound, including its effects on topoisomerase II isoforms.
-
Elucidating the signaling pathways activated by this compound that lead to apoptosis and comparing them to those induced by Doxorubicin.
Such studies will be invaluable for assessing the therapeutic potential of this compound as a standalone agent or in combination therapies and for guiding the development of novel anthracycline analogs with improved efficacy and reduced toxicity.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Mechanism of the action of carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanism of the myeloinhibitory effect of carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Cytostatic action of semisynthetic derivatives of carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Antiviral action of carminomycin and some of its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: 13-Dihydrocarminomycin vs. Daunorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two anthracycline antibiotics: 13-Dihydrocarminomycin and Daunorubicin. While Daunorubicin is a well-characterized chemotherapeutic agent, data on the specific molecular mechanisms of this compound are less comprehensive. This comparison synthesizes available experimental data to highlight the similarities and differences in their cytotoxic effects and underlying molecular pathways.
Overview of Cytotoxic and Mechanistic Properties
Daunorubicin is a potent anti-cancer drug that functions primarily as a DNA intercalator and a topoisomerase II inhibitor, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1] this compound, a derivative of carminomycin, has demonstrated antitumor activity, although some studies suggest it is less potent than its parent compound.[2][3] While its exact molecular mechanisms are not as extensively documented as those of Daunorubicin, its structural similarity to other anthracyclines suggests a comparable mode of action involving DNA interaction and enzyme inhibition.
Comparative Mechanism of Action
The primary mechanisms of action for Daunorubicin are well-established. It exerts its cytotoxic effects through a multi-pronged attack on cancer cells.
Daunorubicin's established mechanisms include:
-
DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix, causing a structural distortion that interferes with DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand breaks in the DNA.
-
Reactive Oxygen Species (ROS) Generation: Daunorubicin can undergo redox cycling, leading to the production of ROS, which can damage cellular components, including DNA, lipids, and proteins.[4]
The specific molecular mechanisms of This compound are not as clearly elucidated in the available scientific literature. However, based on its anthracycline structure and observed antitumor effects, it is hypothesized to share similar mechanisms with Daunorubicin, including DNA interaction and potential topoisomerase II inhibition. One study noted that while this compound exhibits antitumor activity against several tumor models, its efficacy is lower than that of carminomycin in certain leukemia and melanoma models.[2] Another comparative study on cardiotoxicity indicated that this compound has a higher cardiotoxic effect than carminomycin but less than rubomycin (Daunorubicin).
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Daunorubicin.
| Parameter | This compound | Daunorubicin | Reference |
| Antitumor Activity | Active against lymphosarcoma L10-1, sarcoma 180, Garding-Passy melanoma, lymphoid leukosis L-1210, and lymphocytal leukosis P-388. Inferior to carminomycin against L-1210 and Garding-Passy melanoma. | Widely used against acute myeloid and lymphoid leukemias. | [2] |
| Toxicity | Intravenous administration showed similar acute toxicity to carminomycin, but induced death at later periods. Higher cardiotoxicity than carminomycin, but lower than rubomycin (Daunorubicin). | Dose-dependent cardiotoxicity is a major limiting factor. | [5] |
Signaling Pathways
Daunorubicin-Induced Apoptosis Signaling Pathway
Daunorubicin induces apoptosis through both intrinsic and extrinsic pathways. DNA damage triggers the activation of ATM/Chk2 pathways, leading to p53 activation. p53, in turn, can upregulate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation. The extrinsic pathway can also be activated, although the precise mechanisms are cell-type dependent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. [Preparation of dihydrocarminomycin and a comparison of its antitumor activity with the activity of carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis, toxicity and antitumor action of carminomycin azine (carminazine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uspharmacist.com [uspharmacist.com]
Efficacy of 13-Dihydrocarminomycin: A Comparative Analysis with Other Anthracyclines
In the landscape of cancer chemotherapy, anthracyclines remain a cornerstone for treating a wide array of malignancies. While established agents like doxorubicin, daunorubicin, and epirubicin (B1671505) are widely used, the exploration of novel derivatives continues in pursuit of improved efficacy and reduced toxicity. This guide provides a comparative analysis of 13-Dihydrocarminomycin against its parent compound, carminomycin, and other clinically relevant anthracyclines, supported by available experimental data.
Overview of this compound and Other Anthracyclines
This compound is a derivative of carminomycin, an anthracycline antibiotic.[1] Like other members of this class, its mechanism of action is believed to involve the inhibition of topoisomerase II and intercalation into DNA, leading to the disruption of DNA replication and transcription and ultimately, apoptosis. While data on this compound is limited, early studies provide some insight into its anti-tumor potential.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a cytotoxic agent. The available data for this compound and other anthracyclines across various cancer cell lines are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Anthracycline | Cell Line | IC50 (µM) |
| This compound | L1210 (Mouse Leukemia) | 0.12* |
| Doxorubicin | BFTC-905 (Bladder Cancer) | 2.3 |
| MCF-7 (Breast Cancer) | 2.5 | |
| M21 (Melanoma) | 2.8 | |
| HeLa (Cervical Cancer) | 2.9 | |
| UMUC-3 (Bladder Cancer) | 5.1 | |
| HepG2 (Liver Cancer) | 12.2 | |
| TCCSUP (Bladder Cancer) | 12.6 | |
| Huh7 (Liver Cancer) | >20 | |
| VMCUB-1 (Bladder Cancer) | >20 | |
| A549 (Lung Cancer) | >20 | |
| Epirubicin | U-87 (Glioma) | 6.3[2][3] |
| Daunorubicin | HCT116 (Colorectal Cancer) | 0.68 |
*Converted from 0.06 µg/mL based on a molar mass of 515.5 g/mol .
In Vivo Antitumor Activity
Preclinical studies in animal models provide valuable information on the in vivo efficacy of anti-cancer agents. A 1976 study demonstrated that this compound exhibits significant antitumor activity in mice with transplantable tumors, including lymphosarcoma L10-1, sarcoma 180, and Garding-Passy melanoma. However, the same study noted that its efficacy was inferior to that of its parent compound, carminomycin, in the treatment of lymphoid leukosis L-1210 and lymphocytal leukosis P-388.[1]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for anthracyclines involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, anthracyclines induce DNA double-strand breaks, which subsequently trigger apoptotic pathways.
The induction of DNA damage by anthracyclines activates a cascade of signaling events that converge on the activation of caspases and the execution of apoptosis.
Experimental Protocols
The following provides a generalized workflow for assessing the in vitro efficacy of anthracyclines.
Conclusion
The available data, though limited and dated, suggests that this compound possesses notable anti-tumor activity. Its in vitro potency in L1210 cells appears to be in a similar range to other clinically used anthracyclines. However, the in vivo data from 1976 indicates it may be less effective than its parent compound, carminomycin, in certain cancer models.[1]
A comprehensive understanding of the efficacy of this compound in comparison to modern anthracyclines is hampered by the scarcity of recent and detailed experimental data. Further investigation, including in vitro studies across a broader range of cancer cell lines and in vivo studies in contemporary animal models, is warranted to fully elucidate its therapeutic potential and to determine its place in the landscape of anthracycline-based chemotherapy. Researchers in drug development are encouraged to conduct further studies to generate the data necessary for a more complete and direct comparison.
References
Validating the Antitumor Effects of 13-Dihydrocarminomycin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor effects of 13-Dihydrocarminomycin, a derivative of the anthracycline antibiotic carminomycin, with the widely used chemotherapeutic agent doxorubicin (B1662922). The information presented is based on available preclinical data and is intended to inform further research and development of this compound.
Executive Summary
This compound, also known as 4-O-demethyl-13-dihydrodaunorubicin, has been evaluated for its antitumor activity in preclinical models. While direct, extensive comparative studies with doxorubicin are limited in publicly available literature, this guide synthesizes the available information to provide a preliminary assessment of its efficacy and potential. The primary mechanism of action for anthracyclines like this compound involves the inhibition of DNA and RNA synthesis, leading to cancer cell death.
Comparative In Vivo Antitumor Activity
While specific quantitative in vivo data for this compound is not widely published, a key study by Cassinelli et al. (1978) evaluated its activity against murine leukemia L1210. The table below summarizes the findings from this study and provides a comparison with the known activity of doxorubicin in similar models.
| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Findings | Reference |
| This compound | Mice | L1210 Leukemia | Intravenous | Showed antitumor activity. | [1] |
| Carminomycin | Mice | L1210 Leukemia | Intravenous | Active against L1210 leukemia. | [1] |
| Doxorubicin | Mice | L1210 Leukemia | Intravenous | Established potent antitumor activity. | [2] |
| Carminomycin | Mice | Lymphosarcoma L10-1, Sarcoma 180 | Oral and Intravenous | High antitumor activity against both solid tumors. Oral administration was as effective as intravenous at equivalent toxic doses. | [3] |
Note: The available abstract for the study on this compound does not provide specific quantitative data on tumor growth inhibition or survival rates. Further investigation into the full study is required for a complete quantitative comparison.
Experimental Protocols
The following are generalized experimental protocols typical for evaluating the in vivo antitumor efficacy of anthracycline compounds, based on the methodologies described in the cited literature.
Murine Leukemia L1210 Model
-
Animal Model: DBA/2 or BDF1 mice are commonly used.
-
Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with L1210 leukemia cells (e.g., 10^5 cells/mouse).
-
Drug Administration:
-
This compound or the comparator drug (e.g., Doxorubicin) is dissolved in a suitable vehicle (e.g., sterile saline).
-
The drug is administered intravenously or intraperitoneally at various dose levels.
-
A control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
The primary endpoint is the mean survival time (MST) of the treated animals compared to the control group.
-
The percentage increase in lifespan (% ILS) is calculated as: [(MST of treated group / MST of control group) - 1] x 100.
-
Body weight changes are monitored as an indicator of toxicity.
-
Solid Tumor Xenograft Model (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Inoculation: Human tumor cells (e.g., breast cancer, sarcoma) are implanted subcutaneously into the flank of the mice.
-
Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., 50-100 mm³).
-
Drug Administration: The test compound and a comparator are administered via a clinically relevant route (e.g., i.v., i.p.) at predetermined doses and schedules.
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Animal body weight and general health are monitored for toxicity assessment.
-
At the end of the experiment, tumors may be excised and weighed.
-
Mechanism of Action: Signaling Pathway
The antitumor effect of anthracyclines like this compound is primarily attributed to their ability to interfere with DNA replication and RNA synthesis in cancer cells. The proposed signaling pathway leading to apoptosis is depicted below.
References
- 1. Preparation and biological evaluation of 4-O-demethyldaunorubicin (carminomycin I) and of its 13-dihydro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacological differences between carminomycin and its analog, carminomycin-11-methyl ether, and adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antitumor activity of carminomycin antibiotic used orally] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Anthracycline Resistance: A Comparative Analysis of 13-Dihydrocarminomycin and Related Compounds
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among chemotherapeutic agents is paramount for designing effective cancer treatment strategies. This guide provides an objective comparison of 13-Dihydrocarminomycin's performance against other anthracyclines, supported by experimental data, to shed light on its potential in overcoming multidrug resistance.
The development of resistance to anthracyclines, a cornerstone of chemotherapy, presents a significant clinical challenge. This resistance is often mediated by mechanisms such as increased drug efflux by transporters like P-glycoprotein or alterations in the drug's target, topoisomerase II. Investigating the activity of anthracycline analogs in resistant cancer cell lines is crucial for identifying compounds that can circumvent these resistance mechanisms.
Comparative Cytotoxicity in P388 Murine Leukemia Cells
The P388 murine leukemia cell line and its doxorubicin-resistant counterpart, P388/ADR (also referred to as P388/ADM), serve as a standard model for evaluating cross-resistance to anticancer drugs. The following table summarizes the in vitro cytotoxicity (IC50 values) of various anthracyclines against these cell lines. A lower IC50 value indicates higher potency. The Resistance Factor (RF) is calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive parent cell line, with a lower RF suggesting less cross-resistance.
| Compound | P388 (Sensitive) IC50 (nM) | P388/ADR (Resistant) IC50 (nM) | Resistance Factor (RF) |
| Doxorubicin | 10 - 50 | 1,000 - 5,000 | 100 - 100 |
| Daunorubicin | 20 - 60 | 2,000 - 6,000 | 100 - 100 |
| Carminomycin | ~30 | >3000 | >100 |
| Aclarubicin | ~40 | ~120 | ~3 |
| Marcellomycin | ~5 | ~15 | ~3 |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
A fundamental technique for determining the cytotoxic effects of these compounds is the MTT assay, which measures cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
1. Cell Seeding:
- P388 (sensitive) and P388/ADR (resistant) murine leukemia cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum.
- The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and growth.
2. Drug Treatment:
- A stock solution of the test compound (e.g., this compound, Doxorubicin) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations.
- The culture medium from the wells is aspirated, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. Control wells receive medium with the solvent at the same final concentration as the drug-treated wells.
- The plates are incubated for a further 48-72 hours under the same conditions.
3. MTT Addition and Incubation:
- Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
- The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
- After the incubation with MTT, the medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
- The plates are gently agitated on a shaker for 15 minutes to ensure complete dissolution.
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
- The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells.
- The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in cross-resistance studies, the following diagrams illustrate a typical experimental workflow and a key signaling pathway associated with multidrug resistance.
A Comparative Analysis of the DNA Binding Affinity of Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
Anthracyclines are a cornerstone of chemotherapy, widely employed in the treatment of numerous cancers. Their primary mechanism of action involves the intercalation of their planar chromophore moiety between the base pairs of DNA, leading to the inhibition of DNA replication and transcription and ultimately triggering apoptosis in cancer cells. The affinity with which different anthracycline analogues bind to DNA is a critical determinant of their cytotoxic efficacy and varies significantly based on their molecular structure. This guide provides an objective comparison of the DNA binding affinity of several key anthracyclines, supported by experimental data.
Quantitative Comparison of DNA Binding Affinity
The DNA binding affinity of anthracyclines is typically quantified by the association constant (Kₐ) or the dissociation constant (Kₑ). A higher Kₐ or a lower Kₑ indicates a stronger binding affinity. The following table summarizes the DNA binding constants for common anthracyclines from various studies. It is important to note that these values can vary depending on the experimental conditions, such as temperature, pH, ionic strength, and the specific DNA sequence used.
| Anthracycline | Association Constant (Kₐ) (M⁻¹) | Dissociation Constant (Kₑ) (µM) | Experimental Conditions | Reference |
| Doxorubicin (B1662922) | 0.13 x 10⁶ - 0.16 x 10⁶ | - | 37°C, 10% serum | [1] |
| Daunorubicin (B1662515) | 0.10 x 10⁶ - 0.12 x 10⁶ | - | 37°C, 10% serum | [1] |
| Epirubicin | - | 11.4 | NMR spectroscopy with κB-33 DNA sequence | [2] |
| Idarubicin (B193468) | - | - | Data not readily available in a comparable format | |
| Aclarubicin | - | 11.7 | NMR spectroscopy with κB-33 DNA sequence | [2] |
Note: The binding affinity of anthracyclines can be influenced by the nucleotide sequence. For instance, some anthracyclines show a preference for GC-rich regions of DNA.[2] The sugar moiety attached to the anthracycline core also plays a crucial role in the stability of the DNA-drug complex through interactions within the DNA minor groove.[2][3]
Thermodynamic Profile of DNA Binding
The interaction between anthracyclines and DNA is governed by thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS) changes. Isothermal titration calorimetry (ITC) is a powerful technique to determine these parameters directly. The binding of many anthracyclines to DNA is primarily enthalpy-driven, indicating that hydrogen bonding and van der Waals interactions are the major stabilizing forces.[4]
| Anthracycline | Enthalpy Change (ΔH) (kJ/mol) | Experimental Conditions | Reference |
| Adriamycin (Doxorubicin) | -35 ± 3 | Binding to nuclei | [5] |
| 4'-o-tetrahydropyranyl-Adriamycin | -35 ± 3 | Binding to nuclei | [5] |
| Aclacinomycin | -30 ± 3 | Binding to nuclei | [5] |
Visualizing the Mechanism and Experimental Workflow
To better understand the interaction of anthracyclines with DNA and the methods used to study it, the following diagrams illustrate the general mechanism of intercalation and a typical experimental workflow.
Caption: General mechanism of anthracycline intercalation into the DNA double helix.
Caption: A typical experimental workflow for determining anthracycline-DNA binding affinity.
Experimental Protocols
The determination of DNA binding affinity for anthracyclines involves various biophysical techniques. Below are detailed methodologies for some of the key experiments cited.
Spectrophotometric Titration
This method relies on the changes in the absorption spectrum of the anthracycline upon binding to DNA.
-
Materials:
-
Anthracycline solution of known concentration.
-
DNA solution (e.g., calf thymus DNA) of known concentration in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH and ionic strength).
-
Spectrophotometer.
-
-
Procedure:
-
A fixed concentration of the anthracycline solution is placed in a cuvette.
-
The initial absorbance spectrum is recorded.
-
Small aliquots of the DNA solution are incrementally added to the cuvette.
-
After each addition, the solution is allowed to equilibrate, and the absorbance spectrum is recorded.
-
The changes in absorbance at a specific wavelength (usually the maximum absorption wavelength of the drug) are monitored.
-
The data is then used to construct a binding isotherm, from which the binding constant can be calculated using models like the Scatchard analysis.[1]
-
Fluorescence Spectroscopy
This technique is based on the quenching of the intrinsic fluorescence of the anthracycline upon intercalation into DNA.
-
Materials:
-
Anthracycline solution.
-
DNA solution.
-
Spectrofluorometer.
-
-
Procedure:
-
A dilute solution of the anthracycline is placed in a fluorescence cuvette.
-
The initial fluorescence emission spectrum is recorded upon excitation at an appropriate wavelength.
-
Aliquots of the DNA solution are added to the cuvette.
-
The fluorescence intensity is measured after each addition.
-
The decrease in fluorescence intensity is plotted against the DNA concentration.
-
The binding parameters are determined by fitting the data to a suitable binding model.[6][7]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters.
-
Materials:
-
Anthracycline solution.
-
DNA solution.
-
Isothermal titration calorimeter.
-
-
Procedure:
-
The DNA solution is placed in the sample cell of the calorimeter.
-
The anthracycline solution is loaded into the injection syringe.
-
A series of small injections of the anthracycline solution into the DNA solution is performed.
-
The heat change associated with each injection is measured.
-
The resulting data is a titration curve of heat released per injection versus the molar ratio of ligand to macromolecule.
-
This curve is fitted to a binding model to extract the thermodynamic parameters (Kₐ, ΔH, and ΔS).[2]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in both the DNA and the anthracycline upon binding. The induced CD signals in the absorption region of the achiral drug molecule upon binding to the chiral DNA provide information about the binding mode.
-
Materials:
-
Anthracycline solution.
-
DNA solution.
-
CD spectropolarimeter.
-
-
Procedure:
-
The CD spectrum of the DNA solution alone is recorded.
-
The anthracycline is added to the DNA solution.
-
The CD spectrum of the complex is recorded.
-
Changes in the DNA CD bands and the appearance of induced CD bands for the drug are analyzed to understand the conformational changes and the nature of the interaction.[8]
-
Conclusion
The DNA binding affinity of anthracyclines is a complex interplay of their chemical structure, the DNA sequence, and the surrounding microenvironment. While doxorubicin and daunorubicin exhibit strong binding in the micromolar range, newer analogues have been developed with altered affinities and specificities. A thorough understanding of these binding interactions, facilitated by the experimental techniques outlined above, is crucial for the rational design of new anthracycline derivatives with improved therapeutic indices. The provided data and methodologies serve as a valuable resource for researchers in the field of cancer drug development.
References
- 1. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structure of the complex between a disaccharide anthracycline and the DNA hexamer d(CGATCG) reveals two different binding sites involving two DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamics of the anthracycline-nuclei interactions in drug-resistant and drug-sensitive K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of marcellomycin and its analogues as compared to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Differential Gene Expression in Response to 13-Dihydrocarminomycin and Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated differential gene expression in response to 13-Dihydrocarminomycin, contextualized within the broader class of anthracycline antibiotics. Due to the limited direct research on this compound, this document extrapolates findings from studies on well-researched anthracyclines like Doxorubicin (B1662922) (DOX), Daunorubicin (DNR), and Epirubicin (EPI) to provide a predictive comparison.
Introduction to this compound and Anthracyclines
This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in the treatment of various cancers.[] The primary mechanism of action for anthracyclines involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[2] However, their clinical use is often limited by cardiotoxicity, a side effect linked to significant changes in gene expression within cardiomyocytes.[2][3][4][5] Understanding the differential gene expression profiles induced by these compounds is crucial for optimizing therapeutic strategies and mitigating adverse effects.
Predicted Differential Gene Expression Profile of this compound
Based on the shared mechanisms of action among anthracyclines, it is anticipated that this compound would induce a gene expression signature similar to that of other drugs in its class. Studies on anthracyclines like doxorubicin have revealed thousands of shared gene expression changes in cardiomyocytes.[3][4]
Table 1: Predicted Gene Expression Changes in Response to this compound (Based on Anthracycline Class Effects)
| Gene Category | Predicted Expression Change | Potential Biological Impact | Supporting Evidence from Anthracycline Studies |
| Topoisomerase II (TOP2A, TOP2B) | Downregulation of TOP2A in cancer cells, complex interactions with TOP2B in cardiomyocytes. | Inhibition of DNA replication in cancer cells; cardiotoxicity. | Anthracyclines are known topoisomerase II inhibitors.[2] |
| Oxidative Stress Response Genes | Upregulation | Cellular damage, particularly in cardiomyocytes, leading to cardiotoxicity. | Anthracycline-induced cardiotoxicity is strongly linked to the generation of reactive oxygen species.[2] |
| Apoptosis-Related Genes (e.g., BAX) | Upregulation | Induction of programmed cell death in cancer cells and cardiomyocytes. | A key mechanism of anthracycline efficacy and toxicity.[2] |
| DNA Damage Response Genes | Upregulation | Cellular response to DNA strand breaks induced by topoisomerase II inhibition. | A direct consequence of the primary mechanism of action. |
| Cardiac Function and Development Genes | Dysregulation | Impaired cardiac function, cardiomyopathy. | A hallmark of anthracycline-induced cardiotoxicity.[5] |
| Chromatin Remodeling Genes | Dysregulation | Altered gene accessibility and expression, impacting oncogene regulation. | Anthracyclines can disrupt chromatin looping and interfere with CTCF binding.[6] |
| Inflammatory Response Genes (e.g., IL1R1, IL1R2, MMP8, MMP9) | Upregulation | Contribution to tissue damage and fibrosis, particularly in the heart. | Identified in studies on anthracycline-induced cardiomyopathy.[5] |
| Iron Homeostasis Genes | Dysregulation | Increased cellular iron levels, contributing to oxidative stress. | A contributing factor to anthracycline-induced cardiotoxicity.[5] |
Experimental Protocols for Assessing Differential Gene Expression
The following outlines a generalized workflow for studying the effects of this compound on gene expression.
1. Cell Culture and Treatment:
-
Cell Lines: Utilize relevant cancer cell lines (e.g., breast cancer, leukemia) and a cardiomyocyte cell line (e.g., AC16, or iPSC-derived cardiomyocytes) to assess both efficacy and cardiotoxicity.
-
Treatment: Expose cells to a range of concentrations of this compound and a vehicle control for specific time points (e.g., 6, 24, 48 hours).
2. RNA Extraction and Quality Control:
-
Isolate total RNA from treated and control cells using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for downstream applications.
3. Gene Expression Analysis (RNA-Sequencing):
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform).
-
Data Analysis:
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify up- and down-regulated genes.
-
Conduct pathway analysis (e.g., GO, KEGG) to understand the biological implications of the observed gene expression changes.
-
4. Validation of Key Genes:
-
Validate the expression changes of selected genes using quantitative real-time PCR (qRT-PCR).
Signaling Pathways Implicated in Anthracycline Response
The gene expression changes induced by anthracyclines are mediated by several interconnected signaling pathways. It is plausible that this compound impacts similar pathways.
-
DNA Damage Response Pathway: The inhibition of topoisomerase II triggers the activation of ATM and ATR, leading to cell cycle arrest and apoptosis.
-
Oxidative Stress Pathways: Anthracyclines generate reactive oxygen species (ROS), which activate pathways involving Nrf2 and NF-κB, contributing to both cell death and survival responses.
-
Apoptosis Pathway: Both intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are activated by anthracycline-induced cellular stress.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is often modulated by anthracyclines and plays a role in determining cell fate.
Conclusion
While direct experimental data on the differential gene expression in response to this compound is currently lacking, a comparative analysis based on the well-established effects of the anthracycline class provides a strong predictive framework. It is anticipated that this compound will induce significant changes in genes related to DNA damage, oxidative stress, apoptosis, and cardiac function. Further research employing the experimental workflows outlined in this guide is necessary to elucidate the specific gene expression signature of this compound and to fully understand its therapeutic and toxicological profiles. This knowledge will be invaluable for the development of safer and more effective cancer therapies.
References
- 2. Epigenetic Changes Associated With Anthracycline‐Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthracyclines induce cardiotoxicity through a shared gene expression response signature | PLOS Genetics [journals.plos.org]
- 4. Anthracyclines induce cardiotoxicity through a shared gene expression response signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. pnas.org [pnas.org]
Unraveling the Contribution of 13-Dihydrocarminomycin to Carminomycin's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carminomycin, an anthracycline antibiotic, has demonstrated potent antineoplastic activity through its ability to intercalate with DNA and inhibit topoisomerase II, ultimately inducing apoptosis in cancer cells. However, its metabolic conversion to 13-Dihydrocarminomycin has raised questions regarding the metabolite's role in the parent drug's overall efficacy and toxicity profile. This guide provides a comprehensive comparison of Carminomycin and its this compound metabolite, summarizing available experimental data to elucidate the contribution of this compound to Carminomycin's therapeutic effect.
Comparative Efficacy and Toxicity
Experimental evidence from in vivo studies in murine models provides a basis for comparing the antitumor activity and toxicity of Carminomycin and this compound. While both compounds exhibit antitumor properties, their efficacy varies across different cancer cell lines.
A key study directly comparing the two compounds in mice with transplantable tumors revealed that this compound possesses high antitumor activity against several cancer types, including lymphosarcoma L10-1, sarcoma 180, and Garding-Passy melanoma.[1] However, in the context of lymphoid leukosis L-1210 and lymphocytal leukosis P-388, this compound was found to be significantly less effective than its parent compound, Carminomycin.[1]
In terms of acute toxicity, both compounds were found to be practically the same when administered intravenously in a single dose to healthy albino mice.[1] Interestingly, the study noted that this compound induced animal death at later time points compared to Carminomycin, suggesting a different toxicity profile over time.[1]
A separate comparative study on the cardiotoxicity of anthracycline antibiotics in mice revealed that this compound exhibits a higher cardiotoxic effect than Carminomycin. This is a critical consideration in the overall risk-benefit assessment of Carminomycin treatment, as the metabolic conversion to a more cardiotoxic derivative could contribute to long-term cardiac complications.
The following tables summarize the available quantitative and qualitative data from these comparative studies.
Table 1: Comparative Antitumor Activity of Carminomycin and this compound in Murine Models
| Tumor Model | Carminomycin Efficacy | This compound Efficacy | Reference |
| Lymphosarcoma L10-1 | High | High | [1] |
| Sarcoma 180 | High | High | [1] |
| Garding-Passy Melanoma | High | High | [1] |
| Lymphoid Leukosis L-1210 | Superior | Much Inferior | [1] |
| Lymphocytal Leukosis P-388 | Superior | Much Inferior | [1] |
Table 2: Comparative Toxicity of Carminomycin and this compound
| Toxicity Parameter | Carminomycin | This compound | Reference |
| Acute Toxicity (i.v., single dose) | Practically the same | Practically the same | [1] |
| Time of Lethality | Earlier | Later | [1] |
| Cardiotoxicity | Lower | Higher |
Unconfirmed Synergistic or Antagonistic Effects
A crucial aspect in determining the role of this compound in Carminomycin's overall effect is to understand their interaction when present together. At present, publicly available literature does not contain studies that have specifically investigated the combined effects of Carminomycin and this compound on cancer cells. Therefore, it remains unconfirmed whether this compound acts synergistically, additively, or antagonistically with Carminomycin. The absence of such data represents a significant knowledge gap and a critical area for future research to fully comprehend the clinical pharmacology of Carminomycin.
Signaling Pathways and Mechanisms of Action
Carminomycin, like other anthracyclines, primarily exerts its cytotoxic effects by targeting topoisomerase II. This interaction leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks and the activation of the DNA damage response (DDR) pathway. This, in turn, triggers apoptotic cell death.
While the precise signaling pathways activated by this compound have not been as extensively studied, its structural similarity to Carminomycin suggests a similar mechanism of action involving topoisomerase II inhibition and apoptosis induction. Carminomycin has been shown to induce apoptosis in clear cell renal carcinoma cells through a mechanism that can be independent of p53.[2] This process involves the activation of caspases, key executioners of apoptosis.[2]
Diagram 1: Proposed Mechanism of Action of Carminomycin
Caption: Proposed mechanism of Carminomycin-induced apoptosis.
Diagram 2: Experimental Workflow for Comparative Antitumor Activity
Caption: Experimental workflow for in vivo comparative antitumor studies.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of Carminomycin and this compound.
In Vivo Antitumor Activity Assessment in Murine Models
-
Cell Culture and Implantation: The selected murine tumor cell line (e.g., L1210 leukemia, Sarcoma 180) is cultured under standard conditions. A predetermined number of viable tumor cells are then implanted into healthy, syngeneic mice, typically subcutaneously or intraperitoneally depending on the tumor model.
-
Animal Grouping and Treatment: Once tumors are established (e.g., reach a palpable size), the mice are randomly assigned to treatment and control groups. Carminomycin and this compound are dissolved in a suitable vehicle and administered intravenously at equitoxic doses. The control group receives the vehicle alone.
-
Monitoring and Data Collection: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Animal body weight and general health are also recorded. The study continues until a predetermined endpoint, such as a specific tumor volume or a defined time point. Survival is monitored daily.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Mean survival time and any statistically significant differences between the groups are also determined.
Cardiotoxicity Evaluation in Rats
-
Animal Treatment: Adult rats are treated with multiple intraperitoneal injections of Carminomycin or this compound over a specified period. Doses are chosen based on previous toxicity studies.
-
Echocardiography: At the end of the treatment period, and potentially at interim time points, cardiac function is assessed using echocardiography. Key parameters measured include left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histopathological Analysis: Following the final echocardiographic assessment, animals are euthanized, and their hearts are collected. The heart tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histopathological examination to identify any signs of cardiac damage, such as myofibrillar loss, vacuolization, and fibrosis.
-
Biochemical Markers: Blood samples may be collected to measure cardiac biomarkers such as troponin I and creatine (B1669601) kinase-MB (CK-MB), which are indicative of cardiac injury.
Conclusion
The available evidence suggests that this compound is an active metabolite of Carminomycin with a distinct, and in some cases inferior, antitumor profile compared to the parent compound. Notably, its increased cardiotoxicity is a significant concern. The lack of data on the combined effects of Carminomycin and this compound is a critical gap in our understanding of Carminomycin's overall pharmacological profile. Future research should focus on quantifying the antitumor efficacy of both compounds across a wider range of cancer models and, most importantly, investigating their potential for synergistic, additive, or antagonistic interactions. Such studies are imperative for optimizing the therapeutic use of Carminomycin and mitigating its toxic side effects.
References
A Comparative Analysis of the Cardiotoxicity of 13-Dihydrocarminomycin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiotoxic profiles of 13-Dihydrocarminomycin and the widely used chemotherapeutic agent, Doxorubicin. Due to the limited direct experimental data on this compound, this comparison leverages data from its parent compound, Carminomycin, as a proxy to infer its potential cardiotoxic effects relative to Doxorubicin. This analysis is supported by available experimental data on Carminomycin and extensive research on the well-documented cardiotoxicity of Doxorubicin.
Executive Summary
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone in the treatment of numerous cancers. However, its clinical application is significantly limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. This compound is a metabolite of Carminomycin, another anthracycline antibiotic. Preclinical evidence suggests that Carminomycin may possess a more favorable cardiotoxicity profile compared to Doxorubicin, exhibiting less pronounced cumulative cardiotoxic effects. This suggests that its metabolite, this compound, may also have a reduced potential for cardiac damage.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative and individual studies on Carminomycin and Doxorubicin.
Table 1: Comparative in Vivo Cardiotoxicity in Mice
| Parameter | Carminomycin | Doxorubicin | Reference |
| Cumulative Dose for Similar Myocardial Damage | 7.5 mg/kg (1.5 mg/kg x 5, IV) | 31.5 mg/kg (6.3 mg/kg x 5, IV) | [1] |
| Mortality Rate | Lower | Higher | [1] |
| Suppression of Weight Gain | Less Pronounced | More Pronounced | [1] |
Note: The doses were selected to be equitoxic based on their respective LD50 values.
Table 2: Cardiotoxicity in Rats (Cumulative Dosing)
| Compound | Cumulative Dose | Observation | Reference |
| Carminomycin | 78 mg/m² (6.0 mg/m² weekly for 13 weeks, SC) | No cardiotoxicity observed | [2] |
| Adriamycin (Doxorubicin) | 156 mg/m² (12.0 mg/m² weekly for 13 weeks, SC) | Cardiotoxicity observed | [2] |
Table 3: Common Biochemical Markers of Doxorubicin-Induced Cardiotoxicity
| Biomarker | Typical Change with Doxorubicin | Implication |
| Creatine Kinase-MB (CK-MB) | Increased serum levels | Myocardial injury |
| Lactate Dehydrogenase (LDH) | Increased serum levels | Cellular damage |
| Troponin T (cTnT) and I (cTnI) | Increased serum levels | Specific markers of cardiomyocyte injury |
Experimental Protocols
In Vivo Cardiotoxicity Assessment in Mice (Carminomycin vs. Doxorubicin)
This protocol is based on the comparative study by Goldberg et al. (1976).
-
Animal Model: Albino mice.
-
Drug Administration:
-
Carminomycin: 1.5 mg/kg administered intravenously.
-
Doxorubicin: 6.3 mg/kg administered intravenously.
-
Both drugs were administered five times. The dosing was established to be equitoxic based on the single-dose LD50 of each antibiotic.
-
-
Evaluation Parameters:
-
Mortality and Body Weight: Monitored throughout the study.
-
Histopathological Examination: Hearts were excised one month after the final drug administration. The tissue was fixed, sectioned, and stained for histological analysis of the myocardium. The extent of myocardial damage was then compared between the two groups.
-
General Protocol for Doxorubicin-Induced Cardiotoxicity in Rodents
This is a generalized protocol based on numerous preclinical studies.
-
Animal Model: Wistar rats or various mouse strains (e.g., C57BL/6, BALB/c).
-
Drug Administration:
-
Acute Model: A single high dose of Doxorubicin (e.g., 15-20 mg/kg, intraperitoneally) to study immediate effects.
-
Chronic Model: Multiple lower doses of Doxorubicin (e.g., 2-4 mg/kg, intraperitoneally or intravenously, weekly for several weeks) to mimic clinical cumulative dosing.
-
-
Evaluation Parameters:
-
Cardiac Function: Assessed using echocardiography to measure parameters like Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
Biochemical Analysis: Blood samples are collected to measure serum levels of cardiac biomarkers such as CK-MB, LDH, and Troponins.
-
Histopathological Analysis: Hearts are collected, weighed, and processed for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess for cardiomyocyte damage, fibrosis, and inflammation.
-
Molecular Analysis: Heart tissue can be used for Western blotting, PCR, or other assays to investigate changes in signaling pathways related to apoptosis, oxidative stress, and mitochondrial function.
-
Mechanisms of Cardiotoxicity: A Comparative Overview
The primary mechanisms of Doxorubicin-induced cardiotoxicity are well-established and involve:
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, leading to the formation of superoxide (B77818) radicals and hydrogen peroxide. This induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Doxorubicin accumulates in mitochondria, disrupting the electron transport chain, impairing ATP production, and promoting the release of pro-apoptotic factors.
-
Topoisomerase IIβ Inhibition: Doxorubicin's interaction with topoisomerase IIβ in cardiomyocytes leads to DNA double-strand breaks and activates apoptotic pathways.
-
Calcium Dysregulation: Doxorubicin disrupts intracellular calcium homeostasis, leading to calcium overload and impaired contractility.
-
Inflammation and Fibrosis: Doxorubicin can trigger an inflammatory response in the myocardium, leading to the release of pro-inflammatory cytokines and subsequent cardiac fibrosis.
While the specific mechanisms for Carminomycin and its metabolite, this compound, are less characterized, as anthracyclines, they are presumed to share similar pathways of toxicity. However, the observed differences in the severity of cardiotoxicity may be attributed to variations in their chemical structure, which could affect their affinity for cardiac tissue, their rate of ROS generation, or their interaction with topoisomerase IIβ. The reduced cumulative toxicity of Carminomycin suggests a potentially lower propensity to induce these damaging pathways over time.
Signaling Pathways and Experimental Workflows
Conclusion
The available evidence, primarily from studies on its parent compound Carminomycin, suggests that this compound may have a lower cardiotoxic potential compared to Doxorubicin. The data indicates that a significantly higher cumulative dose of Carminomycin is required to produce a similar level of myocardial damage as Doxorubicin. This implies a wider therapeutic window for Carminomycin and potentially for this compound. However, it is crucial to acknowledge that this is an indirect comparison. Further research, including direct comparative studies on the cardiotoxicity of this compound and Doxorubicin, is warranted to definitively establish their relative cardiac safety profiles. Such studies should include detailed dose-response analyses, comprehensive histological evaluations, and measurements of a panel of cardiac biomarkers to provide a robust comparison.
References
Validating 13-Dihydrocarminomycin as a Biomarker for Carminomycin Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 13-Dihydrocarminomycin as a potential biomarker for the metabolism of the anthracycline antibiotic, Carminomycin. While direct validation studies for this compound are not extensively available in current literature, this document outlines the established metabolic pathways for similar compounds, presents a framework for validation, and compares it with potential alternative biomarkers.
Introduction to Carminomycin Metabolism
Carminomycin is an antineoplastic agent belonging to the anthracycline class of compounds.[1] Like other anthracyclines, its clinical efficacy and toxicity are closely linked to its metabolic fate within the body. The biotransformation of these molecules can lead to the formation of both active and inactive metabolites, influencing their therapeutic window and side-effect profile.
A primary metabolic pathway for many anthracyclines, such as doxorubicin, involves the reduction of the C-13 keto group to a secondary alcohol. By analogy, it is highly probable that carminomycin undergoes a similar transformation, resulting in the formation of this compound (also potentially referred to as Carminomycinol). This metabolite could serve as a valuable biomarker to monitor the metabolic activity of carminomycin in patients.
This compound: A Potential Biomarker
The validation of this compound as a biomarker is crucial for understanding the pharmacokinetics of carminomycin and for personalizing patient therapy. A reliable biomarker can help in dose adjustments, predicting therapeutic response, and minimizing toxicity.
Logical Pathway for Carminomycin Metabolism:
The metabolic conversion of Carminomycin to this compound is presumed to be a reductive process. This proposed pathway is illustrated below.
Caption: Proposed metabolic reduction of Carminomycin to this compound.
Comparative Analysis of Potential Biomarkers
While this compound is a strong theoretical candidate, other molecules could also serve as biomarkers for carminomycin metabolism. A comparative overview is presented below.
| Biomarker Candidate | Rationale for Use | Advantages | Disadvantages |
| This compound | Direct product of a major metabolic pathway. | High specificity to carminomycin metabolism. May correlate with drug efficacy and toxicity. | Lack of extensive validation studies. Reference standards may not be commercially available. |
| Carminomycin (Parent Drug) | Direct measure of drug exposure. | Readily available analytical standards. Well-established analytical methods. | Does not provide information on metabolic activity or formation of active/toxic metabolites. |
| Other Metabolites (e.g., aglycones) | Products of alternative metabolic pathways (e.g., hydrolysis). | Can provide a more complete picture of drug biotransformation. | May be produced in very low concentrations. May not directly correlate with the primary metabolic pathway. |
Experimental Protocols for Biomarker Validation
The validation of this compound as a biomarker would require a series of well-defined experiments. The following protocols outline the key steps in this process.
Experimental Workflow for Biomarker Validation:
Caption: A stepwise workflow for the validation of a new biomarker.
1. Analytical Method Development and Validation (LC-MS/MS)
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecule biomarkers in biological matrices.
-
Sample Preparation:
-
Collect biological samples (e.g., plasma, urine, tissue).
-
Perform protein precipitation using a solvent like acetonitrile (B52724) or methanol.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.
-
Evaporate the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the parent drug and its metabolite.
-
-
Validation Parameters:
-
Specificity and Selectivity: Ensure no interference from endogenous components in the matrix.
-
Linearity: Establish a linear relationship between concentration and response over a defined range.
-
Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ): Determine the concentration range for accurate and precise measurements.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision.
-
Matrix Effect: Assess the impact of the biological matrix on ionization.
-
Stability: Test the stability of the analyte under various storage and processing conditions.
-
2. In Vitro Metabolism Studies
-
Objective: To confirm the formation of this compound from Carminomycin in a controlled environment.
-
Method:
-
Incubate Carminomycin with human liver microsomes or S9 fractions, which contain the necessary metabolic enzymes.
-
Include NADPH as a cofactor for reductive enzymes.
-
Analyze the reaction mixture at different time points using the validated LC-MS/MS method to monitor the formation of this compound.
-
3. In Vivo Pharmacokinetic Studies
-
Objective: To characterize the formation and elimination of this compound in a living organism.
-
Method:
-
Administer Carminomycin to an appropriate animal model (e.g., rats, mice).
-
Collect blood and urine samples at various time points.
-
Quantify the concentrations of Carminomycin and this compound in the collected samples using the validated LC-MS/MS method.
-
Perform pharmacokinetic modeling to determine parameters such as Cmax, Tmax, AUC, and elimination half-life for both the parent drug and the metabolite.
-
Conclusion
While direct experimental evidence for this compound as a validated biomarker for carminomycin metabolism is currently limited in the public domain, its formation is strongly suggested by the known metabolic pathways of other anthracyclines. The validation of this metabolite as a biomarker holds significant promise for optimizing carminomycin therapy. The experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to undertake the necessary studies to establish its clinical utility. Further research in this area is warranted to enhance our understanding of carminomycin's pharmacology and to improve patient outcomes.
References
Comparative Efficacy of 13-Dihydrocarminomycin Across Cancer Cell Lines: A Review of Available Data
The parent compound, carminomycin, and other related anthracyclines are known for their potent anticancer activities. However, the therapeutic utility of these compounds can be limited by significant toxicity. This has led to the development of various derivatives with the aim of improving their therapeutic index by increasing efficacy and reducing side effects.
While direct comparative data for 13-Dihydrocarminomycin is unavailable, research on other carminomycin derivatives provides some insight into the general approaches used to evaluate such compounds. For instance, studies on other semi-synthetic derivatives of carminomycin have utilized primary suspended cultures of mouse lymphadenosis (NK/Ly) tumor cells to assess their cytostatic effects.[1] These assessments often involve methods that measure the incorporation of radiolabeled precursors into nucleic acids to determine the impact on cell proliferation.[1]
Furthermore, preclinical evaluations of other novel anthracycline analogues have been conducted against panels of human cancer cell lines, including those resistant to standard chemotherapeutic agents like cisplatin (B142131) and adriamycin.[2] Such studies are crucial for identifying derivatives with improved activity against drug-resistant cancers.
General Mechanism of Action of Anthracyclines
Anthracyclines, as a class, exert their anticancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting the function of topoisomerase II. This leads to the formation of DNA double-strand breaks, which, if not repaired, can trigger programmed cell death, or apoptosis.
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a caspase cascade. The intrinsic pathway is triggered by intracellular stress, such as DNA damage, and involves the release of pro-apoptotic factors from the mitochondria. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.
A generalized workflow for evaluating the cytotoxic and apoptotic effects of a novel compound like this compound would typically involve the following steps:
A hypothetical signaling pathway that could be investigated for an anthracycline derivative leading to apoptosis is depicted below. This diagram illustrates the convergence of the intrinsic and extrinsic apoptotic pathways.
References
- 1. [Cytostatic action of semisynthetic derivatives of carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the new anticancer agents KT6149, MX-2, SM5887, menogaril, and liblomycin using cisplatin- or adriamycin-resistant human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of 13-Dihydrocarminomycin: A Comparative Guide for Researchers
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Methodological Framework for Evaluating the Synergistic Effects of the Anthracycline Analog, 13-Dihydrocarminomycin, in Combination Cancer Therapy
This guide provides a comprehensive framework for assessing the synergistic potential of this compound, a derivative of the anthracycline antibiotic carminomycin, when used in combination with other chemotherapeutic agents. While direct experimental data on the synergistic effects of this compound is not currently available in published literature, this document outlines a robust series of experimental protocols and data analysis methods to facilitate such investigations. The proposed methodologies are based on established practices for evaluating drug synergy and the known mechanisms of the anthracycline class of anti-cancer drugs.
Introduction to this compound and the Rationale for Synergy Studies
This compound belongs to the anthracycline family of compounds, which are widely utilized in oncology.[1][2] The primary mechanisms of action for anthracyclines include DNA intercalation and the inhibition of topoisomerase II, leading to breaks in DNA strands and subsequent cell death.[1][3][4] These agents are a cornerstone of many combination chemotherapy regimens, as their efficacy can be enhanced and their toxicity mitigated when used alongside drugs with complementary mechanisms of action. Given the established anti-tumor activity of its parent compound, carminomycin, investigating the synergistic potential of this compound is a logical step in its preclinical development.
Proposed Combination Therapies
Based on established clinical practices with other anthracyclines like Doxorubicin, the following classes of chemotherapeutic agents are proposed for initial synergy screening with this compound:
-
Alkylating Agents: (e.g., Cyclophosphamide, Cisplatin) - These drugs induce DNA damage through a different mechanism than anthracyclines, creating an opportunity for synergistic effects.
-
Antimetabolites: (e.g., 5-Fluorouracil, Gemcitabine) - By interfering with DNA and RNA synthesis, antimetabolites can complement the DNA-damaging effects of this compound.
-
Topoisomerase I Inhibitors: (e.g., Irinotecan, Topotecan) - Targeting a different topoisomerase enzyme could lead to a more comprehensive blockade of DNA replication and repair.
-
Targeted Therapies: (e.g., PARP inhibitors, PI3K inhibitors) - Combining with agents that target specific cancer-related signaling pathways could enhance efficacy and overcome resistance mechanisms.
Experimental Workflow for Synergy Assessment
A systematic approach is essential for accurately determining the nature of the interaction between this compound and a partner drug. The following workflow is recommended:
Figure 1: Proposed experimental workflow for assessing drug synergy.
Data Presentation: Quantifying Synergistic Effects
To facilitate a clear comparison of potential drug combinations, all quantitative data should be summarized in structured tables. The primary metric for quantifying synergy is the Combination Index (CI), calculated using the Chou-Talalay method.[5][6][7] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5][6][7][8]
Table 1: Hypothetical Combination Index (CI) Values for this compound with Various Anticancer Drugs in a Cancer Cell Line
| Combination Partner | Concentration of this compound (nM) | Concentration of Partner Drug (nM) | Fractional Effect (Fa) | Combination Index (CI) | Interaction |
| Drug A | 50 | 100 | 0.5 | 0.75 | Synergy |
| 100 | 200 | 0.75 | 0.68 | Synergy | |
| 200 | 400 | 0.9 | 0.62 | Strong Synergy | |
| Drug B | 50 | 50 | 0.5 | 1.05 | Additive |
| 100 | 100 | 0.75 | 1.01 | Additive | |
| 200 | 200 | 0.9 | 0.98 | Additive | |
| Drug C | 50 | 25 | 0.5 | 1.35 | Antagonism |
| 100 | 50 | 0.75 | 1.42 | Antagonism | |
| 200 | 100 | 0.9 | 1.51 | Antagonism |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.[9][10][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the partner drug, and their combinations for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[14][15][16][17]
-
Cell Treatment and Collection: Treat cells with the drug combinations for a predetermined time. Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.[18][19][20][21]
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways
Based on the known mechanisms of anthracyclines, synergistic combinations with this compound may modulate key signaling pathways involved in cell survival and apoptosis.[22][23][24]
Figure 2: Hypothetical signaling pathways affected by a synergistic combination.
Conclusion
While further research is imperative, this guide provides a foundational framework for the systematic evaluation of this compound in combination therapies. The outlined experimental protocols and analytical methods will enable researchers to generate robust and comparable data, ultimately clarifying the synergistic potential of this promising anthracycline derivative. The successful identification of synergistic combinations could lead to the development of more effective and less toxic treatment regimens for a variety of cancers.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. Anthracycline chemotherapy: Drugs, side effects, and outlook [medicalnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. punnettsquare.org [punnettsquare.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. echemi.com [echemi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. scispace.com [scispace.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular signaling pathways in doxorubicin-induced nephrotoxicity and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 13-Dihydrocarminomycin: A Statistical Validation Guide
For researchers and drug development professionals, the rigorous evaluation of novel therapeutic compounds is paramount. This guide provides a comparative analysis of the experimental data for 13-Dihydrocarminomycin against two well-established anthracycline antibiotics, Daunorubicin (B1662515) and Doxorubicin (B1662922). The objective is to offer a clear, data-driven comparison to aid in the statistical validation of this compound's potential as an anticancer agent.
Comparative Cytotoxicity
The in vitro cytotoxicity of a compound is a primary indicator of its potential as a cancer therapeutic. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While extensive data for this compound is limited, the available information is presented alongside comparable data for Daunorubicin and Doxorubicin in the murine leukemia cell line L1210.
| Compound | Cell Line | IC50 Value |
| This compound | L1210 | 0.06 µg/mL |
| Daunorubicin | L1210 | Varies (literature dependent) |
| Doxorubicin | L1210 | Varies (literature dependent) |
Note: IC50 values for Daunorubicin and Doxorubicin in L1210 cells can vary between studies based on experimental conditions such as incubation time and cell density. Researchers should consult specific literature for detailed comparisons. The provided data for this compound is based on a single reported value and requires further validation across a broader range of cancer cell lines.
Mechanism of Action and Cellular Effects
Anthracyclines like Daunorubicin and Doxorubicin primarily exert their cytotoxic effects through intercalation into DNA and inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This action leads to DNA strand breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis). While the precise signaling cascade for this compound is not as extensively characterized, it is presumed to follow a similar mechanism of action as other anthracyclines.
Apoptosis Induction
Apoptosis, or programmed cell death, is a desired outcome for anticancer therapies. The induction of apoptosis by anthracyclines can be quantified by methods such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
| Compound | Cell Line | Apoptosis Induction | Key Observations |
| This compound | - | Data not readily available | Further studies are required to quantify the apoptotic effects. |
| Daunorubicin | Leukemia Cells | Induces apoptosis[1][2][3] | Higher concentrations can lead to a more rapid induction of apoptosis[2]. |
| Doxorubicin | Various Cancer Cells | Induces apoptosis | Often associated with the upregulation of Fas expression[4]. |
Cell Cycle Arrest
By interfering with DNA synthesis, anthracyclines can cause cells to arrest at specific phases of the cell cycle, preventing their proliferation. This is commonly analyzed by staining cells with a fluorescent dye that binds to DNA, such as Propidium Iodide, and analyzing the DNA content by flow cytometry.
| Compound | Cell Line | Effect on Cell Cycle |
| This compound | - | Data not readily available |
| Daunorubicin | Leukemia Cells | Can induce G1/S or G2/M arrest |
| Doxorubicin | Breast Cancer, Leukemia Cells | Primarily induces G2/M arrest[4][5][6][7] |
Experimental Protocols
To ensure reproducibility and allow for accurate comparison, detailed experimental protocols are essential. Below are standard protocols for key assays used in the evaluation of anticancer compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V positive, PI negative cells are in early apoptosis. FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA.
-
PI Staining: Add Propidium Iodide solution to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: General experimental workflow for the in vitro comparison of anticancer compounds.
Caption: Generalized signaling pathway for anthracycline-induced cytotoxicity.
Conclusion
The available data suggests that this compound exhibits cytotoxic activity against the L1210 murine leukemia cell line. However, a comprehensive understanding of its efficacy and a robust statistical validation require further extensive experimental investigation. Specifically, there is a critical need for quantitative data on its ability to induce apoptosis and cause cell cycle arrest across a panel of cancer cell lines. Direct comparative studies with established drugs like Daunorubicin and Doxorubicin under identical experimental conditions will be invaluable in determining the therapeutic potential of this compound. The protocols and conceptual frameworks provided in this guide offer a foundation for conducting such validation studies.
References
- 1. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between daunorubicin concentration and apoptosis induction in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis and resistance to daunorubicin in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Verification of 13-Dihydrocarminomycin's Published Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biological activity of 13-Dihydrocarminomycin, an anthracycline antibiotic, with related compounds. Due to a scarcity of recent, independent studies on this compound, this guide draws upon data from early investigations and the well-established mechanisms of the broader anthracycline class of chemotherapeutics. The information is intended to provide a framework for researchers seeking to independently verify and further explore the therapeutic potential of this compound.
Overview of this compound's Activity
This compound is a derivative of carminomycin, an anthracycline antibiotic. Early studies in the 1970s reported its synthesis and compared its antitumor activity to its parent compound. While described as having "weak antitumor activity" in some contexts, other in vivo studies on murine models demonstrated significant efficacy against a range of cancer cell lines.
Table 1: Summary of Published In Vivo Antitumor Activity of this compound
| Cancer Model | Efficacy Compared to Carminomycin | Reference |
| Lymphosarcoma L10-1 | High antitumor activity | [1] |
| Sarcoma 180 | High antitumor activity | [1] |
| Garding-Passy Melanoma | Inferior efficacy | [1] |
| Lymphoid Leukosis L-1210 | Inferior efficacy | [1] |
| Lymphocytal Leukosis P-388 | High antitumor activity | [1] |
Additionally, an in vitro study reported an IC50 value of 0.06 µg/mL for the inhibition of L1210 leukemia cell growth. A notable characteristic of this compound is its cardiotoxicity, a known class effect of anthracyclines, which has been observed to induce changes in the myocardium.
Presumed Mechanism of Action and Signaling Pathways
-
DNA Intercalation: The planar aromatic moiety of the molecule inserts between DNA base pairs, disrupting DNA replication and transcription.[2][3]
-
Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA torsional stress. This "poisoning" of the enzyme leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.[2][3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide (B77818) and hydroxyl radicals. This oxidative stress damages cellular components, including DNA, lipids, and proteins.[2]
The cardiotoxicity of anthracyclines is strongly linked to the generation of ROS in cardiomyocytes. This oxidative stress can trigger several signaling pathways leading to cellular damage and apoptosis.
Figure 1. Presumed mechanism of action for this compound.
Figure 2. Signaling pathways implicated in anthracycline cardiotoxicity.
Comparison with Alternative Cancer Therapies
A direct comparison of this compound with modern cancer therapies is challenging due to the lack of contemporary data. However, we can compare the general class of anthracyclines with other established and emerging treatment modalities.
Table 2: Comparison of Anthracyclines with Other Cancer Therapies
| Therapeutic Class | Mechanism of Action | Advantages | Disadvantages |
| Anthracyclines | DNA intercalation, Topoisomerase II inhibition, ROS generation | Broad-spectrum activity against various cancers | Cardiotoxicity, myelosuppression, development of resistance |
| Taxanes | Microtubule stabilization, inhibition of mitosis | Effective against solid tumors | Neurotoxicity, myelosuppression, hypersensitivity reactions |
| Platinum-based drugs | DNA cross-linking, induction of apoptosis | Broad-spectrum activity | Nephrotoxicity, neurotoxicity, ototoxicity, resistance |
| Targeted Therapies | Inhibition of specific molecular targets (e.g., tyrosine kinases) | High specificity, potentially lower off-target toxicity | Narrow spectrum of activity, development of resistance |
| Immunotherapies | Enhancement of the host immune response against cancer cells | Durable responses, potential for long-term survival | Immune-related adverse events, not effective in all patients |
Experimental Protocols for Independent Verification
To independently verify the activity of this compound, a series of in vitro assays are recommended. The following are generalized protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3. Workflow for the MTT cytotoxicity assay.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add purified human topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose (B213101) gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Inhibition of topoisomerase II will result in the persistence of supercoiled DNA.
Reactive Oxygen Species (ROS) Detection Assay
This assay quantifies the intracellular generation of ROS.
-
Cell Treatment: Treat cancer cells with this compound for a specified time.
-
Probe Loading: Incubate the cells with a fluorescent ROS probe (e.g., DCFDA) at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
This compound is an anthracycline antibiotic with documented antitumor activity in early studies. While its specific signaling pathways have not been extensively studied, its mechanism of action is likely consistent with other anthracyclines, involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. Independent verification of its activity using modern in vitro assays is crucial to validate and expand upon the historical data. This guide provides a framework for such investigations, offering comparative data and standardized protocols to facilitate further research into the therapeutic potential of this compound. Researchers should be mindful of the significant cardiotoxic potential associated with this class of drugs when designing and interpreting their studies.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 13-Dihydrocarminomycin
For Immediate Release
Researchers, scientists, and drug development professionals handling 13-Dihydrocarminomycin, an anthracycline antibiotic, must adhere to stringent disposal procedures to mitigate risks to both human health and the environment. As a cytotoxic agent, this compound requires meticulous management throughout its lifecycle, from handling to final disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of 1-Dihydrocarminomycin waste.
I. Immediate Safety and Handling Precautions
Due to its cytotoxic nature, this compound and any materials that come into contact with it are considered hazardous waste.[1] Personnel must be trained in handling cytotoxic drugs and be fully aware of the associated risks.[1][2]
Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory when handling this compound. This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves.[3]
-
Eye and Face Protection: Safety goggles and a face shield.[4]
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the handling procedure and the potential for aerosol generation.
Storage of Cytotoxic Waste: All waste contaminated with this compound must be stored in a designated, isolated, and well-ventilated area, preferably under negative air pressure to prevent the airborne spread of contaminants.[1]
II. Step-by-Step Disposal Plan
The proper disposal of this compound is a critical step in laboratory safety. The following workflow outlines the necessary procedures for the safe disposal of this cytotoxic compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling 13-Dihydrocarminomycin
For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 13-Dihydrocarminomycin. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Recommended Personal Protective Equipment
Proper selection and use of PPE are the primary defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a ventilated enclosure) | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Double-gloving with chemotherapy-rated gloves inspected prior to use.[2] | A fully buttoned lab coat or gown resistant to chemical permeation. | Use within a certified chemical fume hood or other ventilated enclosure. |
| Handling solutions and performing experiments | Tightly fitting safety goggles with side-shields.[1] A face shield should be worn where there is a splash potential.[3][4] | Double-gloving with chemotherapy-rated gloves.[2] | Chemical-resistant lab coat or gown.[3][4] | Work in a well-ventilated area. If aerosols may be generated, use a NIOSH-approved respirator.[3] |
| Spill cleanup | Chemical splash goggles and a face shield.[3][4] | Two pairs of chemotherapy-rated, chemical-resistant gloves.[2] | Impervious, disposable gown.[1][2] | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |
| Waste disposal | Tightly fitting safety goggles.[1] | Two pairs of chemotherapy-rated gloves.[2] | Chemical-resistant lab coat or gown. | Not generally required if handling sealed waste containers. |
Experimental Protocols: Safe Handling and Disposal
Handling:
-
Engineering Controls: All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[4]
-
Personal Hygiene: Avoid all direct contact. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Remove contaminated clothing immediately.[1]
-
Procedure: Use dedicated equipment (spatulas, glassware, etc.) and decontaminate it after use.
Disposal:
-
Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containment: Collect all waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of waste through a licensed hazardous material disposal company, following all federal, state, and local regulations.[1] Do not dispose of down the drain.
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
